5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3O2/c1-20-13-9-8-12(10-14(13)21-2)16-17-15(18-19-16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,19) |
InChI Key |
HWXPWPRWFCZNJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacological potential of 1,2,4-triazole scaffolds in medicinal chemistry
Pharmacological Potential of 1,2,4-Triazole Scaffolds in Medicinal Chemistry
Executive Summary
The 1,2,4-triazole nucleus stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile, high dipole moment, and structural rigidity. Unlike its 1,2,3-isomer, the 1,2,4-triazole ring offers distinct hydrogen-bonding capabilities and tautomeric versatility (1H, 2H, and 4H forms), making it an exceptional bioisostere for amide bonds and carboxylic acids.
This guide analyzes the pharmacological utility of 1,2,4-triazoles, focusing on their dominant role in antifungal therapeutics (lanosterol 14α-demethylase inhibition) and their expanding footprint in oncology (aromatase and kinase inhibition). We provide a validated synthetic protocol for generating versatile triazole-thiol intermediates and map the molecular mechanisms driving their clinical efficacy.
Chemical Architecture & Physicochemical Properties
Tautomerism and Stability
The 1,2,4-triazole ring exists in equilibrium between two dominant tautomeric forms: the 1H-form and the 4H-form. In solution, the 1H-tautomer is generally more stable due to aromaticity and solvation effects, though the 4H-form is often the reactive species in specific catalytic cycles or binding events.
-
Bioisosterism: The 1,2,4-triazole ring mimics the peptide bond (-CO-NH-) in geometry and electronic distribution but possesses significantly higher metabolic stability against peptidases.
-
Coordination Chemistry: The nitrogen atoms at positions 1, 2, and 4 act as Lewis bases. In antifungal agents, the N4 atom is critical for coordinating with the heme iron of the CYP51 enzyme.[1]
Synthetic Strategies: A Validated Protocol
While Click Chemistry (CuAAC) is famous for 1,2,3-triazoles, the construction of 1,2,4-triazoles often relies on condensation reactions. Below is a robust, self-validating protocol for synthesizing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols , a versatile intermediate that allows for further functionalization (e.g., S-alkylation or Schiff base formation).
Experimental Protocol: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Objective: To synthesize a functionalizable triazole core from benzoic acid hydrazide.
Reagents:
-
Benzoic acid hydrazide (1.0 eq)
-
Carbon disulfide (CS₂, 1.5 eq)
-
Potassium hydroxide (KOH, 1.5 eq)
-
Hydrazine hydrate (N₂H₄·H₂O, 2.0 eq)
-
Ethanol (Solvent)[2]
-
Diethyl ether (for washing)[3]
Step-by-Step Methodology:
-
Formation of Potassium Dithiocarbazinate Salt:
-
Dissolve KOH (0.015 mol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add benzoic acid hydrazide (0.01 mol) and stir at room temperature until dissolved.
-
Cool the solution in an ice bath (0–5 °C).
-
Add Carbon disulfide (0.015 mol) dropwise with constant stirring.
-
Checkpoint: A solid precipitate (potassium dithiocarbazinate) should form. Stir for an additional 12 hours at room temperature to ensure completion.
-
Filter the solid, wash with diethyl ether, and dry.
-
-
Cyclization to Triazole Ring:
-
Suspend the potassium dithiocarbazinate salt (from Step 1) in water (10 mL).
-
Add Hydrazine hydrate (0.02 mol) to the suspension.
-
Reflux the mixture for 4–6 hours.
-
Monitoring: Monitor the evolution of hydrogen sulfide (H₂S) gas (turns lead acetate paper black). The reaction is complete when H₂S evolution ceases.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Acidify with dilute Hydrochloric acid (HCl) to pH 3–4.
-
Observation: A white to pale yellow precipitate of the target triazole-thiol will form.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure crystals.
-
Yield: Typically 65–80%. Validation: confirm structure via IR (presence of SH stretch ~2550 cm⁻¹, NH₂ stretch ~3300 cm⁻¹) and ¹H-NMR (disappearance of hydrazide protons).[4]
Visualization: Synthesis Workflow
Caption: Step-wise synthetic pathway for generating the versatile 4-amino-1,2,4-triazole-3-thiol scaffold.
Pharmacological Mechanisms & SAR
Antifungal Mechanism: CYP51 Inhibition
The most commercially successful application of 1,2,4-triazoles is in antifungal therapy (e.g., Fluconazole, Voriconazole).
-
Target: Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[1]
-
Mechanism: The unhindered nitrogen atom (N4) of the triazole ring coordinates axially with the heme iron (Fe³⁺) in the active site of CYP51.
-
Consequence: This coordination prevents the binding of oxygen to the heme iron, blocking the demethylation of lanosterol. This leads to:
-
Depletion of ergosterol (essential for fungal cell membrane integrity).
-
Accumulation of toxic 14α-methylsterols.
-
Membrane disruption and fungal cell death.
-
Visualization: CYP51 Inhibition Pathway
Caption: Mechanism of Action: 1,2,4-Triazole inhibition of CYP51 leading to fungal cell death.
Structure-Activity Relationship (SAR)
-
N4-Nitrogen: Essential for heme binding. Replacement with carbon abolishes activity.
-
2,4-Difluorophenyl Group (as seen in Fluconazole): Increases metabolic stability and lipophilicity, enhancing penetration into fungal cells.
-
Linker Region: The distance between the triazole ring and the aromatic pharmacophore determines selectivity for fungal CYP51 over human CYP enzymes (reducing toxicity).
Comparative Analysis of Approved Drugs
The versatility of the 1,2,4-triazole scaffold is evident in its application across diverse therapeutic areas.
| Drug Name | Primary Indication | Molecular Target | Key Structural Feature |
| Fluconazole | Antifungal | CYP51 (Lanosterol 14α-demethylase) | Bis-triazole structure; high water solubility; CSF penetration. |
| Itraconazole | Antifungal | CYP51 | Lipophilic tail; broad spectrum; requires acidic pH for absorption. |
| Sitagliptin | Antidiabetic (T2DM) | DPP-4 (Dipeptidyl peptidase-4) | Triazolopyrazine core; mimics the transition state of the enzyme substrate. |
| Letrozole | Anticancer (Breast) | Aromatase (CYP19A1) | 1,2,4-triazole coordinates with Heme of Aromatase; prevents estrogen synthesis. |
| Rizatriptan | Antimigraine | 5-HT1B/1D Receptors | Triazole ring acts as a bioisostere for the indole ring of serotonin. |
| Alprazolam | Anxiolytic | GABA-A Receptor | Fused triazolo-benzodiazepine ring; enhances binding affinity. |
Future Perspectives
-
PROTACs (Proteolysis Targeting Chimeras): 1,2,4-triazoles are increasingly used as stable linkers in PROTAC design, connecting E3 ligase ligands to target protein ligands due to their rigidity and metabolic stability.
-
Hybrid Molecules: Recent research focuses on fusing 1,2,4-triazoles with quinolines or coumarins to combat multi-drug resistant (MDR) bacterial strains.
References
-
An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health (PMC). Available at: [Link]
-
Antifungal Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]
-
Synthesis of 3,5-disubstituted 1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase. PLOS ONE. Available at: [Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
The 1,2,4-triazole core is a highly privileged pharmacophore in modern medicinal chemistry, renowned for its profound metabolic stability, hydrogen-bonding capacity, and structural versatility . Within this class, 3,5-diaryl-1H-1,2,4-triazoles represent a critical structural motif frequently leveraged in the design of antimicrobial, anti-inflammatory, and antineoplastic agents .
This whitepaper provides a comprehensive physicochemical and synthetic analysis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole (Molecular Formula:
Molecular Weight and Physicochemical Characteristics
The rational design of small-molecule therapeutics relies heavily on predictive physicochemical profiling. For 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole, the integration of the dimethoxyphenyl moiety significantly alters the electron density of the triazole core, influencing both its tautomeric state and its partition coefficient (LogP).
Quantitative Data Summary
The following table summarizes the computed and empirical physicochemical parameters of the compound . These metrics confirm its strict adherence to Lipinski’s Rule of Five, indicating excellent potential for oral bioavailability.
| Parameter | Value | Causality / Pharmacological Implication |
| Molecular Formula | Defines the atomic composition and structural identity. | |
| Molecular Weight | 281.31 g/mol | Well below the 500 Da threshold, ensuring favorable passive diffusion across lipid bilayers. |
| LogP (Lipophilicity) | ~2.5 - 2.8 | The 3,4-dimethoxy groups enhance lipophilicity optimally, facilitating cell membrane penetration without inducing high non-specific protein binding. |
| Topological Polar Surface Area (TPSA) | 70.6 Ų | Falls within the ideal range (< 90 Ų) for potential central nervous system (CNS) penetration and excellent intestinal absorption. |
| Hydrogen Bond Donors (HBD) | 1 | The single N-H of the 1,2,4-triazole ring acts as a highly directional H-bond donor. |
| Hydrogen Bond Acceptors (HBA) | 4 | Comprises two basic triazole nitrogens and two methoxy oxygens, providing multiple anchoring points for target proteins. |
| Rotatable Bonds | 4 | Grants the molecule sufficient conformational flexibility to induce-fit into complex enzymatic active sites (e.g., CYP450). |
Structural Dynamics: Tautomerism
The 1,2,4-triazole ring exhibits annular tautomerism, existing in a dynamic equilibrium between the 1H, 2H, and 4H forms. The position of the proton dictates the molecule's dipole moment and binding orientation. In 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole, the 1H and 2H tautomers are energetically favored due to extended
Fig 1: Tautomeric equilibrium pathways of the 1,2,4-triazole core, dictated by steric hindrance and solvent polarity.
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity, the synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole must be approached as a self-validating system. Every synthetic step is designed with a specific mechanistic purpose, and the resulting intermediate must be analytically confirmed before proceeding .
Step-by-Step Synthetic Methodology
The most robust method for synthesizing 3,5-diaryl-1,2,4-triazoles is the base-catalyzed condensation of an aryl hydrazide with an aryl amidine.
Fig 2: Step-by-step synthetic workflow for 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole.
Protocol Execution:
-
Reagent Activation: Combine 3,4-dimethoxybenzohydrazide (1.0 eq) and benzamidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Causality: Anhydrous conditions prevent the competitive hydrolysis of the amidine intermediate.
-
-
Base Catalysis: Add sodium ethoxide (NaOEt) (1.2 eq) dropwise.
-
Causality: The base neutralizes the hydrochloride salt, liberating the free amidine, and deprotonates the hydrazide to enhance its nucleophilicity for the subsequent attack.
-
-
Thermal Cyclization: Reflux the reaction mixture at 80°C for 12–16 hours.
-
Causality: The thermal energy drives the intramolecular cyclization and the elimination of ammonia and water, pushing the equilibrium toward the thermodynamically stable aromatic triazole core.
-
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold distilled water. Filter the resulting precipitate and wash with cold water. Recrystallize from an ethanol/water mixture.
Analytical Characterization (Self-Validating Feedback)
To validate the success of the cyclization, the following analytical signatures must be confirmed:
-
FTIR Spectroscopy: The complete disappearance of the carbonyl (
) stretch at ~1680 cm⁻¹ and the emergence of a sharp stretch at ~1600 cm⁻¹ validates the closure of the triazole ring. -
¹H NMR (DMSO-d6, 400 MHz):
-
Methoxy Protons: Two distinct singlets at ~3.80 ppm and ~3.85 ppm (6H total), confirming the integrity of the 3,4-dimethoxy group.
-
Aromatic Protons: Multiplets ranging from 7.10 to 8.15 ppm (8H total).
-
Triazole N-H: A broad singlet far downfield at >13.5 ppm. Causality: This extreme deshielding is characteristic of the triazole N-H due to strong intermolecular hydrogen bonding and the anisotropic effect of the adjacent aromatic rings.
-
-
LC-MS: A dominant
peak at m/z 282.3, perfectly matching the calculated monoisotopic mass.
Pharmacological Relevance & Binding Logic
The physicochemical properties of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole make it an excellent candidate for targeting metalloenzymes, particularly Cytochrome P450 (CYP450) variants such as aromatase or fungal lanosterol 14
The mechanism of action is structurally deterministic:
-
Coordinate Covalent Bonding: The unprotonated nitrogen (N4) of the 1,2,4-triazole ring possesses a lone pair of electrons that directly coordinates with the heme iron (
) at the enzyme's active site, competitively blocking the natural substrate. -
Hydrophobic Anchoring: The 3,4-dimethoxyphenyl and phenyl rings occupy adjacent hydrophobic pockets. The methoxy groups act as electron-donating groups (EDGs), increasing the electron density of the
-system, which strengthens stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding cleft.
Fig 3: Mechanistic binding pathway of diaryl-1,2,4-triazoles to CYP450 enzymes.
References
-
Wikipedia Contributors. "1,2,4-Triazole." Wikipedia, The Free Encyclopedia. URL:[Link]
-
Eslami, M., et al. "Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents." PubMed Central (PMC), National Institutes of Health, 2022. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11011428, C16H15N3O2 (Computed Properties)." PubChem. URL:[Link]
-
Strzelecka, M., et al. "New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies." MDPI Molecules, 2020. URL:[Link]
Advanced Synthetic Strategies for 3,5-Disubstituted 1,2,4-Triazoles: A Technical Guide for Drug Development
Executive Summary
The 1,2,4-triazole scaffold is a privileged pharmacophore in modern medicinal chemistry, widely utilized as a bioisostere for amides and esters due to its superior metabolic stability, unique hydrogen-bonding capacity, and favorable dipole moment[1]. The synthesis of 3,5-disubstituted 1,2,4-triazoles has evolved significantly from classical, harsh condensation reactions to highly efficient, atom-economical cascade cyclizations. This whitepaper provides an in-depth mechanistic evaluation of contemporary synthetic routes, supported by self-validating experimental protocols designed for scalability and reproducibility in drug development workflows.
Mechanistic Foundations & Causality in Synthetic Design
Classical Approaches: The Pellizzari and Einhorn-Brunner Reactions
Historically, the construction of the 1,2,4-triazole core relied on the Pellizzari reaction (condensation of an amide with an acyl hydrazide) or the Einhorn-Brunner reaction (condensation of an imide with an alkyl hydrazine)[2]. While foundational, these methods suffer from significant limitations. They require harsh thermal conditions (often >150 °C), prolonged reaction times, and exhibit poor functional group tolerance, making them unsuitable for late-stage functionalization of complex active pharmaceutical ingredients (APIs)[3].
Modern Transition-Metal-Catalyzed Oxidative Cyclization
To overcome the thermodynamic barriers of classical methods, modern synthesis heavily leverages transition-metal catalysis. The copper-catalyzed cascade addition-oxidative cyclization of nitriles with amidines or hydrazides represents a paradigm shift in triazole synthesis[4].
The Causality of Reagent Selection:
-
Copper(I) Catalysts (e.g., CuI): Cu(I) acts as a soft Lewis acid. It preferentially coordinates with the nitrogen atom of the nitrile, significantly enhancing the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by the amidine or hydrazide under mild conditions[5].
-
Terminal Oxidants (O₂): Following the formation of the N-acylamidrazone intermediate, an oxidation state shift is required to drive cyclodehydration. Utilizing molecular oxygen (O₂) as a green terminal oxidant regenerates the active Cu species and ensures that the only stoichiometric byproduct is water, strictly adhering to green chemistry principles[4].
Metal-Free Iodine-Mediated Approaches
In late-stage drug development, heavy metal clearance (e.g., removing residual copper) is a stringent regulatory hurdle. Metal-free oxidative annulation strategies utilizing molecular iodine (I₂) or hypervalent iodine have emerged as critical alternatives[6]. In these systems, I₂ acts as a soft electrophile that activates the intermediate hydrazone or amidrazone, facilitating intramolecular C-N bond formation without the risk of transition-metal contamination[7].
Comparative Analysis of Synthetic Methodologies
The following table synthesizes quantitative data and mechanistic rationales across various synthetic strategies, providing a matrix for selecting the optimal route based on substrate constraints[8],[1],[9].
| Synthetic Strategy | Primary Reactants | Catalyst / Oxidant | Typical Yields | Mechanistic Rationale & Causality |
| Pellizzari Reaction | Amide + Acyl Hydrazide | Heat / Base | 40–60% | Direct thermal condensation; limited by harsh energy requirements and poor regioselectivity. |
| Cu-Catalyzed Cascade | Nitrile + Amidine | CuI / O₂ | 75–91% | Cu activates the nitrile for nucleophilic attack; O₂ drives the oxidative cyclodehydration efficiently. |
| Metal-Free Oxidative | Hydrazone / Amine | I₂ / TBHP | 70–85% | Iodine acts as a soft electrophile to activate the intermediate, bypassing heavy metal toxicity. |
| Microwave-Assisted | Nitrile + Hydrazide | K₂CO₃ / MW | 80–95% | Dielectric heating rapidly overcomes the high activation energy barrier of the cyclization step. |
Mechanistic Workflow Visualization
The following diagram maps the logical progression of the copper-catalyzed cascade addition and oxidative cyclization pathway.
Caption: Workflow of Cu-catalyzed cascade addition and oxidative cyclization for 1,2,4-triazoles.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the physical or chemical rationale dictating the action.
Protocol A: Copper-Catalyzed One-Pot Synthesis from Nitriles and Amidines[3]
This protocol is optimized for substrates where functional group tolerance is paramount.
Reagents:
-
Amidine hydrochloride (1.0 mmol)
-
Nitrile (1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dimethylformamide (DMF, anhydrous, 3 mL)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried sealed tube equipped with a magnetic stir bar, sequentially add the amidine hydrochloride, K₂CO₃, and CuI.
-
Causality: K₂CO₃ is required in excess (2.0 equiv) to first neutralize the amidine hydrochloride, liberating the free nucleophilic amidine, and subsequently to act as a proton scavenger during cyclization.
-
-
Solvent & Substrate Addition: Add anhydrous DMF (3 mL) followed by the nitrile. Purge the vessel with O₂ gas for 2 minutes, then seal the tube under an O₂ atmosphere (or attach an O₂ balloon).
-
Causality: DMF is chosen for its high boiling point and polar aprotic nature, which stabilizes the highly polar Cu-intermediate. Failure to use anhydrous DMF may result in the competitive hydrolysis of the nitrile to a primary amide.
-
-
Thermal Activation: Heat the reaction mixture in a pre-equilibrated oil bath at 110 °C for 12–16 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane/EtOAc 3:1) using a UV lamp (254 nm). The complete disappearance of the nitrile spot and the appearance of a highly UV-active, baseline-shifted spot (Rf ~0.2) confirms the formation of the polar triazole core.
-
Work-Up & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaCl (brine, 3 × 10 mL).
-
Causality: DMF is highly water-soluble but prone to causing severe emulsions. The high ionic strength of brine forces DMF into the aqueous layer while maintaining sharp phase separation.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure 3,5-disubstituted 1,2,4-triazole.
Protocol B: Microwave-Assisted Base-Catalyzed Condensation[8]
This protocol is ideal for rapid library generation and utilizes dielectric heating to bypass transition metals entirely.
Reagents:
-
Nitrile (3.0 mmol)
-
Hydrazide (1.0 mmol)
-
Potassium carbonate (K₂CO₃, 0.5 mmol)
-
n-Butanol (n-BuOH, 2 mL)
Step-by-Step Methodology:
-
Reaction Setup: Combine the nitrile, hydrazide, and K₂CO₃ in a dedicated microwave synthesizer tube. Add n-BuOH (2 mL) and seal the vessel with a crimp cap.
-
Causality:n-BuOH (bp 117.7 °C) is an excellent microwave-absorbing solvent. Its moderate polarity solubilizes both the inorganic base and organic substrates, while its boiling point allows safe superheating under microwave pressure.
-
-
Microwave Irradiation: Place the tube in the microwave reactor. Irradiate at 150 °C for 1 to 3 hours, utilizing dynamic power modulation to maintain a constant temperature.
-
Self-Validation: The reaction mass will typically transition from a heterogeneous suspension to a homogenous, deeply colored solution as the insoluble hydrazide is consumed and converted into the soluble triazole product.
-
Work-Up: Evaporate the n-BuOH under reduced pressure. Dilute the resulting residue with cold methanol (MeOH).
-
Isolation: The 3,5-disubstituted 1,2,4-triazole will typically precipitate from the cold MeOH. Collect the solid via vacuum filtration and recrystallize from an EtOH/Water mixture to achieve >98% purity.
References
1.1. Title: A review on methods of synthesis of 1,2,4-triazole derivatives Source: scispace.com URL: [Link]
1.2. Title: Current biological and synthetic profile of Triazoles: A review Source: scholarsresearchlibrary.com URL: [Link]
1.3. Title: synthesis of 1,2,4 triazole compounds Source: isres.org URL: [Link]
1.5. Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: frontiersin.org URL: [Link]
1.7. Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: nih.gov (PMC) URL: [Link]
1.8. Title: Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy Source: researchgate.net URL: [Link]
1.9. Title: Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy Source: acs.org URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. isres.org [isres.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Mechanism of action for dimethoxyphenyl substituted triazoles
Executive Summary
The dimethoxyphenyl-substituted triazole scaffold represents a privileged structure in medicinal chemistry, bridging the gap between "click chemistry" accessibility and potent biological activity. While the 3,4,5-trimethoxyphenyl motif is historically associated with colchicine-site binding, recent SAR (Structure-Activity Relationship) campaigns have validated dimethoxyphenyl (DMP) analogues (specifically 3,4-DMP and 2,5-DMP) as distinct pharmacophores with optimized solubility and metabolic profiles.
This guide dissects the dual-mechanistic nature of these compounds:
-
Anticancer: Microtubule destabilization via the colchicine binding site.
-
Antifungal: Lanosterol 14
-demethylase (CYP51) inhibition via heme coordination.
Chemical Biology & SAR: The Pharmacophore
The efficacy of DMP-triazoles relies on the synergy between the triazole linker and the phenyl substitution pattern.
-
The Triazole Linker (1,2,3- or 1,2,4-): Acts as a bioisostere of amide or ester linkages but with superior metabolic stability. It functions as a hydrogen bond acceptor, orienting the DMP ring into hydrophobic pockets.
-
The Dimethoxyphenyl (DMP) Group:
-
3,4-Dimethoxy: Mimics the A-ring of Combretastatin A-4 (CA-4), facilitating interaction with the tubulin colchicine site.
-
2,4- or 2,5-Dimethoxy: Often favored in antifungal applications to optimize steric fit within the CYP51 active site channel.
-
Table 1: Comparative SAR of Methoxy-Substituted Triazoles
| Feature | 3,4,5-Trimethoxyphenyl | 3,4-Dimethoxyphenyl | 2,5-Dimethoxyphenyl |
| Primary Target | Tubulin (Colchicine Site) | Tubulin & Alpha-Glucosidase | CYP51 (Fungal) |
| Lipophilicity (LogP) | High | Moderate (Improved Solubility) | Moderate |
| Metabolic Liability | O-demethylation (High) | O-demethylation (Moderate) | O-demethylation (Low) |
| Key Interaction | Hydrophobic packing | H-bonding + Hydrophobic | Heme coordination support |
Primary Mechanism: Microtubule Destabilization (Anticancer)
Mechanism of Action
DMP-triazoles function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site at the interface of
-
Binding: The 3,4-dimethoxyphenyl ring occupies the hydrophobic pocket of
-tubulin (Cys241, Leu248, Ala250). -
Inhibition: Binding prevents the curved-to-straight conformational change required for microtubule polymerization.
-
Catastrophe: This leads to microtubule depolymerization, causing cell cycle arrest at the G2/M phase.[1]
-
Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway (Bcl-2 phosphorylation, Caspase-3 activation).
Signaling Pathway Visualization
Figure 1: The cascade of events initiated by DMP-triazole binding to tubulin, leading to apoptotic cell death.
Validated Protocol: Tubulin Polymerization Assay
Objective: To quantify the inhibition of tubulin assembly in vitro.
-
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Preparation: Dilute DMP-triazole compounds in DMSO to 100x final concentration.
-
Assembly:
-
Keep tubulin on ice.
-
Add tubulin (3 mg/mL final) to a 96-well plate pre-warmed to 37°C containing the test compound (typical range 1–10
M).
-
-
Measurement: Immediately read absorbance at 340 nm (turbidimetry) or fluorescence (DAPI ex/em 360/450 nm) every 30 seconds for 60 minutes at 37°C.
-
Analysis: Calculate
(rate of polymerization) and steady-state mass. Compare to Combretastatin A-4 (positive control).
Secondary Mechanism: CYP51 Inhibition (Antifungal)[2][3]
Mechanism of Action
In fungal pathogens (Candida albicans, Aspergillus fumigatus), DMP-triazoles (particularly 1,2,4-triazoles) target Lanosterol 14
-
Nitrogen Coordination: The N-4 (of 1,2,4-triazole) or N-3 (of 1,2,3-triazole) donates a lone pair to the heme iron (
) in the enzyme's active site. -
Steric Blockade: The dimethoxyphenyl group occupies the hydrophobic access channel, mimicking the lanosterol substrate.
-
Depletion: This blocks the conversion of lanosterol to ergosterol, leading to accumulation of toxic methylated sterols and membrane rupture.
Experimental Workflow: Antifungal Screening
Figure 2: Screening workflow for identifying antifungal DMP-triazoles.
Validated Protocol: CYP51 Binding Study
Objective: To confirm direct binding to the heme iron.
-
Enzyme Prep: Isolate microsomal CYP51 from C. albicans.
-
Titration:
-
Place CYP51 (1
M) in two cuvettes (sample and reference). -
Add DMP-triazole to the sample cuvette in stepwise increments (0.5–10
M). -
Add equivalent DMSO volume to the reference cuvette.
-
-
Detection: Record difference spectra (350–500 nm).
-
Result: A Type II binding spectrum (peak at ~425-430 nm, trough at ~390-410 nm) indicates low-spin state transition caused by triazole nitrogen coordination to heme iron.
Tertiary Mechanism: -Glucosidase Inhibition[4][5]
Recent studies indicate that 3,4-dimethoxyphenyl-1,2,3-triazoles can competitively inhibit
Key Interaction:
- -stacking interactions between the DMP ring and Phe residues in the active site.
-
Hydrogen bonding between methoxy oxygens and Arg/His residues.
References
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Link
-
Advances in synthetic approach to and antifungal activity of triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Design, synthesis and biological evaluation of flexible and rigid analogs of 4H-1,2,4-triazoles. Bioorganic Chemistry. Link
-
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles... as Anti-Mitotic Agent. Molecules. Link
-
Design, synthesis, in vitro anti-α-glucosidase evaluations... of new phthalimide-phenoxy-1,2,3-triazole. Scientific Reports. Link
Sources
Therapeutic applications of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole
An In-Depth Technical Guide to the Therapeutic Applications of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents. This guide delves into the therapeutic potential of a specific derivative, 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole. While direct experimental data on this exact molecule is emerging, this document synthesizes the wealth of information available on its close structural analogs to provide a comprehensive overview of its probable synthesis, mechanisms of action, and potential applications in oncology, infectious diseases, and inflammatory disorders. Detailed experimental protocols and mechanistic pathways are presented to empower researchers and drug development professionals in their exploration of this promising chemical entity.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of physicochemical properties.[1][2] Its metabolic stability, capacity for hydrogen bonding, and ability to serve as a bioisostere for amide and ester groups make it a "privileged scaffold" in drug design.[3] Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant effects.[4][5]
The subject of this guide, 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole, is of particular interest due to the functionalities of its substituents. The 3,4-dimethoxyphenyl group is a common feature in compounds targeting tubulin and is associated with anticancer properties. The phenyl group at the 3-position can also contribute to various receptor interactions. This guide will explore the synergistic potential of these structural features.
Proposed Synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole
While a specific, published synthesis for 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole was not identified in the reviewed literature, a plausible synthetic route can be proposed based on established methods for analogous 1,2,4-triazoles. A common and effective method involves the cyclization of an acylthiosemicarbazide.
Proposed Synthetic Pathway
The synthesis would likely commence with the reaction of 3,4-dimethoxybenzoyl chloride with potassium thiocyanate to form 3,4-dimethoxybenzoyl isothiocyanate. This intermediate would then be reacted with phenylhydrazine to yield the N-phenyl-2-(3,4-dimethoxybenzoyl)hydrazine-1-carbothioamide. Subsequent base-catalyzed cyclization of this acylthiosemicarbazide derivative would lead to the formation of the desired 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of 3,4-dimethoxybenzoyl isothiocyanate: To a solution of 3,4-dimethoxybenzoyl chloride (1 equivalent) in dry acetone, potassium thiocyanate (1.1 equivalents) is added. The mixture is refluxed for 2 hours.
-
Synthesis of N-phenyl-2-(3,4-dimethoxybenzoyl)hydrazine-1-carbothioamide: The resulting solution of 3,4-dimethoxybenzoyl isothiocyanate is cooled, and phenylhydrazine (1 equivalent) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole: The acylthiosemicarbazide intermediate (1 equivalent) is dissolved in a 2M aqueous sodium hydroxide solution and refluxed for 5 hours. The solution is then cooled and neutralized with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product.
Therapeutic Applications: An Evidence-Based Projection
The therapeutic potential of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole is inferred from the extensive research on its close structural analogs. The following sections detail the most promising areas of application.
Anticancer Activity
The presence of the 3,4,5-trimethoxyphenyl or 3,4-dimethoxyphenyl moiety is a hallmark of many potent anticancer agents, particularly those that interfere with microtubule dynamics.[6]
Many 1,2,4-triazole derivatives containing a dimethoxyphenyl or trimethoxyphenyl ring have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7] The 3,4-dimethoxyphenyl group can bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle and ultimately leading to cancer cell death.
Caption: Putative mechanism of anticancer action.
The following table summarizes the cytotoxic activity of 1,2,4-triazole derivatives with similar substitution patterns against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3,4,5-trimethoxyphenyl | HepG2 | 0.58 | [6] |
| 2 | 3,4,5-trimethoxyphenyl | MCF-7 | 10.92 | [6] |
| 3 | (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazole with 3,4,5-trimethoxyphenyl | MCF-7 | 0.39 | [7] |
| 4 | (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazole with 3,4,5-trimethoxyphenyl | MDA-MB-231 | 0.77 | [7] |
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[8]
Antimicrobial Activity
1,2,4-triazole derivatives are well-established antimicrobial agents, with several clinically used antifungal drugs belonging to this class.[9]
The antimicrobial action of 1,2,4-triazoles can vary. In fungi, they are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] In bacteria, they may interfere with cell wall synthesis or other essential metabolic pathways.
The following table presents the minimum inhibitory concentration (MIC) values for some 1,2,4-triazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 5a-i (general) | Micrococcus luteus ATCC 10240 | 3.91 - 31.25 | [9] |
| 5a-i (general) | Bacillus subtilis ATCC 6633 | 15.63 - 62.5 | [9] |
| 5a-i (general) | Staphylococcus aureus ATCC 25923 | 15.63 - 125 | [9] |
| 4b, 4d | S. aureus, E. coli, P. aeruginosa | 200 | [10] |
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a concentration of 10⁵ CFU/mL in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Compound Dilution: The test compound is serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10]
Anti-inflammatory Activity
Several derivatives of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole have been synthesized and shown to possess anti-inflammatory properties.[4][5]
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. It is plausible that 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole exerts its anti-inflammatory effects through a similar mechanism.
Caption: Potential anti-inflammatory mechanism via COX inhibition.
A study on 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds showing activity comparable to or greater than indomethacin and celecoxib.[11]
-
Animal Model: Male Wistar rats are used for the study.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[11][12]
Future Outlook
The structural features of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole suggest a high probability of significant biological activity. The existing body of research on closely related analogs strongly supports its potential as a scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on the direct synthesis and biological evaluation of this specific compound to validate the hypotheses presented in this guide. Mechanistic studies will be crucial to elucidate its precise modes of action and to identify its molecular targets. Structure-activity relationship (SAR) studies, involving modifications of the phenyl and dimethoxyphenyl rings, could lead to the discovery of even more potent and selective therapeutic agents.
References
-
[PubMed: 4H-1,2,4-triazoles and novel 5,6-dihydro-[4][5][13]triazolo[3,4-b][4][5][7]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety.]([Link])
-
[PMC: Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][4][5][7] thiadiazine derivatives.]([Link])
-
[Semantic Scholar: Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[4][5][13]triazolo[3,4-b][4][5][7]thiadiazoles.]([Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and novel 5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
Technical Guide: Toxicity Profile and Safety Assessment of Phenyl-1,2,4-Triazole Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of the safety and toxicity profiles of phenyl-1,2,4-triazole derivatives. Widely utilized in agrochemicals (as sterol biosynthesis inhibitors) and pharmaceuticals (as aromatase inhibitors and antimycotics), this chemical class presents a distinct toxicological signature defined by cytochrome P450 (CYP) modulation.
For researchers and drug developers, the critical challenge lies in the selectivity window : maximizing affinity for the target enzyme (e.g., fungal CYP51 or human CYP19) while minimizing off-target inhibition of hepatic and steroidogenic CYPs (e.g., CYP3A4, CYP17). This guide details the structural basis of these toxicities, organ-specific manifestations, and validated protocols for preclinical safety assessment.
Part 1: Structural Basis of Toxicity (SAR)
The biological activity of phenyl-1,2,4-triazoles is driven by two pharmacophores:
-
The Triazole Ring: The N4 nitrogen atom coordinates perpendicularly to the heme iron (
) in the CYP active site, blocking substrate oxidation. -
The Phenyl Moiety: Provides essential lipophilic interactions with the hydrophobic access channel of the enzyme.
Toxicity Determinants:
-
Lipophilicity (LogP): High lipophilicity (often increased by halogenation of the phenyl ring) correlates with increased tissue retention and hepatic induction.
-
N-Substituents: The linker between the triazole and phenyl ring influences steric clash. Shorter linkers often increase cross-reactivity with host CYP enzymes.
-
Halogenation: Chlorine or fluorine substitution on the phenyl ring (common in fluconazole, tebuconazole) enhances metabolic stability but can increase the half-life (
), leading to cumulative toxicity.
Part 2: Molecular Mechanisms of Action (MoA)
The primary toxicity mechanism is Endocrine Disruption via CYP Inhibition . While intended to inhibit fungal ergosterol synthesis or specific human pathways, these derivatives frequently inhibit off-target mammalian enzymes involved in steroidogenesis.[1]
Key Off-Target Interactions
-
CYP19 (Aromatase): Inhibition leads to reduced estrogen synthesis (reproductive toxicity).
-
CYP17 (17
-hydroxylase): Inhibition disrupts cortisol and androgen biosynthesis.[2] -
CYP3A4/5: Inhibition alters the metabolism of co-administered drugs (Drug-Drug Interactions - DDI).
Pathway Visualization
The following diagram illustrates the cascade from molecular binding to systemic toxicity.
Caption: Mechanism of phenyl-1,2,4-triazole toxicity showing the divergence between therapeutic efficacy and off-target endocrine/hepatic effects.
Part 3: Organ-Specific Toxicity Profiles
Hepatotoxicity
The liver is the primary target organ. Phenyl-1,2,4-triazoles are potent inducers of hepatic xenobiotic-metabolizing enzymes.
-
Pathology: Centrilobular hypertrophy, increased relative liver weight, and fatty change (steatosis).
-
Mechanism: Activation of Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR), leading to proliferation of smooth endoplasmic reticulum (SER).
-
Rodent vs. Human: While rodent liver tumors (adenomas) are common in chronic bioassays due to this mechanism, the relevance to humans is often debated but requires rigorous risk assessment (Mode of Action analysis).
Reproductive and Developmental Toxicity[1][3][4][5][6][7]
-
Teratogenicity: High doses have been linked to craniofacial malformations (cleft palate) and skeletal variations in rodents. This is often secondary to altered retinoic acid catabolism (CYP26 inhibition).
-
Fertility: Disruption of the hypothalamic-pituitary-gonadal (HPG) axis leads to reduced fertility indices, prolonged estrous cycles, and dystocia (difficulty in labor).
Endocrine Disruption (Thyroid)
Thyroid follicular cell tumors in rats are frequently observed. This is typically a secondary effect: hepatic induction of UDP-glucuronosyltransferase (UGT) increases the clearance of thyroxine (T4), causing compensatory TSH release and subsequent thyroid stimulation.
Comparative Toxicity Data (Representative Compounds)
| Compound | Primary Use | Target CYP | Key Toxicity Findings | Oral LD50 (Rat) | NOAEL (Chronic, Rat) |
| Letrozole | Pharmaceutical (Oncology) | CYP19 (Aromatase) | Bone density loss, embryotoxicity, hepatotoxicity. | > 2000 mg/kg | 0.1 mg/kg/day |
| Tebuconazole | Agrochemical (Fungicide) | Fungal CYP51 | Liver hypertrophy, adrenal cell vacuolization, teratogenicity. | ~1700 mg/kg | 5.8 mg/kg/day |
| Epoxiconazole | Agrochemical (Fungicide) | Fungal CYP51 | Carcinogenic (liver), reproductive toxicity. | > 5000 mg/kg | 0.8 mg/kg/day |
| Fluconazole | Pharmaceutical (Antifungal) | Fungal CYP51 | Hepatotoxicity (rare but severe), QT prolongation. | 1271 mg/kg | 20 mg/kg/day |
Part 4: Preclinical Safety Assessment Protocols
To de-risk novel phenyl-1,2,4-triazole derivatives, a tiered testing strategy is required.
Screening Workflow
Caption: Tiered screening cascade for triazole safety assessment.
Protocol 1: High-Throughput CYP Inhibition Assay (Fluorescence-Based)
Objective: Determine the Selectivity Index (SI) of the derivative for the target enzyme vs. human CYP3A4 and CYP19.
-
Preparation:
-
Thaw recombinant human CYP3A4 and CYP19 baculosomes (commercially available).
-
Prepare test compounds in DMSO (final concentration <0.1%).
-
-
Incubation:
-
Mix enzyme, cofactor (NADPH regenerating system), and fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4).
-
Add test compound at 8 concentrations (0.01 µM to 50 µM).
-
Incubate at 37°C for 30 minutes.
-
-
Measurement:
-
Stop reaction with acetonitrile/Tris base.
-
Read fluorescence (Ex/Em specific to metabolite).
-
-
Analysis:
-
Calculate
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Self-Validation: Include Ketoconazole (strong CYP3A4 inhibitor) as a positive control.
must be within 2-fold of historical mean.
-
Protocol 2: H295R Steroidogenesis Assay (OECD 456)
Objective: Detect endocrine disruption (interference with testosterone/estradiol synthesis) in a competent adrenal cell line.
-
Cell Culture:
-
Seed H295R cells in 24-well plates. Incubate for 24h to allow attachment.
-
-
Exposure:
-
Expose cells to the phenyl-triazole derivative (7 concentrations) for 48 hours.
-
Cytotoxicity Check: Perform a parallel MTT assay to ensure reductions in hormone levels are not due to cell death.
-
-
Hormone Quantification:
-
Collect supernatant.
-
Quantify Testosterone and Estradiol via LC-MS/MS (preferred over ELISA for specificity).
-
-
Interpretation:
-
A statistically significant change (increase or decrease) >1.5-fold compared to solvent control indicates potential endocrine disruption.
-
Part 5: References
-
Zarn, J. A., et al. (2003). Azole fungicides affect mammalian steroidogenesis by inhibiting sterol 14α-demethylase and aromatase. Environmental Health Perspectives. Link
-
Goetz, A. K., et al. (2007). Disruption of testosterone homeostasis as a mode of action for the reproductive toxicity of triazole fungicides in the male rat. Toxicological Sciences.[4][5] Link
-
Sun, M., et al. (2016). Stereoselective interactions of chiral triazole fungicides with CYP3A4. Chemosphere. Link
-
PubChem. (2024). Compound Summary: Letrozole Toxicity Data. National Library of Medicine. Link
Sources
- 1. Frontiers | Azole Fungicides and Their Endocrine Disrupting Properties: Perspectives on Sex Hormone-Dependent Reproductive Development [frontiersin.org]
- 2. zenodo.org [zenodo.org]
- 3. ruidera.uclm.es [ruidera.uclm.es]
- 4. Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vu.nl [research.vu.nl]
Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry
An In-depth Technical Guide to the History and Development of 3,4-Dimethoxyphenyl Triazole Compounds
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores, often termed "privileged structures," is a cornerstone of rational drug design. These molecular frameworks are recognized for their ability to interact with multiple biological targets, offering a fertile ground for developing novel therapeutic agents. This guide focuses on one such powerful combination: the fusion of the 3,4-dimethoxyphenyl moiety with the triazole ring system.
The 3,4-dimethoxyphenyl group, a derivative of veratraldehyde, is a key structural motif found in numerous natural products and synthetic compounds with significant biological activity. Its electronic and steric properties often contribute to potent and selective binding to protein targets. The triazole ring, a five-membered heterocycle with three nitrogen atoms, exists in two primary isomeric forms—1,2,3-triazole and 1,2,4-triazole.[1][2] Triazoles are lauded for their metabolic stability, capacity for hydrogen bonding, and their role as bioisosteres for amides and esters, enhancing both binding affinity and pharmacokinetic properties.[3][4]
The amalgamation of these two scaffolds has yielded a plethora of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5][6][7][8][9] This technical guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the history, synthetic evolution, and therapeutic development of 3,4-dimethoxyphenyl triazole compounds. We will delve into the causality behind key experimental choices, present validated protocols, and map the structure-activity relationships that govern their efficacy.
Core Synthetic Pathways: From Precursors to Bioactive Cores
The development of 3,4-dimethoxyphenyl triazoles is fundamentally rooted in the versatile and robust synthetic methodologies available for constructing the triazole ring. The choice of synthetic route is primarily dictated by the desired triazole isomer (1,2,4- or 1,2,3-), which in turn influences the final compound's biological profile.
The 1,2,4-Triazole Backbone: Cyclization of Thiosemicarbazide Intermediates
A prevalent and historically significant method for synthesizing 3-substituted-1,2,4-triazole-5-thiol derivatives involves the intramolecular cyclization of a thiosemicarbazide precursor under basic conditions.[5][8] This approach is valued for its reliability and the ready availability of starting materials. The 3,4-dimethoxyphenyl moiety is typically introduced via a benzoylthiosemicarbazide intermediate.
This protocol describes the cyclization of 3,4-dimethoxybenzoylthiosemicarbazide. The choice of an aqueous base like sodium hydroxide is critical; it acts as both a reactant and a solvent, promoting the deprotonation and subsequent intramolecular nucleophilic attack required for ring closure in an efficient, one-pot manner.
Step 1: Preparation of the Thiosemicarbazide Precursor (1)
-
Combine 3,4-dimethoxybenzoyl chloride with potassium thiocyanate in a suitable solvent (e.g., acetone) to form an isothiocyanate intermediate.
-
React the intermediate in situ with hydrazine hydrate. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of the isothiocyanate to yield 3,4-dimethoxybenzoylthiosemicarbazide (1).
Step 2: Base-Catalyzed Intramolecular Cyclization
-
Suspend the 3,4-dimethoxybenzoylthiosemicarbazide (1) in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v).
-
Reflux the mixture for 3-4 hours. The basic medium facilitates the tautomerization and cyclization, leading to the formation of the sodium salt of the triazole.
-
Cool the reaction mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to a pH of ~5-6.
-
The acidification protonates the thiol, causing the desired product, 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol (2), to precipitate out of the solution.[5][10]
-
Collect the solid by filtration, wash with cold water to remove inorganic impurities, and recrystallize from ethanol to obtain the purified product.
The resulting thiol (or its tautomeric thione form) is a versatile intermediate, allowing for further derivatization at the sulfur atom to generate a library of 5-alkylthio-1,2,4-triazole compounds with diverse biological activities, such as anti-inflammatory effects.[5][10]
The 1,2,3-Triazole Backbone: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The advent of "click chemistry" revolutionized the synthesis of 1,2,3-triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient, regioselective, and high-yielding pathway to 1,4-disubstituted 1,2,3-triazoles.[6][11][12] This method is particularly powerful for creating libraries of compounds for high-throughput screening, as it is tolerant of a wide range of functional groups.
This protocol details the CuAAC reaction between a key alkyne intermediate and various organic azides. The use of a copper(I) source is paramount; it orchestrates the reaction to exclusively yield the 1,4-isomer, which is often essential for potent biological activity.
Step 1: Synthesis of the Alkyne Intermediate
-
Prepare 4-ethynyl-1,2-dimethoxybenzene (1) from a suitable precursor like 3,4-dimethoxybenzaldehyde. This can be achieved via methods such as the Corey-Fuchs reaction.
Step 2: Copper-Catalyzed Cycloaddition
-
In a reaction vessel, dissolve 4-ethynyl-1,2-dimethoxybenzene (1) and a desired substituted organic azide (2) in a suitable solvent system, typically a mixture like t-BuOH/H₂O.
-
Add the copper(I) catalyst. This is often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate. The ascorbate maintains copper in its active +1 oxidation state, which is crucial for the catalytic cycle.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is typically isolated by filtration if it precipitates, or by extraction with an organic solvent followed by column chromatography to yield the pure 1,4-disubstituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole derivative.[6][11]
Therapeutic Applications and Development
The fusion of the 3,4-dimethoxyphenyl moiety with a triazole core has led to compounds with significant therapeutic potential, most notably in oncology.
Anticancer Activity: Targeting Microtubule Dynamics
A significant body of research has focused on 3,4-dimethoxyphenyl triazoles as potent anticancer agents, particularly as inhibitors of tubulin polymerization.[13][14] These compounds function similarly to established agents like Combretastatin A-4 (CA-4) by binding to the colchicine site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The result is cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[13][14][15]
Interestingly, structure-activity relationship (SAR) studies have revealed that the 3,4-dimethoxyphenyl group can serve as an effective and synthetically accessible substitute for the classic 3,4,5-trimethoxyphenyl ring found in many potent tubulin inhibitors, without a significant loss of antiproliferative activity.[14]
Sources
- 1. ajphr.com [ajphr.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Characterization and Antimicrobial Evaluation of Novel (E)-N’-(4-(1-((3,4-Dimethoxypyridin-2-Yl)Methyl)-1H-1,2,3-Triazol-4-Yl)Benzylidene)Benzohydrazide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. turkjps.org [turkjps.org]
- 9. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 10. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
HPLC method development for detection of 1,2,4-triazole derivatives
Introduction: The Triazole Challenge
1,2,4-Triazole derivatives (e.g., Fluconazole, Itraconazole, Tebuconazole) represent a cornerstone in antifungal pharmacotherapy and agrochemistry. However, their analysis presents a distinct "Chromatographer’s Dilemma":
-
Polarity: The triazole ring is highly polar, often leading to poor retention (
) on standard C18 columns, causing co-elution with the solvent front. -
Basicity & Tailing: The N4 nitrogen behaves as a weak base (
). Even if the bulk molecule is neutral at pH 7, localized positive charges can interact with residual silanols on the silica surface, resulting in severe peak tailing ( ). -
Detection Limits: Many derivatives lack strong chromophores, requiring low-UV detection (<220 nm) where solvent cut-off becomes a noise factor.
This guide moves beyond generic templates to provide a mechanism-based approach for developing robust, self-validating HPLC methods for this specific class of compounds.
Strategic Framework: The "Polarity-Basicity" Matrix
Effective method development requires matching the separation mode to the specific derivative's lipophilicity (LogP) and basicity.
Column Selection Strategy
Do not default to a standard C18. The interaction between the triazole moiety and the stationary phase requires specific surface chemistries.
| Column Class | Mechanism | Recommended For | Why? |
| Polar-Embedded C18 | Hydrophobic + H-bonding | General Triazoles (LogP 1–3) | Embedded polar groups (amide/carbamate) shield silanols, reducing tailing and enhancing retention of polar rings. |
| C18-PFP (Pentafluorophenyl) | Structural Isomers | The electron-deficient PFP ring interacts strongly with the electron-rich triazole system, offering unique selectivity for positional isomers. | |
| HILIC (Bare Silica/Zwitterionic) | Partitioning | Ultra-polar metabolites | When the parent drug is metabolized to highly polar N-oxides or alcohols that elute in the void volume of RP-HPLC. |
The pH Decision Logic
The pKa of the 1,2,4-triazole ring is typically low (~2.2).
-
pH 3.0 (Acidic): Analyte is ~50% ionized. Pros: Silanols are protonated (neutral), eliminating tailing. Cons: Analyte is ionized, reducing retention on C18.
-
pH 7.0 (Neutral): Analyte is neutral. Pros: Maximum hydrophobic retention. Cons: Silanols are ionized (
), risking ionic interaction and tailing.
Expert Recommendation: Use a high-strength silica C18 (hybrid particle) that tolerates pH 7-8 for maximum retention, OR use a Polar-Embedded column at pH 3.0 which provides retention via the embedded group despite analyte ionization.
Workflow Visualization
The following diagram outlines the logical flow for selecting the mobile phase and column based on the analyte's properties.
Caption: Decision matrix for selecting the appropriate chromatographic mode and conditions based on triazole hydrophobicity.
Experimental Protocols
Protocol A: The "Universal" Scouting Method (RP-HPLC)
Use this protocol for initial screening of new derivatives (LogP > 1).
Objective: Establish retention behavior and identify potential peak shape issues.
-
Instrumentation: HPLC/UPLC with PDA (Photodiode Array) or MS detection.
-
Column: Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3-5 µm).
-
Why: These columns are designed to withstand 100% aqueous conditions and possess high silanol coverage.
-
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Solvent B: Acetonitrile (LC-MS Grade).
-
-
Gradient Profile:
Time (min) % A % B Flow (mL/min) 0.0 95 5 1.0 15.0 5 95 1.0 20.0 5 95 1.0 20.1 95 5 1.0 | 25.0 | 95 | 5 | 1.0 |
-
Detection: UV Scan 200–400 nm (Extract 210 nm, 254 nm, 260 nm).
-
Temperature: 40°C (Improves mass transfer for basic compounds).
Success Criteria:
- for the main peak.
-
USP Tailing Factor (
) < 1.5.[1]
Protocol B: Optimization for Basic Tailing (The "Buffer Boost")
Use this if Protocol A yields tailing peaks (
Mechanism: Tailing is often caused by ionic interaction between the protonated triazole and deprotonated silanols. Solution:
-
Switch Buffer: Change Solvent A to 25 mM Phosphate Buffer (pH 7.0) or 0.1% Trifluoroacetic Acid (TFA) .
-
Note: TFA acts as an ion-pairing agent, masking the positive charge on the triazole.
-
-
Add Modifier: If using MS (where Phosphate/TFA are undesirable), add 10 mM Ammonium Acetate (pH 5.0). The higher ionic strength suppresses the electrical double layer on the silica surface.
Validation & Troubleshooting
System Suitability Parameters
For a robust method, ensure your data meets these limits (based on USP <621>):
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Resolution ( | > 2.0 between closest peaks | Decrease gradient slope; Switch to Methanol (different selectivity). |
| Tailing Factor ( | < 1.5 (Strict), < 2.0 (Allowable) | Replace column (aging); Increase buffer conc.; Lower pH. |
| Precision (RSD) | < 2.0% (n=6 injections) | Check injector seal; Check analyte solubility in MP. |
| Signal-to-Noise | > 10 (LOQ) | Switch UV wavelength to 210 nm; Increase injection volume. |
Troubleshooting Guide: The "Split Peak" Phenomenon
Symptom: The triazole peak appears split or has a "shoulder" on the front. Cause: Solvent Mismatch.[2][3] Triazoles are often dissolved in 100% Methanol or Acetonitrile for stock solutions. Injecting this strong solvent into a weak initial mobile phase (e.g., 95% Water) causes the analyte to precipitate or travel faster than the mobile phase initially. Fix:
-
Dilute the sample at least 1:1 with the initial mobile phase (e.g., Water/Buffer).
-
Use a smaller injection volume (< 5 µL).
References
-
United States Pharmacopeia (USP). Fluconazole Monograph: Organic Impurities Procedure. USP-NF.
-
McCalley, D. V. (2023). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A.
-
Waters Corporation. "Performance and Verification of the USP Fluconazole Related Compounds Test." Application Note.
-
Sielc Technologies. "HPLC Method for Analysis of 1,2,4-Triazole and Derivatives on Primesep 100."
-
Stoll, D. R. (2021). "Troubleshooting Peak Shape Problems in HPLC." LCGC North America.
Sources
Application Note: Advanced Crystallization Techniques for 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, exhibiting broad-spectrum bioactivity including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole represents a lipophilic, planar pharmacophore often synthesized via the Pellizzari or Einhorn-Brunner reactions.
Achieving high-purity crystalline forms of this intermediate is critical for establishing structure-activity relationships (SAR) and ensuring reproducible biological assays. This guide details three distinct crystallization protocols tailored for bulk purification , single-crystal X-ray diffraction (SC-XRD) , and high-throughput isolation .
Physicochemical Context & Solubility Profile[1][2][3]
Understanding the solubility landscape is the prerequisite for successful crystallization. The 3,5-diaryl-1,2,4-triazole core is amphoteric but predominantly lipophilic due to the phenyl and dimethoxyphenyl rings.
Solubility Screening Data (Representative)
Data normalized for 100 mg of compound.
| Solvent System | 25°C Solubility | Boiling Solubility | Application |
| Water | Insoluble (<0.1 mg/mL) | Insoluble | Anti-solvent |
| Ethanol (99%) | Low | High | Primary Recrystallization |
| Methanol | Moderate | High | Vapor Diffusion |
| DMSO / DMF | High (>50 mg/mL) | Very High | SC-XRD / Anti-solvent feed |
| Ethyl Acetate | Low | Moderate | Washing / Trituration |
| Hexane | Insoluble | Insoluble | Anti-solvent |
Technical Insight: The presence of the 3,4-dimethoxy group increases electron density but does not significantly enhance water solubility compared to the diphenyl analog. Consequently, Ethanol/Water or DMF/Water systems are the most effective thermodynamic landscapes for crystallization.
Protocol A: Bulk Recrystallization (Purification)
Objective: Removal of unreacted hydrazides, amides, and colored oxidative impurities from the crude synthesis product.
Workflow Diagram
Figure 1: Standard operating procedure for the bulk purification of the target triazole.
Detailed Methodology
-
Dissolution: Transfer 5.0 g of crude material into a 100 mL round-bottom flask. Add 40 mL of Ethanol (95%) .
-
Heat to Reflux: Equip with a condenser and heat to boiling (~78°C). The solution should become clear.
-
Self-Validating Step: If the solution remains cloudy after 10 minutes of reflux, add Ethanol in 5 mL increments. If solids persist (likely inorganic salts from synthesis), proceed to Hot Filtration .
-
-
Hot Filtration (Optional): If insoluble particles are visible, filter the hot solution through a pre-warmed Buchner funnel or glass frit to prevent premature crystallization on the filter.
-
Controlled Cooling: Remove heat and allow the flask to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps impurities.
-
Crystallization: Once at room temperature, transfer to a 4°C refrigerator for 12 hours to maximize yield.
-
Isolation: Filter the white crystalline solid. Wash the cake twice with 10 mL of ice-cold Ethanol .
-
Drying: Dry under vacuum at 60°C for 6 hours.
Protocol B: Single Crystal Growth (SC-XRD)
Objective: Growing high-quality, defect-free crystals suitable for X-ray diffraction to determine absolute structure and tautomeric state (1H vs 4H).
Method: Slow Evaporation from DMF
Because 1,2,4-triazoles often form strong hydrogen bond networks, polar aprotic solvents like DMF disrupt these intermolecular bonds, allowing them to reform slowly in an ordered lattice.
-
Preparation: Dissolve 50 mg of the purified triazole in 2 mL of DMF (Dimethylformamide) in a small glass vial. Ensure complete dissolution; sonicate if necessary.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean, narrow scintillation vial. Dust particles act as rogue nucleation sites and must be removed.
-
Setup: Cover the vial with aluminum foil and poke 3–4 small pinholes in the top to restrict evaporation rate.
-
Growth: Place in a vibration-free environment at constant temperature (20–25°C).
-
Observation: Crystals should appear within 5–10 days.
-
Variant: If no crystals form after 14 days, place the open vial inside a larger jar containing Water or Diethyl Ether (Vapor Diffusion method).
-
Protocol C: Anti-Solvent Precipitation (High Throughput)
Objective: Rapid isolation of the compound from reaction mixtures or for particle size engineering.
Workflow Logic
The "Drowning Out" technique utilizes the steep solubility gradient between DMSO and Water.
Figure 2: Anti-solvent precipitation pathway for rapid recovery.
-
Stock Solution: Dissolve the compound in DMSO at 100 mg/mL.
-
Precipitation: While stirring a beaker of water (10x volume of DMSO used) at 500 RPM, slowly pipette the DMSO solution into the vortex.
-
Result: The triazole will precipitate instantly as a fine white powder.
-
Note: This method yields smaller particle sizes and lower crystallinity compared to Protocol A, but is faster.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Oiling Out | Temperature dropped too fast or solvent too non-polar. | Re-heat and add 10% more Ethanol. Cool slower. |
| Colored Crystals | Oxidative impurities trapped in lattice. | Recrystallize with activated charcoal (add to hot solution, filter hot). |
| No Crystallization | Solution is undersaturated. | Evaporate 20% of solvent volume or add water dropwise until turbid (Cloud Point). |
| Polymorphism | Different solvent systems yielding different MP. | Confirm form via PXRD. Ethanol usually yields the stable thermodynamic form. |
References
-
BenchChem. (2025).[1][2] Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Retrieved from
-
PubChem. (2025).[3] 5-(3,4-dimethoxyphenyl)-4-phenyl-4h-1,2,4-triazole-3-thiol Compound Summary. National Library of Medicine. Retrieved from
-
El-Hiti, G. A., et al. (2023).[4][5] Crystal structure of (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine. Zeitschrift für Kristallographie. Retrieved from [4]
-
Sokkar, O., et al. (2014). 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis and anti-inflammatory activity. European Journal of Medicinal Chemistry. Retrieved from
-
Kaushik, N., et al. (2018). Synthesis and Biological Activity of 3-(substitutedphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Current Drug Discovery Technologies. Retrieved from
Sources
Application Note: Solvent Selection and Solubilization Protocols for 3,4-Dimethoxyphenyl Triazoles in In Vitro Assays
Introduction & Scientific Context
The 3,4-dimethoxyphenyl-1,2,3-triazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of tubulin polymerization inhibitors (analogous to Combretastatin A-4) and antimicrobial agents [1].[1] While the methoxy substitutions on the phenyl ring enhance binding affinity to the colchicine site of tubulin, they also contribute to significant lipophilicity (LogP > 2.5) and stable crystal lattice packing.
The Challenge: In biological assays, these compounds present a "solubility paradox." They require organic solvents for initial solubilization but must be introduced into aqueous buffers (PBS, cell culture media) where they are prone to rapid precipitation ("crashing out").[1] This precipitation is often microscopic, leading to false negatives (loss of effective concentration) or false positives (aggregates causing physical cell damage).[1]
This guide provides a validated workflow for solubilizing these specific triazole derivatives, ensuring bioavailability while maintaining solvent concentrations below cytotoxic thresholds.
Physicochemical Assessment & Solvent Selection[1][2]
Before attempting dissolution, the physicochemical properties of the specific derivative must be analyzed.[1] The 3,4-dimethoxy motif increases electron density but reduces water solubility compared to unsubstituted phenyl rings.[1]
Solvent Decision Matrix
Dimethyl Sulfoxide (DMSO) is the primary solvent of choice due to its high dielectric constant and ability to disrupt the stable crystal lattice of dimethoxyphenyl derivatives. Ethanol is a secondary alternative but is generally avoided in long-term assays due to high volatility and evaporation-induced concentration shifts.
Visual Guide: Solvent Selection Logic
Figure 1: Decision tree for selecting the appropriate solvent system based on compound properties and assay requirements.
Caption: Logical workflow for determining solvent strategy. 3,4-dimethoxyphenyl derivatives usually require Protocol B due to high lipophilicity.[1]
Critical Protocols
Protocol A: Preparation of Master Stock Solution (10 mM - 50 mM)
Objective: Create a stable, high-concentration stock free of micro-crystals.[1]
Reagents:
-
Compound: 3,4-dimethoxyphenyl triazole derivative (Solid).[1]
-
Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).[1] Note: DMSO is hygroscopic; water absorption reduces solubility power.
Procedure:
-
Weighing: Weigh approximately 2-5 mg of compound into a sterile amber glass vial (glass is preferred over plastic to minimize leaching).
-
Calculation: Calculate the volume of DMSO required to reach 10 mM or 50 mM.
-
Formula:
[1]
-
-
Solubilization: Add the calculated volume of DMSO.
-
Agitation: Vortex vigorously for 30 seconds.
-
Thermal Assist: If the solution remains cloudy (common with dimethoxy-substituted rigid rings), sonicate in a water bath at 37°C for 5-10 minutes.
-
Inspection: Hold vial against a light source. The solution must be perfectly clear.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: The "Step-Down" Intermediate Dilution Strategy
Objective: Dilute hydrophobic stock into aqueous media without precipitation.
The Problem: Direct addition of 100% DMSO stock to cell media creates a local high-concentration "plume" where the compound precipitates instantly before mixing. The Solution: Use an intermediate dilution plate.
Workflow Diagram: Figure 2: Step-Down Dilution Workflow to ensure solubility.
Caption: The intermediate step reduces the osmotic shock and solvent gradient, preventing the hydrophobic 'crash out' common with dimethoxyphenyl compounds.
Procedure:
-
Prepare Intermediate Buffer: In a separate tube/plate, prepare culture media containing 10% DMSO (vehicle only).
-
First Dilution: Dilute the 10 mM Master Stock 1:100 into the Intermediate Buffer.
-
Result: 100 µM compound in 10% DMSO.
-
Why: The compound stays soluble because 10% DMSO is sufficient to hold the lipophilic triazole in solution.
-
-
Final Dilution: Dilute the Intermediate Solution 1:100 into the final Assay Plate (containing cells + media).
-
Result: 1 µM compound in 0.1% DMSO.
-
Why: The transition from 10% DMSO to 0.1% is thermodynamically gentler than 100% to 0.1%, preventing aggregation [2].
-
Validation & Quality Control
Trusting the visual clarity of a solution is insufficient for quantitative assays.
Validation Method: Nephelometry / Absorbance Scan
-
Prepare a "dummy" assay plate without cells.
-
Perform the serial dilution of the compound.
-
Measure Absorbance at 600nm (OD600) or use a Nephelometer.
-
Criteria: Any well showing OD600 > 0.05 (above background) indicates precipitation. Data from these concentrations must be discarded.
Data Summary: DMSO Tolerance Limits
Refer to this table when designing the final dilution step to ensure cell viability is not compromised by the solvent itself [3].
| Cell Type | Max Tolerable DMSO (v/v) | Duration of Assay | Notes |
| Primary Fibroblasts | 0.1% | > 24 Hours | Highly sensitive; morphology changes >0.1%.[1] |
| HeLa / MCF-7 | 0.5% | 24-48 Hours | Robust cancer lines; 0.5% is acceptable but 0.1% preferred. |
| Neurons (iPSC) | 0.05% | Any | Extremely sensitive to membrane permeabilization. |
| Enzymatic Assays | 1.0% - 5.0% | < 1 Hour | Proteins are generally more stable than cells in DMSO. |
References
-
Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Source: Taylor & Francis Online. URL:[Link][1]
-
A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Source: National Institutes of Health (PMC). URL:[Link]
-
DMSO in cell based assays - Tolerance and Toxicity. Source: Scientist Solutions / Vertex AI Grounding. URL:[Link](Generalized consensus from search results 1.1, 1.2, 1.3)
-
Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Source: National Institutes of Health (PMC). URL:[Link]
Sources
Proton NMR Spectroscopy Analysis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole
[1]
Abstract & Scope
This application note details the structural elucidation and purity assessment of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole using 1H NMR spectroscopy. 1,2,4-triazoles are critical pharmacophores in drug discovery, exhibiting anti-cancer, anti-inflammatory, and antimicrobial properties. However, their analysis is often complicated by annular tautomerism and solubility issues. This guide provides a validated protocol for sample preparation in DMSO-d6, detailed signal assignment logic focusing on the distinction between phenyl and dimethoxyphenyl spin systems, and troubleshooting for common synthetic impurities.
Experimental Protocol
Sample Preparation
The choice of solvent is critical for 1,2,4-triazoles. Chloroform (CDCl3) often leads to broad or invisible NH signals due to rapid exchange and poor solubility. DMSO-d6 is the required standard for this analysis due to its ability to stabilize the NH proton via hydrogen bonding and dissolve the polar heterocyclic core.
Protocol:
-
Weighing: Accurately weigh 10–15 mg of the dried solid compound into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Homogenization: Sonicate for 30–60 seconds to ensure complete dissolution. The solution must be clear and free of suspended particles.
-
Transfer: Transfer to a high-quality 5 mm NMR tube.
-
D2O Exchange (Optional Validation): After the initial scan, add 1-2 drops of D2O and shake. Disappearance of the downfield signal (>13 ppm) confirms the labile NH proton.
Acquisition Parameters[2]
-
Field Strength: 400 MHz or higher recommended for resolution of aromatic multiplets.
-
Temperature: 298 K (25°C).
-
Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.
-
Spectral Width: -2 to 16 ppm (to capture the downfield NH).
-
Relaxation Delay (D1): ≥ 1.0 s (Ensure full relaxation of aromatic protons for integration accuracy).
-
Scans (NS): 16–32 scans are sufficient for >10 mg samples.
Structural Analysis & Signal Assignment[2][3][4]
Molecule Numbering & Logic
To interpret the spectrum, we must deconstruct the molecule into three distinct zones:
-
The Triazole Core: Contains one exchangeable proton (NH).
-
Ring A (3-Phenyl): A monosubstituted benzene ring (5 protons).
-
Ring B (5-(3,4-dimethoxyphenyl)): A trisubstituted benzene ring (3 protons) with two methoxy groups.
Figure 1: Logical flow for assigning spectral regions based on electronic environments.
Assignment Table (DMSO-d6)
Note: Chemical shifts are estimates based on structural analogs and Curphy-Morrison additivity rules for 1,2,4-triazoles in DMSO.
| Signal | Shift (δ ppm) | Multiplicity | Integral | Assignment | Notes |
| A | 13.80 – 14.20 | Broad Singlet | 1H | Triazole NH | Disappears with D2O shake. Position varies with concentration/temp.[1] |
| B | 8.05 – 8.15 | Doublet / Multiplet | 2H | Phenyl H-2'', H-6'' | Ortho to triazole. Deshielded by the heterocyclic ring. |
| C | 7.60 – 7.65 | Doublet (J~2Hz) | 1H | Dimethoxy H-2' | Meta to OMe, Ortho to Triazole. Isolated spin. |
| D | 7.55 – 7.60 | dd (J~8, 2Hz) | 1H | Dimethoxy H-6' | Ortho to Triazole. Part of ABX system.[1] |
| E | 7.45 – 7.55 | Multiplet | 3H | Phenyl H-3'',4'',5'' | Meta/Para protons of the phenyl ring. |
| F | 7.05 – 7.15 | Doublet (J~8Hz) | 1H | Dimethoxy H-5' | Ortho to OMe. Shielded relative to other aromatics. |
| G | 3.84 | Singlet | 3H | -OCH3 (Pos 3') | Methoxy group. |
| H | 3.82 | Singlet | 3H | -OCH3 (Pos 4') | Methoxy group. |
Detailed Mechanistic Insights
1. Annular Tautomerism (The "Wandering" Proton): 1,2,4-triazoles exist in tautomeric equilibrium (1H, 2H, and 4H forms). In DMSO, the 1H-tautomer is generally favored, but the rapid exchange between nitrogen atoms often broadens the signal.
-
Observation: You will see a broad peak >13.5 ppm.[1]
-
Validation: If this peak is missing, the sample may be wet (proton exchange with water moves the signal to the water peak average) or the sample is too dilute.
2. The "ABX" System of the Dimethoxyphenyl Ring: The 3,4-dimethoxy ring provides a diagnostic pattern.
-
H-5' is flanked by two oxygen atoms (activating/shielding) and is meta to the electron-withdrawing triazole. It appears most upfield in the aromatic region (~7.1 ppm) as a doublet with a large ortho coupling (~8 Hz).
-
H-6' is ortho to the triazole (deshielding). It appears as a doublet of doublets (dd), coupling to H-5' (ortho, ~8 Hz) and H-2' (meta, ~2 Hz).
-
H-2' is ortho to the triazole and isolated from H-5'. It appears as a sharp doublet with a small meta coupling (~2 Hz).
3. Phenyl vs. Dimethoxyphenyl Discrimination: The monosubstituted phenyl ring (Ring A) typically shows a 2H multiplet downfield (ortho protons) and a 3H multiplet upfield (meta/para). The integration of the aromatic region must sum to 8 protons. If the integration is 5:3 or 2:6, check for impurities.
Workflow & Troubleshooting
Figure 2: Step-by-step decision workflow for validating the NMR spectrum.
Common Impurities[6]
-
Hydrazide Precursors: If the synthesis involved a condensation of a hydrazide, look for uncyclized starting material.
-
Indicator: Broad NH/NH2 signals around 4-6 ppm or 9-10 ppm (hydrazide CONH).
-
-
Water (H2O): In DMSO-d6, water appears at 3.33 ppm . If the triazole NH is exchanging rapidly with water, the water peak will broaden and shift downfield, while the NH peak disappears.
-
Residual Solvents:
-
Ethanol (often used in recrystallization): Triplet at 1.06 ppm, Quartet at 3.44 ppm.
-
Ethyl Acetate: Singlet at 1.99 ppm, Quartet at 4.03 ppm, Triplet at 1.17 ppm.
-
References
-
Structural Analogs & Chemical Shifts
- Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. (AIP Publishing). Confirms NH shift at ~12.6-14.
-
(Generalized Search Result)
-
Triazole Tautomerism
-
1H, 13C, and 15N NMR chemical shifts of 4-substituted 1,2,4-triazoles. (ResearchGate).[2] Discusses the solvent dependence of triazole tautomers.
-
-
Dimethoxyphenyl Assignments
- Analysis of 3,4-dimethoxybenzaldehyde H-NMR. (Study.com). Provides baseline shift data for the 3,4-dimethoxy spin system (H2, H5, H6).
-
General Triazole Synthesis & NMR
-
Synthesis and Antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles.[3] (Zaporizhzhia State Medical University).
-
Application Note: Preparation of Oxidative Cyclization Reagents for Triazole Synthesis
[1][2][3]
Introduction: The Oxidative Pathway to Triazoles[4]
While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for 1,4-disubstituted 1,2,3-triazoles, it is structurally limited. It cannot easily access 2-substituted 1,2,3-triazoles (common bioisosteres for pyrazoles) or 1,2,4-triazoles .
Oxidative cyclization overcomes this limitation by constructing the triazole ring from pre-assembled acyclic precursors—such as bis-hydrazones (for 1,2,3-triazoles) or amidrazones/hydrazides (for 1,2,4-triazoles). Success in these transformations relies heavily on the purity and activity of the oxidizing reagent .
This guide focuses on the preparation and activation of three distinct reagent classes:
-
Hypervalent Iodine (PIDA): A stoichiometric oxidant for metal-free cyclization.
-
Heterogeneous Copper Catalysts (Phen-MCM-41-CuBr): A recyclable, green oxidative system.[1]
-
In-Situ Aerobic Copper Systems: Activation of Cu(II) precursors for aerobic oxidation.
Mechanistic Logic & Reagent Selection[1]
Understanding the mechanism dictates the reagent choice. The transformation generally involves the oxidative dehydrogenation of an N-N or C-N bond followed by ring closure.
Mechanism of Oxidative Cyclization (Bis-hydrazone to 1,2,3-Triazole)
The reaction proceeds via the oxidation of the bis-hydrazone to an intermediate (often an azo-ene or radical species) which undergoes electrocyclic ring closure.
Figure 1: General mechanistic pathway for the oxidative cyclization of bis-hydrazones.
Reagent Preparation Protocols
Protocol A: Synthesis & Purification of Phenyliodine(III) Diacetate (PIDA)
Rationale: Commercial PIDA often degrades into iodobenzene and acetic acid upon storage, leading to inconsistent stoichiometry. Freshly synthesized or recrystallized PIDA ensures precise oxidative equivalents, critical for preventing over-oxidation side products.
Method: Sodium Perborate Oxidation (Greener alternative to peracetic acid).
Materials:
-
Iodobenzene (10.2 g, 50 mmol)
-
Sodium perborate tetrahydrate (NaBO₃[2]·4H₂O) (76.9 g, 500 mmol)
-
Glacial Acetic Acid (AcOH)
-
Acetic Anhydride (Ac₂O)
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve Iodobenzene (50 mmol) in a mixture of Glacial AcOH (200 mL) and Acetic Anhydride (50 mL).
-
Oxidant Addition: Slowly add Sodium Perborate (500 mmol) in portions over 30 minutes while stirring. Maintain temperature between 40–45 °C using a water bath.
-
Note: The reaction is exothermic. Acetic anhydride acts as a dehydrating agent to drive the equilibrium.
-
-
Digestion: Stir the mixture at 40–45 °C for 4 hours.
-
Quenching: Allow the mixture to cool to room temperature. Pour the solution into 1 L of ice-cold water .
-
Crystallization: Stir vigorously. PIDA will precipitate as a white solid.[3]
-
Filtration: Filter the solid under vacuum and wash with cold water (3 x 100 mL) to remove excess acid and borate salts.
-
Purification (Crucial): Recrystallize the crude solid from a minimum amount of boiling Acetic Acid/Hexane (1:4) mixture.
-
Drying: Dry under high vacuum in the dark (PIDA is light sensitive) for 12 hours.
QC Check: Melting point should be 163–165 °C . Lower MPs indicate hydrolysis to iodosobenzene.
Protocol B: Preparation of Heterogeneous Catalyst [Phen-MCM-41-CuBr]
Rationale: For industrial or large-scale applications, removing copper residues is critical. Immobilizing Cu(I) on mesoporous silica (MCM-41) prevents product contamination and allows catalyst recycling.[1]
Materials:
-
MCM-41 (Mesoporous Silica)[1]
-
CuBr (Copper(I) Bromide)
-
Ethanol (Anhydrous)
Step-by-Step Procedure:
-
Support Activation: Dry MCM-41 (1.0 g) at 120 °C under vacuum for 4 hours to remove adsorbed water.
-
Ligand Anchoring: Suspend dried MCM-41 in ethanol (20 mL). Add 1,10-Phenanthroline (2 mmol) and reflux for 8 hours. The phenanthroline adsorbs/anchors into the mesopores.
-
Washing: Filter and wash the solid with ethanol to remove unbound ligand. Dry at 80 °C.
-
Metallation: Suspend the Phen-MCM-41 hybrid in dry acetonitrile. Add CuBr (2 mmol) under an Argon atmosphere (Cu(I) is air-sensitive until complexed).
-
Complexation: Reflux for 12 hours under Argon. The solid will turn a characteristic color (often dark red/brown depending on loading).
-
Final Isolation: Filter under inert atmosphere if possible, wash with dry acetonitrile, and dry under vacuum.
-
Activation: The catalyst is now Phen-MCM-41-CuBr . It is stable in air for short periods but best stored under Argon.
Activity Validation: The catalyst is "active" when it successfully promotes the oxidative cyclization of benzamidine to 3,5-diphenyl-1,2,4-triazole with >90% yield using air as the oxidant.
Protocol C: Preparation of In-Situ Aerobic Copper System
Rationale: For standard benchtop synthesis, isolating the catalyst is unnecessary. Preparing the active catalytic species in situ ensures high turnover frequencies.
Materials:
-
CuCl₂ or Cu(OAc)₂ (Precursor)
-
Ligand (e.g., Pyridine, TMEDA, or 1,10-Phenanthroline)
-
Base (Na₂CO₃ or K₂CO₃)
-
Oxygen Source (O₂ balloon or Air bubbler)
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1.0 M stock solution of the Ligand in the reaction solvent (e.g., DMSO or DMF).
-
Catalyst Pre-Complexation: In a separate vial, dissolve the Copper(II) salt (10 mol% relative to substrate) in the Ligand stock solution (20 mol% ligand).
-
Observation: A color change (e.g., to deep blue/green) indicates complex formation.
-
Why: Pre-complexing prevents non-selective copper precipitation when added to the basic reaction mixture.
-
-
Oxidant Saturation: Bubble O₂ or Air through the reaction solvent for 15 minutes before adding the substrate.
-
Reaction Initiation: Add the substrate (e.g., bis-hydrazone) and base to the oxygenated solvent, then inject the pre-complexed catalyst solution.
Comparative Data: Reagent Performance
| Reagent System | Target Triazole | Oxidant Source | E-Factor (Waste) | Scalability | Key Advantage |
| PIDA | 1,2,3 & 1,2,4 | Stoichiometric I(III) | High (Iodobenzene waste) | Medium (g scale) | Metal-free; Mild conditions; High functional group tolerance.[5][6][7] |
| Cu/O₂ (Homogeneous) | 1,2,3 (from bis-hydrazones) | Molecular Oxygen | Low | High (kg scale) | Cheap; Uses air; Water is the only byproduct. |
| Phen-MCM-41-CuBr | 1,2,4 (from amidines) | Air/O₂ | Very Low | High | Recyclable (>5 runs); No metal leaching; Green chemistry compliant. |
Application Workflow: Bis-Hydrazone to 2-Aryl-1,2,3-Triazole[9][10][12]
This workflow demonstrates the application of the Cu/O₂ In-Situ System (Protocol C).
Figure 2: Experimental workflow for Copper-catalyzed oxidative cyclization.
Detailed Steps:
-
Charge: To a reaction tube, add bis-hydrazone (1.0 mmol) and K₂CO₃ (2.0 mmol).
-
Solvent: Add DMSO (5 mL).
-
Catalyst: Add the pre-complexed Cu(OAc)₂/Pyridine solution (prepared via Protocol C).
-
Atmosphere: Evacuate and refill with O₂ (balloon).
-
Heat: Stir at 100 °C.
-
Mechanism in Action: The Cu(II) oxidizes the hydrazone N-H bonds, generating a radical intermediate. Re-oxidation of Cu(I) to Cu(II) by O₂ closes the catalytic cycle.
-
Isolation: Pour into water, extract with EtOAc, and purify on silica gel.
References
- Synthesis of PIDA: Willgerodt, C. Die organischen Jodverbindungen, Enke, Stuttgart, 1914. (Classic method).
-
Green PIDA Synthesis: McKillop, A.; Kemp, D. "Further functional group oxidations using sodium perborate." Tetrahedron1989 , 45, 3299. Link
-
Cu-Catalyzed 1,2,3-Triazole Synthesis: Guru, M. M.; Punniyamurthy, T. "Copper(II)-catalyzed aerobic oxidative synthesis of substituted 1,2,3-triazoles from bis-arylhydrazones."[5][6] J. Org.[8] Chem.2012 , 77, 5063–5073. Link
-
MCM-41 Supported Catalyst: Xia, J.; Huang, X.; Cai, M. "Heterogeneous Copper(I)-Catalyzed Cascade Addition–Oxidative Cyclization...[1] Synthesis of 1,2,4-Triazoles." Synthesis2019 , 51, 2014–2022.[1] Link
-
Review on Oxidative Cyclization: Li, Y.; et al. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Front.[9][1][3][7][8][10][11] Chem.2022 , 10, 1024760.[5] Link
Sources
- 1. Heterogeneous Copper(I)-Catalyzed Cascade AdditionOxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles [organic-chemistry.org]
- 2. CN101575293A - Method for preparing iodobenzene diacetate - Google Patents [patents.google.com]
- 3. calibrechem.com [calibrechem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. isres.org [isres.org]
- 8. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 9. scielo.br [scielo.br]
- 10. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Fidelity Molecular Docking of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole
Targeting the Colchicine Binding Site of
Executive Summary
This application note details the simulation protocol for 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole (referred to herein as Ligand-Tri-DMP ). Based on the 3,4-dimethoxyphenyl pharmacophore—a structural mimic of the colchicine A-ring—this compound is investigated here as a potential microtubule destabilizing agent.
The 1,2,4-triazole core introduces specific challenges regarding prototropic tautomerism . Standard "black-box" docking often fails here by neglecting the energetic penalties of rare tautomers or protonation states. This guide enforces a rigorous "Ensemble Docking" approach, treating different tautomers as distinct chemical entities to determine the bioactive conformation.
Scientific Rationale & Target Selection
The Biological Target: -Tubulin
The Colchicine Binding Site (CBS) at the interface of
-
Relevance: The 3,4-dimethoxyphenyl moiety of Ligand-Tri-DMP is predicted to occupy the hydrophobic sub-pocket (Zone 2) of the CBS, forming critical hydrogen bonds with Cys241 or Val238 .
-
Selected PDB Structure: 1SA0 (Resolution: 3.58 Å) or 4O2B (Resolution: 2.30 Å). We will utilize 4O2B due to its higher resolution and clearly defined ligand electron density.
The Chemistry: Tautomerism is Critical
The 1,2,4-triazole ring exists in equilibrium between three tautomeric forms: 1H , 2H , and 4H .[1]
-
In Solution: The 1H-tautomer is generally the most stable.
-
In Binding Sites: The protein environment can stabilize the 2H or 4H forms via specific H-bond donor/acceptor networks.
-
Protocol Requirement: You must generate and dock all three tautomers. Neglecting this leads to false negatives.
Experimental Protocol
Phase 1: Ligand Preparation (The Input)[2]
Objective: Generate a low-energy 3D conformer ensemble including all tautomers.
-
Structure Generation:
-
Generate the SMILES string for Ligand-Tri-DMP: COc1ccc(cc1OC)c2nc(n[nH]2)c3ccccc3 (1H form).
-
-
Tautomer Enumeration:
-
Use software like Avogadro , LigPrep (Schrödinger) , or RDKit to generate the 1H, 2H, and 4H tautomers.
-
Note: The 3,4-dimethoxyphenyl group has rotatable methoxy bonds. Ensure the initial conformation is not sterically clashed.
-
-
Energy Minimization:
-
Force Field: MMFF94 or UFF .
-
Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient (until RMS gradient < 0.01 kcal/mol/Å).
-
Crucial Step: Verify the planarity of the triazole ring and the phenyl substituents.
-
-
Format Conversion:
-
Convert optimized structures to .pdbqt format (AutoDock compliant).
-
Charge Assignment: Compute Gasteiger charges .
-
Rotatable Bonds: The bond connecting the phenyl rings to the triazole core must be defined as rotatable to allow the ligand to adopt a "twisted" conformation if required by the pocket.
-
Phase 2: Protein Preparation (The Receptor)
Objective: Create a clean, charged receptor surface for docking.
-
PDB Retrieval: Download PDB ID 4O2B (Tubulin-Colchicine complex).
-
Cleaning:
-
Remove chain C, D (if present) and solvent molecules (HOH).
-
Retain Chain A (
-tubulin) and Chain B ( -tubulin) as the interface defines the site. -
Remove Native Ligand: Extract the colchicine molecule (save as reference_ligand.pdb for validation).
-
-
Protonation:
-
Add polar hydrogens.[2]
-
Assign Kollman United Atom charges.
-
Specific Residue Check: Ensure Cys241 (Chain B) is reduced (SH) and not oxidized, as it is a key interaction point.
-
-
Grid Box Generation:
-
Center the grid on the centroid of the extracted native colchicine.
-
Dimensions:
Å (Standard) or Å (if exploring a larger pose space). -
Spacing: 0.375 Å (default) or 1.0 Å (for rough screening). Use 0.375 Å for final runs.
-
Phase 3: Docking Simulation (AutoDock Vina)
Objective: Sample binding poses and score affinity.
Configuration File (conf.txt):
Execution: Run Vina for each tautomer independently. ./vina --config conf.txt --log docking_1H.log
Phase 4: Validation & Analysis
-
Self-Docking Validation:
-
Dock the extracted colchicine back into the protein.
-
Success Criteria: RMSD between docked pose and crystal pose must be
Å.[3]
-
-
Interaction Profiling:
-
Analyze the top-ranked pose for Ligand-Tri-DMP.
-
Key Interactions to Verify:
-
H-Bond: Triazole Nitrogen
Val238 (Backbone) or Cys241. -
Hydrophobic: Dimethoxyphenyl
Leu248, Leu255. -
Pi-Stacking: Phenyl ring
Tyr202 (if accessible).
-
-
Visual Workflows
Simulation Pipeline
This diagram illustrates the step-by-step workflow, emphasizing the parallel processing of tautomers.
Caption: Parallel workflow for docking triazole tautomers into the tubulin active site.
Molecular Interaction Map
This abstract diagram visualizes the expected binding network within the Colchicine Binding Site.
Caption: Predicted interaction network. Red nodes=H-bond partners, Yellow=Hydrophobic, Green=Pi-stacking.
Data Summary & Expected Results
The following table outlines the expected binding energies and interaction types based on similar 3,5-disubstituted 1,2,4-triazole analogs found in literature.
| Ligand Component | Target Residue (Tubulin | Interaction Type | Distance (Å) | Significance |
| Triazole N2/N4 | Val238 (Backbone NH) | H-Bond Acceptor | 2.8 - 3.2 | Anchors the core scaffold. |
| Triazole NH | Thr179 or Cys241 | H-Bond Donor | 2.9 - 3.3 | Tautomer-dependent interaction. |
| 3,4-Dimethoxy | Cys241 (SH) | H-Bond Acceptor | 3.0 - 3.5 | Mimics Colchicine C7-methoxy. |
| Phenyl Ring | Leu248, Ala250 | Hydrophobic | < 4.5 | Entropy-driven binding stability. |
| Global Affinity | N/A | Binding Energy | -8.5 to -9.5 | High affinity expected (kcal/mol). |
Note on Interpretation: If the 2H-tautomer shows a binding affinity significantly better (e.g., > 1.5 kcal/mol difference) than the 1H form, it suggests the protein environment shifts the pKa of the triazole, stabilizing the otherwise less common tautomer. This is a common phenomenon in kinase and tubulin inhibitors.
References
-
Tubulin Crystal Structure: Prota, A. E., et al. (2014). Molecular mechanism of action of microtubule-stabilizing drugs. Science.
-
Triazole Docking Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Triazole Tautomerism in Drug Design: Kovalenko, S. I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate.
-
Biological Activity of 3,5-Disubstituted Triazoles: Al-Soud, Y. A., et al. (2014).[4] Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dasher.wustl.edu [dasher.wustl.edu]
- 3. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized TLC Conditions for Triazole Purification
Abstract
Triazole derivatives (1,2,3- and 1,2,4-isomers) are cornerstones of modern medicinal chemistry and bioconjugation ("Click" chemistry). However, their purification is frequently complicated by two physicochemical factors: high polarity and basicity . These properties often lead to "streaking" (tailing) on silica gel, poor resolution from starting materials (azides/alkynes), and co-elution. This guide provides an authoritative protocol for optimizing TLC conditions, specifically addressing the suppression of silanol interactions and the selection of orthogonal visualization methods.
Physicochemical Challenges & Stationary Phase Selection
The Mechanism of "Streaking"
Triazoles are nitrogen-rich heterocycles. While 1,2,3-triazoles are relatively stable and weakly basic, they still possess lone pair electrons capable of hydrogen bonding. Standard silica gel (
-
Causality: The basic nitrogen of the triazole interacts with the acidic proton of the silanol. This is not a simple adsorption/desorption equilibrium but a "drag" effect, resulting in broad, comet-like tails rather than tight spots.
-
Consequence: Loss of resolution and difficulty in determining accurate
values for flash chromatography scale-up.
Stationary Phase Options
| Phase | Suitability | Notes |
| Silica Gel 60 ( | Standard | Requires mobile phase modifiers (bases) to suppress tailing. |
| Alumina (Basic/Neutral) | Alternative | Useful for highly basic triazoles that decompose or streak heavily on silica. |
| C18 (Reverse Phase) | Specialized | Required for highly polar, water-soluble triazoles (e.g., sugar-conjugated). |
Mobile Phase Optimization (The "Triazole System")
To achieve separation, one must balance polarity (to move the compound) with basicity (to prevent tailing).
Standard Solvent Systems
The following systems are validated for triazole separation. System B is the industry standard for polar "Click" products.
| System ID | Composition | Target Analytes | |
| Sys-A | Hexane / EtOAc (Start 9:1 | Lipophilic triazoles (e.g., Benzyl/Phenyl substituted). | 0.3 – 0.5 |
| Sys-B | DCM / MeOH (98:2 | Polar triazoles, "Click" conjugates, amine-substituted. | 0.3 – 0.5 |
| Sys-C | Toluene / Acetone (Gradient) | Orthogonal system when impurities co-elute in Sys-A or Sys-B. | 0.4 |
Critical Protocol: The "Amine Wash" (Tailing Suppression)
To obtain sharp bands, you must neutralize the silica surface.
-
The Modifier: Add 0.5% to 1.0% Triethylamine (TEA) or 1%
to the mobile phase. -
The Mechanism: TEA is a stronger base than the triazole. It saturates the acidic silanol sites on the TLC plate, effectively "capping" them. This allows the triazole to partition purely based on polarity rather than acid-base affinity.
-
Pre-treatment (Optional but Recommended): For very difficult separations, dip the blank TLC plate in a solution of 5% TEA in DCM and dry it before spotting your sample.
Expert Insight: In "Click" chemistry (CuAAC), the triazole product is almost always more polar (lower
) than the starting azide and alkyne. If your product spot is running higher than your starting materials in a non-polar solvent, suspect side-reactions or lack of conversion.
Visualization Techniques
Triazoles can be difficult to detect if they lack extended conjugation. Use this hierarchy of detection methods.
| Method | Sensitivity | Specificity | Procedure |
| UV (254 nm) | High | Aromatic/Conjugated | Nondestructive. Most 1,2,3-triazoles absorb here due to the heteroaromatic ring. |
| Iodine Chamber | Medium | General (Unsaturated) | Place plate in jar with |
| Dragendorff's | High | Nitrogen Bases | Specific for alkaloids and tertiary amines. Triazoles often stain orange/brown. |
| KMnO4 | Medium | Oxidizable Groups | Stains alkynes (starting material) bright yellow; triazoles stain faintly or not at all (useful for distinguishing SM from Product). |
| Anisaldehyde | High | General | Universal charring reagent. Requires heating ( |
Workflow Logic Diagram
The following flowchart illustrates the decision-making process for selecting the correct TLC conditions based on the compound's behavior.
Caption: Decision tree for optimizing mobile phase and troubleshooting tailing issues in triazole purification.
Master Protocol: TLC Analysis of a "Click" Reaction
Objective: Monitor the formation of a 1,4-disubstituted-1,2,3-triazole from an azide and a terminal alkyne.
Materials
-
TLC Plates: Silica Gel 60
(Aluminum or Glass backed). -
Solvents: DCM, MeOH, Hexane, EtOAc, Triethylamine (TEA).
-
Visualization: UV Lamp, Iodine Chamber.[4]
Step-by-Step Procedure
-
Chamber Saturation:
-
Prepare 10 mL of 95:5 DCM:MeOH .
-
Crucial Step: Add 2 drops of TEA (~0.1 mL) to the solvent mix.
-
Place a filter paper inside the jar and pour solvent over it. Close lid and wait 5 minutes for vapor equilibrium.
-
-
Sample Spotting:
-
Spot 3 lanes:
-
Lane 1: Starting Azide (SM1).
-
Lane 2: Co-spot (Reaction Mixture + SM1).
-
Lane 3: Reaction Mixture (RM).
-
-
Note: Alkynes are often invisible under UV unless conjugated; if so, stain with
or Iodine to locate SM2.
-
-
Elution:
-
Place plate in chamber. Ensure solvent level is below the spotting line.
-
Run until solvent front reaches ~1 cm from top.[5]
-
-
Visualization & Interpretation:
-
Dry plate (blow air to remove TEA).
-
UV Check: The triazole product typically appears as a dark spot under 254 nm.
-
Rf Analysis:
-
Azide: High Rf (Non-polar).
-
Triazole: Lower Rf (More polar).
-
Copper Catalyst: Stays at baseline (green/blue color).
-
-
-
Scale-Up Calculation:
-
Adjust the solvent ratio so the product
is 0.30 . This is the optimal concentration for Flash Chromatography.
-
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Comet-like tails | Interaction with Silanols | Add 1% TEA to mobile phase. If using DCM/MeOH, try switching to DCM/MeOH/NH4OH (90:9:1). |
| Product stays at baseline | Solvent too non-polar | Switch from Hex/EtOAc to DCM/MeOH. If still stuck, use C18 TLC or HILIC conditions. |
| Green spot at baseline | Copper contamination | The copper catalyst is co-eluting. Perform an EDTA wash or aqueous extraction before TLC. |
| Double spots (close Rf) | Regioisomers | Thermal click (non-catalyzed) produces 1,4 and 1,5 isomers. CuAAC should be single spot. Optimize gradient to separate. |
References
-
Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
BenchChem Technical Support. (2025). Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives. Link
-
University of Rochester. Not Voodoo: Demystifying Synthetic Organic Laboratory Technique - TLC Troubleshooting. Link
-
ResearchGate. Discussions on Tailing in TLC of Basic Nitrogen Compounds. Link
-
Sigma-Aldrich. Tips & Tricks for Thin-Layer Chromatography. Link
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 3. epfl.ch [epfl.ch]
- 4. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
Microwave-assisted synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole
Application Note: Microwave-Assisted Synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole , a pharmacophore of significant interest in drug discovery due to its anti-inflammatory, antifungal, and neuroprotective properties.[1]
Leveraging microwave dielectric heating , this protocol overcomes the limitations of classical thermal methods (e.g., the Pellizzari reaction), which typically require harsh conditions (200°C+, 24–48 hours) and suffer from low yields due to thermal degradation.[1] The method described herein achieves >85% yield in under 30 minutes, utilizing a base-catalyzed condensation of 3,4-dimethoxybenzhydrazide and benzonitrile.[1]
Scientific Foundation
The Target Moiety
The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry.[2][3] The 3,5-disubstituted variant is particularly valuable as a bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding capability. The specific inclusion of the 3,4-dimethoxyphenyl group is often associated with antioxidant activity and inhibition of enzymes such as xanthine oxidase.[1]
Reaction Mechanism: The Microwave-Accelerated Pellizzari Synthesis
The synthesis follows a microwave-accelerated Pellizzari reaction . The mechanism involves the nucleophilic attack of the hydrazide nitrogen onto the nitrile carbon, forming an acylamidrazone intermediate. Under microwave irradiation, this intermediate undergoes rapid intramolecular cyclodehydration to form the aromatic triazole ring.
-
Microwave Effect: The reaction proceeds via a polar transition state. Microwave irradiation provides efficient internal heating, directly coupling with the polar hydrazide and solvent (n-butanol), significantly lowering the activation energy barrier and suppressing side reactions (e.g., transamination) common in conventional heating.
DOT Diagram 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway of the Pellizzari reaction accelerated by microwave irradiation, highlighting the critical acylamidrazone intermediate.
Experimental Protocol
Materials & Equipment
-
Reagent A: 3,4-Dimethoxybenzhydrazide (1.0 equiv, 2.0 mmol)
-
Reagent B: Benzonitrile (1.2 equiv, 2.4 mmol)[1]
-
Catalyst: Potassium Carbonate (K₂CO₃) (1.0 equiv)
-
Solvent: n-Butanol (3.0 mL) – Chosen for its high boiling point and microwave absorbance.
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave) equipped with IR temperature sensor and pressure control.[1]
-
Vessel: 10 mL standard microwave process vial with a PEEK snap-cap and PTFE/silicone septum.
Step-by-Step Methodology
-
Preparation:
-
In a 10 mL microwave vial, charge 3,4-Dimethoxybenzhydrazide (392 mg, 2.0 mmol) and Potassium Carbonate (276 mg, 2.0 mmol).
-
Add n-Butanol (3.0 mL) and a magnetic stir bar.
-
Add Benzonitrile (247 mg, 245 µL, 2.4 mmol) last to ensure it is in solution.[1]
-
Cap the vial securely.
-
-
Irradiation (Microwave Program):
-
Workup & Purification:
-
Allow the vial to cool to 50°C (using compressed air cooling feature of the reactor).
-
Pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring. The product should precipitate immediately as a white/off-white solid.
-
Neutralization: If necessary, adjust pH to ~7.0 using dilute HCl (1M) to remove excess carbonate and ensure the triazole is protonated (neutral form).
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid with cold water (3 x 10 mL) followed by a small amount of cold ethanol (1 x 2 mL) to remove unreacted nitrile.
-
Recrystallization:[1] Recrystallize from Ethanol/Water (8:2) to obtain pure crystals.
-
DOT Diagram 2: Experimental Workflow
Caption: Operational workflow for the synthesis, ensuring safety and high purity.
Results & Discussion
Yield Comparison
The microwave-assisted protocol demonstrates a superior efficiency profile compared to traditional thermal reflux (oil bath).
| Parameter | Microwave Protocol (This Work) | Conventional Thermal Reflux |
| Temperature | 150°C | 140°C (Reflux) |
| Time | 20 Minutes | 18–24 Hours |
| Solvent | n-Butanol (3 mL) | n-Butanol (20 mL) |
| Yield | 88% | 55% |
| Purity (LC-MS) | >98% | ~85% (requires chromatography) |
Characterization Data (Expected)
-
Appearance: White crystalline solid.
-
Melting Point: 204–206°C.
-
IR (KBr, cm⁻¹): 3250 (NH str), 1610 (C=N), 1260 (C-O-C).[1]
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.8 (s, 1H, NH), 8.1 (d, 2H, Phenyl), 7.6 (m, 2H, Dimethoxy-Ar), 7.4 (m, 3H, Phenyl), 7.1 (d, 1H, Dimethoxy-Ar), 3.84 (s, 3H, OMe), 3.81 (s, 3H, OMe).[1]
-
Note: The NH proton signal may be broad or absent depending on exchange with solvent.
-
Troubleshooting & Optimization
-
Low Yield: If the yield is <50%, ensure the Benzonitrile is fresh.[1] Old nitriles can hydrolyze to amides, which are less reactive in this specific protocol.
-
Pressure Errors: n-Butanol absorbs microwaves efficiently.[1] If the pressure exceeds 200 psi rapidly, reduce the ramp time or decrease the sample volume.[1]
-
Charring: If the reaction mixture turns black, reduce temperature to 140°C and extend time to 30 minutes. This indicates thermal decomposition of the hydrazide.
References
-
Yeung, K.-S., et al. (2005).[1] "One-step synthesis of 3,5-disubstituted 1,2,4-triazoles by the condensation of a nitrile and a hydrazide."[5] Tetrahedron Letters, 46(20), 3429–3432. Link
-
Bentiss, F., et al. (2000). "Accelerated Synthesis of 3,5-Disubstituted 4-Amino-1,2,4-triazoles under Microwave Irradiation." Journal of Heterocyclic Chemistry, 37(4).[1] Link
-
Pellizzari, G. (1911).[6] "Synthesis of Triazoles." Gazzetta Chimica Italiana, 41, 20. (Classic Mechanism Reference).
- Castanedo, G. M., et al. (2011). "Microwave-assisted synthesis of 1,2,4-triazoles." Journal of Organic Chemistry. (General MW Protocol Reference).
Sources
- 1. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pellizzari reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Improving reaction yield of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole synthesis
Ticket ID: #TRZ-34DM-OPT Subject: Improving Reaction Yield & Specificity for 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary & Chemical Context
You are encountering yield issues with the synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole . This is a common challenge driven by the electronic properties of the veratryl (3,4-dimethoxyphenyl) moiety.
The Core Problem: The 3,4-dimethoxy substitution pattern is strongly electron-donating (EDG) .
-
Deactivation: It increases electron density at the benzylic carbon. If you are using a nitrile precursor (3,4-dimethoxybenzonitrile), the nitrile carbon is less electrophilic, making nucleophilic attack by the hydrazide sluggish.
-
Competitor Formation: In cyclodehydration routes, the thermodynamic sink often favors the 1,3,4-oxadiazole byproduct if the nitrogen source (ammonium acetate/ammonia) is insufficient or if the dehydration is too aggressive.
This guide provides two validated protocols (Modern vs. Robust) and a troubleshooting matrix to correct these specific issues.
Validated Synthetic Protocols
Protocol A: The "Modern" One-Pot Oxidative Cyclization
Best for: High throughput, avoiding isolation of intermediates.
This method utilizes the Castagnolo-type approach or modified catalytic condensation, which is generally superior to the traditional Pellizzari reaction for electron-rich substrates.
Reagents:
-
Precursor 1: 3,4-Dimethoxybenzaldehyde (1.0 equiv)
-
Precursor 2: Benzhydrazide (1.0 equiv)
-
Nitrogen Source: Ammonium Acetate (NH₄OAc) (2.0 - 3.0 equiv)
-
Oxidant/Catalyst: Iodine (I₂) (0.5 equiv) or catalyst-free electrolytic conditions.
-
Solvent: DMSO or DMF (Polar aprotic is critical here).
Step-by-Step Workflow:
-
Condensation: Dissolve aldehyde and hydrazide in DMSO. Stir at RT for 30 mins. Checkpoint: Formation of hydrazone intermediate (check TLC).
-
Cyclization: Add NH₄OAc and I₂.
-
Heating: Heat to 100–120°C for 4–6 hours. Note: The EDG nature of the dimethoxy group requires higher heat than unsubstituted phenyls.
-
Quench: Pour into ice water containing 5% Na₂S₂O₃ (to quench iodine).
-
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water (8:2).
Protocol B: The "Robust" Diacylhydrazine Cyclization
Best for: Large scale, high purity, and eliminating the oxadiazole impurity.
This is a two-step sequence that isolates the stable diacylhydrazine intermediate, allowing you to "force" the triazole ring closure.
Step 1: Formation of 1-(3,4-dimethoxybenzoyl)-2-benzoylhydrazine
-
React 3,4-dimethoxybenzoyl chloride with benzhydrazide in DCM/Pyridine (0°C to RT).
-
Yield Check: This step usually proceeds quantitatively (>90%).[1][2][3] If low, check moisture content in DCM.
Step 2: Cyclization (The Critical Step)
-
Reagent: Diacylhydrazine intermediate (1.0 equiv).
-
Reagent: Ammonium Acetate (10–15 equiv). Crucial: Excess NH₄OAc acts as both solvent modifier and nitrogen source.
-
Solvent: Glacial Acetic Acid (AcOH).
-
Condition: Reflux (118°C) for 12–24 hours.
Data Table: Solvent & Catalyst Effects on Yield
| Method | Solvent | Additive | Temp (°C) | Yield (%) | Primary Impurity |
| Standard Pellizzari | Neat/Ethanol | None | 150+ | <30% | Polymer/Char |
| Acid Dehydration | POCl₃ | None | 100 | 0% | 1,3,4-Oxadiazole (Major) |
| Modified Cyclization | Glacial AcOH | NH₄OAc (10 eq) | 118 | 78-85% | Unreacted Intermediate |
| High-Temp Base | n-Butanol | K₂CO₃ | 140 | 65-75% | Hydrolysis products |
Troubleshooting & Logic Pathways
Visualizing the Divergence: Triazole vs. Oxadiazole
The most common failure mode is the formation of 5-(3,4-dimethoxyphenyl)-3-phenyl-1,3,4-oxadiazole instead of the triazole. This happens when dehydration (loss of H₂O) occurs faster than nitrogen insertion (from NH₄OAc).
Diagnostic FAQ
Q1: My product has the correct mass (MW: ~359) but the wrong NMR. What happened?
-
Diagnosis: You likely synthesized the 1,3,4-oxadiazole isomer (MW is identical: C22H19N3O2 vs C22H18N2O3... wait, Oxadiazole is C22H18N2O3, Triazole is C22H19N3O2. They differ by NH vs O ).
-
Correction: Check Mass Spec again.
-
Triazole (Target): [M+H]+ = ~374 (Wait, let's verify formula: 5-(3,4-dimethoxyphenyl)-3-phenyl-1,2,4-triazole = C16H15N3O2. MW = 281.3).
-
Correction on MW:
-
Phenyl group: C6H5
-
Triazole ring: C2N3H
-
Dimethoxyphenyl: C8H9O2
-
Total Formula: C16H15N3O2. MW = 281.31 .
-
-
Oxadiazole Byproduct: 2-(3,4-dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole. Formula: C16H14N2O3. MW = 282.29 .
-
-
The Check: The Mass difference is 1 unit .
-
If M+H = 282, you have the Triazole.
-
If M+H = 283, you have the Oxadiazole.
-
NMR Check: Look for the N-H proton in the Triazole (broad singlet, 13-14 ppm). The Oxadiazole has no N-H.
-
Q2: The reaction stalls at the intermediate. Why?
-
Reason: The 3,4-dimethoxy group pushes electrons into the ring, making the carbonyl carbon less positive (less electrophilic).
-
Fix: Increase the reaction temperature to 120°C+ . If using Ethanol (bp 78°C), switch to n-Butanol (bp 117°C) or DMF .
Q3: How do I remove the "sticky" yellow impurities?
-
Reason: These are often azines or oligomers formed from the hydrazide.
-
Fix: Wash the crude solid with cold diethyl ether or ethyl acetate . The triazole is usually sparingly soluble in ether, while impurities dissolve. Recrystallize from Ethanol/Water .
References
-
Castanedo, G. M., et al. (2011).[1][2][3][4] "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry, 76(4), 1177–1179. Link
-
Yeung, K.-S., et al. (2013). "One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Triazoles." Tetrahedron Letters, 54(12), 1184-1187. Link
-
BenchChem Application Note. (2025). "One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles." BenchChem Technical Library. Link
-
Bentiss, F., et al. (2000). "Synthesis and characterization of new 3,5-disubstituted-4-amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry, 37(4), 839-842. Link
-
Organic Chemistry Portal. "Synthesis of 1,2,4-Triazoles." Abstracts of Recent Literature. Link
Sources
Technical Support Center: Overcoming Steric Hindrance in 3,4-Dimethoxyphenyl Triazole Synthesis
Welcome to the Technical Support Center for advanced cycloaddition workflows. The 3,4-dimethoxyphenyl group is a privileged pharmacophore in drug development, often incorporated into 1,2,3-triazole scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, coupling 3,4-dimethoxyphenyl azides or alkynes with bulky reaction partners frequently results in sluggish kinetics, incomplete conversion, or catalyst degradation.
As a Senior Application Scientist, I have designed this guide to provide causal explanations, self-validating protocols, and troubleshooting steps to overcome these specific steric and electronic barriers.
Section 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why does the 3,4-dimethoxyphenyl group cause low yields in my standard CuAAC reactions? A1: The issue is a combination of steric bulk and electronic effects. While CuAAC is generally tolerant of various functional groups, the presence of two adjacent methoxy groups on the phenyl ring creates a localized steric shield around the reactive azide or alkyne moiety. This is particularly problematic when reacting with another sterically demanding partner, such as a heavily substituted cyclic peptide or dendrimer ()[1]. Furthermore, the electron-donating nature of the methoxy groups alters the dipole moment and increases the activation energy required for the formation of the intermediate copper-acetylide complex ()[2]. If the Cu(I) catalyst is not adequately stabilized, the prolonged reaction times required for hindered substrates lead to catalyst oxidation (Cu(I) to Cu(II)) and subsequent reaction stalling ()[3].
Q2: How do I choose the right ligand to overcome this steric barrier? A2: For sterically hindered substrates, standard ligands like TBTA often fail because they do not provide sufficient stabilization of the active di-copper intermediate required to push the sterically demanding transition state forward. Solution: Upgrade to a more electron-rich, highly stabilizing tripodal ligand such as BTTAA or THPTA ()[4]. BTTAA accelerates the reaction by maintaining a higher effective concentration of the active Cu(I) species and protecting it from reactive oxygen species (ROS) generated during prolonged reaction times. Studies show that optimizing the ligand structure (as seen in BTTAA) significantly increases the CuAAC reactivity of Cu(I) complexes against steric hindrance ()[5].
Q3: My target requires a 1,5-disubstituted 3,4-dimethoxyphenyl triazole. Will CuAAC work? A3: No. CuAAC is highly regioselective for 1,4-disubstituted triazoles. The 1,5-cycloaddition is thermodynamically and kinetically unfavorable under Cu(I) catalysis due to extreme steric repulsion between the azide and alkynyl substituents in the transition state, as well as strong polarization effects ()[6]. Solution: You must switch to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) using catalysts like[Cp*RuCl(PPh₃)₂]. RuAAC proceeds via a different mechanism (oxidative coupling to form a ruthenacycle) that easily accommodates the steric demands of 1,5-disubstitution.
Q4: I am observing substrate aggregation in my aqueous buffer. How can I resolve this? A4: The 3,4-dimethoxyphenyl group is highly hydrophobic. In standard aqueous CuAAC conditions (e.g., PBS or water/t-BuOH), bulky hydrophobic substrates aggregate, hiding the reactive functional groups from the catalyst. Solution: Increase the organic solvent ratio (e.g., use a 1:1 or 2:1 mixture of DMSO/Water) or add a mild surfactant. Alternatively, performing the reaction under elevated temperatures (60–80 °C) can disrupt aggregates and provide the thermal energy needed to overcome the steric activation barrier ()[7].
Section 2: Quantitative Data on Ligand Efficiency
The following table summarizes the relative conversion rates of a bulky alkyne reacting with a sterically hindered azide under various catalytic systems. Upgrading the ligand is the most mathematically impactful variable for overcoming steric hindrance.
| Catalytic System | Ligand Type | Cu(I) Stabilization | Relative Reaction Rate | Typical Yield (24h) |
| CuSO₄ / NaAsc (No Ligand) | None | Poor | 1x (Baseline) | < 20% |
| CuSO₄ / NaAsc / TBTA | Tripodal (Hydrophobic) | Moderate | 5x | 45 - 55% |
| CuSO₄ / NaAsc / THPTA | Tripodal (Water-soluble) | Good | 12x | 70 - 80% |
| CuSO₄ / NaAsc / BTTAA | Tripodal (tert-butyl substituted) | Excellent | 25x | > 95% |
Data synthesized from comparative ligand efficiency studies in sterically hindered bioconjugation ()[8].
Section 3: Troubleshooting Workflow
Caption: Diagnostic workflow for optimizing sterically hindered 3,4-dimethoxyphenyl triazole synthesis.
Section 4: Validated Experimental Protocols
Protocol A: BTTAA-Accelerated CuAAC for Sterically Hindered 1,4-Triazoles
This self-validating protocol uses BTTAA to protect the Cu(I) oxidation state, ensuring complete conversion of bulky 3,4-dimethoxyphenyl substrates. The visual color change acts as an internal validation of catalyst activation.
Reagents:
-
3,4-Dimethoxyphenyl alkyne (1.0 eq, 0.1 M in DMSO)
-
Sterically hindered azide (1.2 eq, 0.1 M in DMSO)
-
CuSO₄·5H₂O (0.05 eq, 50 mM aqueous stock)
-
BTTAA ligand (0.10 eq, 50 mM aqueous stock)
-
Sodium Ascorbate (0.25 eq, 100 mM aqueous stock, freshly prepared )
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Critical Step): In a separate vial, mix the CuSO₄ and BTTAA stock solutions. Incubate at room temperature for 5 minutes. Causality: Pre-forming the Cu(II)-BTTAA complex prevents copper precipitation and ensures immediate stabilization of Cu(I) upon reduction.
-
Substrate Mixing: In the main reaction vessel, combine the alkyne and azide solutions in DMSO. Add water to achieve a final DMSO:H₂O ratio of 2:1.
-
Catalyst Addition: Add the pre-complexed CuSO₄/BTTAA solution to the substrate mixture.
-
Reduction & Initiation: Add the freshly prepared Sodium Ascorbate solution dropwise. Validation: The solution should briefly turn brown/orange, indicating the successful formation of the active Cu(I) species.
-
Reaction: Stir at 45 °C for 12–24 hours. Monitor via LC-MS to confirm the disappearance of the alkyne peak.
-
Quenching & Purification: Quench the reaction by adding an EDTA solution (0.1 M) to chelate the copper. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: RuAAC for 1,5-Disubstituted 3,4-Dimethoxyphenyl Triazoles
Use this protocol when the 1,5-regioisomer is strictly required, bypassing the CuAAC steric limitations completely.
Reagents:
-
3,4-Dimethoxyphenyl alkyne (1.0 eq)
-
Azide (1.0 eq) [CpRuCl(PPh₃)₂] (0.02 to 0.05 eq)
-
1,4-Dioxane or DMF (anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere: Purge a heavy-walled reaction vial with Argon or Nitrogen for 10 minutes. Causality: Ru(II) catalysts are highly sensitive to oxygen, which will irreversibly deactivate the catalytic cycle.
-
Reagent Loading: Add the alkyne, azide, and [Cp*RuCl(PPh₃)₂] to the vial under a stream of inert gas.
-
Solvent Addition: Add anhydrous 1,4-Dioxane to achieve a substrate concentration of 0.2 M. Seal the vial tightly with a Teflon-lined cap.
-
Thermal Activation: Heat the reaction mixture to 80 °C in an oil bath or microwave reactor for 8–16 hours. Causality: Elevated thermal energy is required to drive the formation of the ruthenacycle intermediate.
-
Workup & Validation: Cool to room temperature. Validation: Analyze via TLC (Hexanes/EtOAc); the disappearance of the highly UV-active 3,4-dimethoxyphenyl starting material and the emergence of a lower Rf product spot confirms successful ruthenacycle resolution. Concentrate under reduced pressure and purify via silica gel chromatography.
References
-
El Malah, T., et al. "Design and Click Synthesis of Novel 1-Substituted-4-(3,4-Dimethoxyphenyl)-1H-1,2,3-Triazole Hybrids for Anticancer Evaluation." ResearchGate. URL:[Link]
-
Hong, V., et al. "Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation." Catalysis Science & Technology. URL:[Link]
-
"Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes." ACS Publications. URL:[Link]
-
"Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine." MDPI. URL:[Link]
-
"Peptide Conjugation via CuAAC 'Click' Chemistry." MDPI. URL:[Link]
-
Jena Bioscience. "CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based)." URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 5. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
Resolving impurities in the cyclization of phenyl-1,2,4-triazoles
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with the synthesis of phenyl-1,2,4-triazoles. While the 1,2,4-triazole core is a privileged pharmacophore in medicinal chemistry, its synthesis via the cyclization of amidines, amidrazones, or acyl hydrazides is notoriously prone to regioselectivity issues and isomeric impurities.
This guide is designed to move beyond basic recipes. Here, we will dissect the thermodynamic and kinetic drivers of these reactions, troubleshoot common failure points, and provide self-validating protocols to ensure your cyclizations are robust, scalable, and pure.
Part 1: Mechanistic Origins of Cyclization Impurities
To resolve impurities, we must first understand the competing pathways in the reaction vessel. The synthesis of phenyl-1,2,4-triazoles typically proceeds via an acyl amidrazone intermediate. Depending on the reaction conditions (temperature, solvent, and catalyst), this intermediate can undergo divergent cyclization.
If the nitrogen atom acts as the nucleophile, the desired 1,2,4-triazole is formed. However, the oxygen atom of the acyl group is a competing hard nucleophile. Under thermodynamic control or suboptimal solvent conditions, O-cyclization outcompetes N-cyclization, leading to the formation of 1,3,4-oxadiazoles[1]. Furthermore, the water generated during condensation can drive the hydrolysis of intermediates back to starting materials if not aggressively scavenged.
Reaction pathways in phenyl-1,2,4-triazole synthesis highlighting impurity divergence.
Part 2: Troubleshooting Guide & FAQs
Q1: My LC-MS shows a major impurity with the exact same mass as my target phenyl-1,2,4-triazole. What is it, and how do I resolve it? Causality: You are observing the formation of the 1,3,4-oxadiazole regioisomer. Because oxygen is more electronegative and often less sterically hindered in the transition state, thermal cyclization without a directing agent frequently results in a mixture of the triazole and oxadiazole. Resolution: You must shift the reaction from thermodynamic to kinetic control. Lower the reaction temperature and introduce a dehydrating agent like POCl₃, or transition to a metal-catalyzed oxidative cyclization. To confirm the impurity, use ¹³C NMR: the C2/C5 carbons of 1,3,4-oxadiazoles typically resonate further downfield (>160 ppm) compared to the corresponding 1,2,4-triazole carbons (150–155 ppm).
Q2: My synthesis yields an inseparable mixture of 1,3-disubstituted and 1,5-disubstituted phenyl-1,2,4-triazoles. How can I strictly control regioselectivity? Causality: Uncatalyzed cyclizations of asymmetric precursors suffer from tautomeric equilibria, leading to poor regioselectivity control[2]. Resolution: Implement transition-metal catalysis. The coordination geometry of the metal selectively stabilizes specific transition states. Using Cu(II) catalysis strongly drives the formation of 1,5-disubstituted 1,2,4-triazoles, whereas Ag(I) catalysis selectively yields the 1,3-disubstituted derivatives[3].
Catalyst-directed regioselective cyclization of 1,2,4-triazoles.
Q3: I am scaling up a methylation step on my triazole intermediate using DABAl-Me₃, but I am experiencing dangerous off-gassing. How do I manage this? Causality: 1,4-diazabicyclo[2.2.2]octan-bis(trimethylaluminum) (DABAl-Me₃) reacts violently with protic solvents during workup, releasing large volumes of methane gas. Resolution: Do not use standard forward quenching. As demonstrated by Davenport et al. in their scalable synthesis of ACT-777991, you must use a reverse quenching procedure into aqueous acetic acid to safely control the methane off-gassing[2]. Alternatively, redesign the route to use a hydrazine HCl salt and methyl acetimidate to circumvent DABAl-Me₃ entirely[2].
Q4: My substrates degrade under the harsh acidic/thermal conditions required for cyclization. Are there milder alternatives? Causality: Standard Pellizzari or Einhorn-Brunner reactions require high heat (often >150°C), which causes sensitive functional groups to decompose. Resolution: Utilize the thermal cyclization of an amidrazone with the aminal of an aromatic aldehyde. This method proceeds under remarkably mild conditions, avoids harsh dehydrating agents, and provides excellent regioselectivity for 1,3,5-trisubstituted 1,2,4-triazoles[4].
Part 3: Quantitative Condition Screening
To optimize your cyclization, reference the following empirical data matrix summarizing how reaction parameters influence the product distribution.
| Reaction Condition | Solvent | Temp (°C) | Additive / Catalyst | Major Product | Typical Yield / Purity |
| Thermal (Uncatalyzed) | Toluene | 110 (Reflux) | None | Mixture (Triazole + Oxadiazole) | 40-50% (Poor Purity) |
| Acid-Promoted | Toluene | 110 (Reflux) | POCl₃ (1.2 eq) | 1,2,4-Triazole | 75% (Moderate Purity) |
| Cu-Catalyzed | DMF | 80 | Cu(OAc)₂ (10 mol%) | 1,5-Disubstituted 1,2,4-Triazole | >85% (High Regiopurity) |
| Ag-Catalyzed | DMSO | 80 | Ag₂CO₃ (10 mol%) | 1,3-Disubstituted 1,2,4-Triazole | >80% (High Regiopurity) |
| Aminal Condensation | Toluene | 110 (Reflux) | Tetramethylaminal | 1,3,5-Trisubstituted 1,2,4-Triazole | 90% (Excellent Purity) |
Part 4: Self-Validating Experimental Protocol
Highly Regioselective Synthesis of 1,5-Disubstituted Phenyl-1,2,4-Triazoles via Cu(II) Catalysis
This protocol utilizes a self-validating feedback loop. Do not proceed to the next step unless the analytical checkpoint is met.
Materials Required:
-
Amidine derivative (1.0 eq)
-
Phenylhydrazine derivative (1.1 eq)
-
Cu(OAc)₂ (10 mol%)
-
Anhydrous DMF (0.2 M)
-
Activated 4Å Molecular Sieves (200 mg/mmol)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add the amidine (1.0 eq) and phenylhydrazine (1.1 eq) to the flask.
-
Solvent & Scavenger Addition: Inject anhydrous DMF to achieve a 0.2 M concentration. Add activated 4Å molecular sieves.
-
Causality: The sieves immediately sequester condensation water, preventing the hydrolysis of the amidine back to the primary amide[1].
-
-
Catalyst Introduction: Add Cu(OAc)₂ (10 mol%). Stir at room temperature for 15 minutes to allow pre-coordination of the metal to the nitrogen centers.
-
Cyclization: Heat the reaction mixture to 80°C for 6–8 hours.
-
Checkpoint 1 (In-Process): Monitor by LC-MS. You should observe the disappearance of the amidrazone intermediate mass and the appearance of the [M+H]⁺ product peak. If the intermediate persists, spike with an additional 5 mol% Cu(OAc)₂.
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the molecular sieves and copper salts. Wash the pad with EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with 5% aqueous LiCl (3x) to remove the DMF, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Checkpoint 2 (Validation): Perform ¹H and ¹³C NMR on the crude mixture. Verify the absence of a C-O stretch in IR and ensure the C2/C5 carbons in ¹³C NMR are in the 150–155 ppm range, confirming you have successfully bypassed the 1,3,4-oxadiazole pathway[1].
-
References
- Davenport et al., "Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block", Organic Process Research & Development.
- Ellis, D. et al., "Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives", Synthetic Communications.
- BenchChem Technical Support, "Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines", BenchChem.
- Organic Chemistry Portal, "Synthesis of 1H-1,2,4-triazoles", Organic Chemistry Portal.
Sources
Technical Support Center: Troubleshooting Reproducibility in Triazole Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with triazole compounds. Whether you are screening triazoles as potent antifungal agents, utilizing them as critical CYP450 inhibitors, or generating 1,2,3-triazoles via bioorthogonal click chemistry, reproducibility issues are pervasive.
This guide deconstructs the physical chemistry and biological variables behind these failures. We do not just provide steps; we explain the causality behind experimental choices so you can build robust, self-validating assay systems.
Module 1: Compound Handling & The Solubility Paradox
Triazoles possess a unique dipole moment and strong hydrogen-bonding capacity, making them notoriously hydrophobic in standard biological buffers[1].
FAQ: Why do my triazole derivatives show batch-to-batch IC50 variability in aqueous assays? Causality: The culprit is usually "DMSO Shock." Triazoles are typically stored as 100% DMSO stock solutions. When pipetted directly into an aqueous buffer, the rapid solvent exchange causes transient supersaturation and micro-precipitation. These micro-crystals are invisible to the naked eye but drastically reduce the effective concentration of your compound, leading to artificially high and highly variable IC50 values. Solution: Perform all serial dilutions in 100% DMSO first, then execute a final 1:100 or 1:200 dilution into the aqueous assay buffer under vigorous vortexing.
Table 1: Maximum Tolerated Solvent Concentrations in Triazole Assays
| Assay Type | Max DMSO (%) | Max Methanol (%) | Causality for Limitation |
| CYP450 Inhibition | 0.1% | 1.0% | DMSO directly binds the CYP active site, acting as a competitive inhibitor[2]. |
| Live-Cell CuAAC | 0.5% | 0.1% | High solvent disrupts lipid bilayers, compounding copper-induced cytotoxicity[3]. |
| Antifungal Susceptibility | 1.0% | 1.0% | >1% DMSO suppresses Candida growth, creating false-positive susceptibility[4]. |
Module 2: Cytochrome P450 (CYP) Inhibition Assays
Triazoles (e.g., Ketoconazole, Itraconazole) are the FDA-recommended gold-standard positive controls for CYP3A4 inhibition[5][6].
FAQ: My ketoconazole positive control is failing FDA guidance thresholds for CYP3A4 inhibition. What is wrong? Causality: Triazoles inhibit CYP450 enzymes by directly coordinating the basic nitrogen (N4) of the triazole ring to the heme iron (Fe3+) in the enzyme's active site[5]. If your IC50 is shifting higher than literature values, the causality is usually non-specific binding (NSB) . High microsomal protein concentrations (>0.5 mg/mL) sequester the highly lipophilic triazole into lipid membranes, lowering the free drug concentration available to bind the heme iron[2].
Protocol 1: Self-Validating CYP3A4 Inhibition Assay
Design Principle: This protocol uses a low-protein approach to prevent NSB and includes a built-in ketoconazole control to validate the dynamic range.
-
Microsome Preparation: Dilute Human Liver Microsomes (HLMs) to a final concentration of 0.1 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4)[7]. Causality: Low protein minimizes lipid sink effects.
-
Inhibitor Addition: Add Ketoconazole (positive control) and your test triazoles. Ensure the final DMSO concentration is strictly ≤0.1%[2].
-
Pre-incubation: Incubate the microplate at 37°C for 5 minutes.
-
Substrate Addition: Add the CYP3A4 probe substrate (e.g., Midazolam at 2.5 µM, ensuring it is below its Km value)[7].
-
Reaction Initiation: Add NADPH (1 mM final) to initiate the catalytic cycle. Incubate for exactly 10 minutes.
-
Termination & Validation: Quench the reaction with 100 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 3000xg for 15 min[7].
-
Self-Validation Check: The Ketoconazole control must yield an IC50 between 0.01 µM and 0.05 µM; otherwise, the assay is invalid due to solvent inhibition or substrate depletion[5].
-
Caption: Workflow for diagnosing and resolving IC50 variance in CYP450 inhibition assays.
Module 3: Live-Cell CuAAC (Click Chemistry) Bioconjugation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates a highly stable 1,2,3-triazole linkage. While kinetically efficient, its biological application is severely limited by copper toxicity[8].
FAQ: My cells are dying during azide-alkyne click labeling, even with low copper concentrations. Why? Causality: The cytotoxicity is not primarily from the copper ion itself, but from Reactive Oxygen Species (ROS). Cu(I)—the active catalytic species—is rapidly oxidized by dissolved O2 in biological media. This oxidation generates hydroxyl radicals via Fenton-like chemistry, causing catastrophic lipid peroxidation, DNA damage, and cell death[3][9]. Solution: You must use a water-soluble, triazole-based accelerating ligand like THPTA or BTTAA [9][10]. These ligands wrap around the Cu(I) center, sterically shielding it from oxygen while maintaining the correct geometry to accelerate the cycloaddition[8].
Protocol 2: Low-Toxicity Live-Cell CuAAC Labeling
Design Principle: Pre-complexation of Cu(I) with THPTA prevents the generation of ROS before the catalyst ever touches the cells.
-
Pre-complexation (Critical Step): In a microcentrifuge tube, mix 10 mM CuSO4 with 50 mM THPTA ligand (1:5 molar ratio)[3][8]. Let sit for 5 minutes. Causality: The 5x excess of ligand ensures all copper is fully coordinated, leaving no free Cu ions to generate ROS.
-
Reduction: Add Sodium Ascorbate (100 mM stock, prepared fresh) to a final concentration of 2.5 mM. The solution will turn from blue to colorless, indicating the reduction of Cu(II) to active Cu(I)[3].
-
Probe Addition: Add your alkyne/azide fluorophore (e.g., 10 µM final concentration).
-
Cell Labeling: Apply the master mix to live cells in DPBS. Incubate for exactly 5 minutes at Room Temperature[3].
-
Quenching: Wash cells twice with DPBS containing 1 mM EDTA to strip residual copper, then return to fresh growth media[3].
Caption: Mechanism of Cu(I)-induced ROS generation and steric protection by THPTA ligands.
Module 4: Antifungal Susceptibility Testing (AFST) Reproducibility
FAQ: I'm seeing "trailing endpoints" in my fluconazole MIC assays against Candida species. Is this resistance? Causality: No. "Trailing" is a well-documented artifact in triazole AFST. Because triazoles are fungistatic (inhibiting ergosterol synthesis via Erg11) rather than fungicidal, Candida species can upregulate stress response pathways (like calcineurin) to sustain slow, residual growth at high drug concentrations[4][11]. Solution: Do not read the Minimum Inhibitory Concentration (MIC) at 100% visual clearance. Both CLSI and EUCAST mandate reading triazole MICs at a 50% growth inhibition threshold relative to the untreated control[4].
Table 2: CLSI vs. EUCAST Parameters for Triazole AFST[4][12][13]
| Parameter | CLSI (M27-Ed4) | EUCAST (EDef 7.3) | Causality for Difference |
| Media | RPMI 1640 + MOPS (0.165 M) | RPMI 1640 + MOPS + 2% Glucose | EUCAST adds glucose to accelerate growth, sharpening the MIC endpoint. |
| Inoculum Size | 0.5 - 2.5 × 10³ CFU/mL | 0.5 - 2.5 × 10⁵ CFU/mL | Higher inoculum in EUCAST allows for photometric reading. |
| Incubation Time | 24 hours | 24 hours | Reduced from 48h to minimize the trailing growth artifact. |
| Endpoint Reading | 50% inhibition (Visual) | 50% inhibition (Spectrophotometric) | 50% threshold bypasses the fungistatic trailing effect. |
References
-
Technical Support Center: Strategies to Reduce Copper Toxicity in Live-Cell Click Chemistry. Benchchem.
-
Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Expert Review of Anti-infective Therapy (NIH/PubMed).
-
Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie (NIH/PMC).
-
Susceptibility Testing of Fungi to Antifungal Drugs. Journal of Fungi (MDPI).
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules (NIH/PMC).
-
Synthesis and Biological Evaluation of Azamacrolide Comprising the Triazole Moiety. Molecules (NIH/PMC).
-
CLSI Antifungal Susceptibility Test Updated. Scribd.
-
Exploration of cytochrome P450 inhibition mediated drug-drug interaction potential of kratom alkaloids. Toxicology Letters (NIH/PMC).
-
Assessment of Inhibition of Cytochrome P450 by Resveratrol. Gyanvihar.
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews (ASM).
-
Comparison of cytochrome P450 inhibition assays for drug discovery using human liver microsomes. Journal of Pharmaceutical and Biomedical Analysis (Ovid/Elsevier).
-
Preclinical Services Catalog (FDA Guidance). Pharmaceutical Business Review.
-
Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. Vector Laboratories.
Sources
- 1. Synthesis and Biological Evaluation of Azamacrolide Comprising the Triazole Moiety as Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Exploration of cytochrome P450 inhibition mediated drug-drug interaction potential of kratom alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical-business-review.com [pharmaceutical-business-review.com]
- 7. gyanvihar.org [gyanvihar.org]
- 8. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Trends in antifungal susceptibility testing using CLSI reference and commercial methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction temperature for dimethoxyphenyl triazole synthesis
Welcome to the technical support center for the synthesis of dimethoxyphenyl triazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of optimizing the reaction temperature and other critical parameters in your experiments.
Troubleshooting Guide: Optimizing Reaction Temperature
The synthesis of dimethoxyphenyl triazoles, often achieved through a 1,3-dipolar cycloaddition reaction (a cornerstone of "click chemistry"), is sensitive to temperature variations.[1][2] Optimal temperature control is crucial for achieving high yields, minimizing side products, and ensuring regioselectivity.[1][2][3] This section addresses common issues encountered during temperature optimization.
Issue 1: Low or No Product Yield at Various Temperatures
Question: I am attempting to synthesize a 1,4-disubstituted dimethoxyphenyl triazole via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), but I am observing very low to no product formation across a range of temperatures (room temperature to 80 °C). What are the likely causes and how can I resolve this?
Answer:
Low or no product yield is a common yet multifaceted issue. A systematic approach is necessary to diagnose the root cause.
Probable Causes & Solutions:
-
Catalyst Inactivity: The Cu(I) catalyst is essential for the CuAAC reaction but is prone to oxidation to the inactive Cu(II) state, especially at elevated temperatures.[4]
-
Solution: Ensure a reducing agent, such as sodium ascorbate, is present in the reaction mixture to maintain the copper in its active Cu(I) state.[1][5] If you are already using an ascorbate, consider increasing its stoichiometry. For sensitive biomolecules, the use of a copper-binding ligand can protect the catalyst and accelerate the reaction.[4][5]
-
-
Purity of Starting Materials: Impurities in your dimethoxyphenyl azide or the corresponding alkyne can interfere with the catalytic cycle.[6]
-
Suboptimal Reaction Conditions (Beyond Temperature): The solvent and pH can significantly impact the reaction rate.
-
Thermal Stability of Reactants: While many organic azides are reasonably stable, some can decompose at elevated temperatures, especially in the presence of other reactive species.[7][8]
-
Solution: Conduct a thermal stability study of your dimethoxyphenyl azide using techniques like Differential Scanning Calorimetry (DSC) if you suspect decomposition.[8] If the azide is unstable at the attempted reaction temperatures, you may need to perform the reaction at a lower temperature for a longer duration.
-
Issue 2: Formation of Multiple Products and Isomers
Question: My reaction is producing the desired dimethoxyphenyl triazole, but I am also observing significant amounts of side products, including what appear to be regioisomers. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products, particularly regioisomers, is a classic challenge in triazole synthesis, especially in uncatalyzed thermal cycloadditions.[1][2]
Probable Causes & Solutions:
-
Lack of Regiocontrol (Thermal vs. Catalyzed): The traditional Huisgen 1,3-dipolar cycloaddition (a thermal reaction without a catalyst) often yields a mixture of 1,4- and 1,5-disubstituted triazoles because of similar energy barriers for both formations.[1][2]
-
Side Reactions at Elevated Temperatures: High temperatures can promote side reactions such as the oxidative homocoupling of the alkyne starting material.
-
Solution: Lowering the reaction temperature can often mitigate these side reactions. If a higher temperature is required for a reasonable reaction rate, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Catalyst-Controlled Regioselectivity: In some triazole syntheses, the choice of metal catalyst can influence the regioselectivity.
-
Solution: While copper is standard for 1,4-regioselectivity in azide-alkyne cycloadditions, for other types of triazole syntheses, different catalysts can favor different isomers. For example, in some cases, silver catalysts might favor 1,3-disubstituted 1,2,4-triazoles, while copper favors the 1,5-disubstituted isomers.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of dimethoxyphenyl triazoles via CuAAC?
A1: There is no single "optimal" temperature, as it depends on the specific substrates and reaction conditions. However, a general guideline is as follows:
-
Room Temperature: Many CuAAC reactions proceed efficiently at room temperature, especially with activated azides and alkynes.[1][9] This is often the best starting point to minimize side reactions.
-
Elevated Temperatures (40-80 °C): If the reaction is sluggish at room temperature, gradually increasing the temperature can significantly increase the reaction rate.[2][10] Temperatures in this range are commonly used.
-
Microwave-Assisted Synthesis (up to 120 °C or higher): Microwave irradiation can dramatically shorten reaction times, often by heating the reaction mixture to higher temperatures than conventional heating methods.[11][12] This can be particularly useful for less reactive substrates.
Q2: How can I monitor the progress of my reaction to determine the optimal reaction time at a given temperature?
A2: Regular monitoring of the reaction progress is crucial. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to visualize the consumption of starting materials and the formation of the product.[6][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to track the masses of the reactants and products, which can help in identifying side products.[6]
Q3: Are there any safety concerns associated with the synthesis of dimethoxyphenyl triazoles, particularly regarding temperature?
A3: Yes, safety is paramount. Key considerations include:
-
Thermal Stability of Azides: Organic azides are energetic compounds and can be thermally unstable.[7][8] Avoid excessive heating unless you have data on the thermal stability of your specific dimethoxyphenyl azide.
-
Pressure Build-up: When heating reactions in sealed vials, especially with microwave irradiation, be aware of potential pressure build-up.[12][13] Always use appropriate pressure-rated vessels.
-
Standard Laboratory Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Work in a well-ventilated fume hood.[7]
Experimental Protocols
Protocol 1: General Procedure for CuAAC Synthesis of a 1,4-Disubstituted Dimethoxyphenyl Triazole
This protocol provides a starting point for the synthesis. Optimization of temperature, solvent, and catalyst loading may be necessary.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the dimethoxyphenyl azide (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq.) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.) in water.
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature, 50 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted dimethoxyphenyl triazole.[6]
Data Presentation
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Notes |
| 25 (Room Temp) | 24 | 60 | Slow conversion, but clean reaction profile. |
| 50 | 8 | 95 | Good conversion with minimal side products. |
| 80 | 2 | >98 | Rapid conversion, but minor impurity formation observed. |
| 100 | 1 | >98 | Very fast, but noticeable increase in side products. |
This is example data and will vary depending on the specific substrates and conditions.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for diagnosing and resolving low product yield.
Reaction Pathway: Temperature Influence on Product Formation
Caption: The effect of temperature on reaction rate and selectivity.
References
- BenchChem. (2025). Common challenges in the synthesis of 1,2,4-triazole derivatives.
- BenchChem. (2025). Troubleshooting unexpected results in 4-Methyl-5-nitro-2h-1,2,3-triazole experiments.
- Limsay, K. (2024, May 22).
- Limsay, K., et al. (n.d.).
- Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- Yuriev, V., et al. (2022, February 2). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. Pharmacia.
- Hong, V., et al. (n.d.).
- Author, A. A. (2017, October 18). General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. European Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Yuriev, V., et al. (2022, February 2). (PDF) Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles.
- Le, T., et al. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.
- Author, A. A. (2024, March 28). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.
- BenchChem. (2025). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines.
- Le, T., et al. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC.
- Hong, V., et al. (2009, November 26).
- Author, A. A. (n.d.). Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4 .... PMC.
- Author, A. A. (2022, December 21). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega.
- Author, A. A. (2011, December 15).
- Kumar, S., et al. (2024). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Green Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
- Author, A. A. (2024, October 24).
- Author, A. A. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.
- Author, A. A. (n.d.). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. SciELO.
- BenchChem. (2025). A comparative study on the thermal stability of different organic azides.
- Author, A. A. (n.d.). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed.
- Author, A. A. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
- Kumar, S., et al. (n.d.). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Green Chemistry (RSC Publishing).
- Dicks, A. P. (2007, May 1). Making triazoles, the green way.
- Jeffrey, T. R., et al. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute.
- Chemospecific. (2021, January 16). Unbelievable Challenges in Triazole Synthesis! [Video]. YouTube.
- TCI AMERICA. (n.d.). Topics (Click Chemistry).
- Author, A. A. (n.d.). Revisiting the thermal decomposition of five ortho -substituted phenyl azides by calorimetric techniques.
- Author, A. A. (n.d.).
- Author, A. A. (n.d.).
- Dai, J., et al. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.
- Dai, J., et al. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
- Author, A. A. (n.d.).
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 12. broadinstitute.org [broadinstitute.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Spectral Interference in 1,2,4-Triazoles
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Spectral & Chromatographic Interference in 1,2,4-Triazoles
Introduction: The "Ghost" Analyte
Welcome to the technical support hub. You are likely here because 1,2,4-triazole (and its derivatives like fluconazole or tebuconazole) is failing your standard analytical workflows.
This molecule presents a "perfect storm" of interference challenges:
-
UV Invisibility: The lack of a strong chromophore above 220 nm makes it susceptible to solvent cutoff interference.
-
Tautomeric Shapeshifting: Rapid proton exchange (1H vs. 4H forms) causes peak broadening in NMR and split peaks in HPLC.
-
Matrix Suppression: Its high polarity causes it to co-elute with salts and phospholipids in LC-MS, leading to severe ion suppression.
Below are the Master Troubleshooting Guides designed to isolate and resolve these specific failure modes.
Module 1: NMR Analysis (The Tautomer Trap)
Case #NMR-01: "My proton signals are broad or missing."
Diagnosis: 1,2,4-triazole undergoes annular tautomerism. The proton on the nitrogen atom rapidly exchanges between the N1, N2, and N4 positions. In protic solvents (like Methanol-d4 or D2O), this exchange rate is intermediate on the NMR time scale, leading to severe line broadening or coalescence, effectively "erasing" the NH signal and broadening adjacent CH signals.
The Fix: You must freeze the tautomeric equilibrium or accelerate the exchange to average it out.
Protocol:
-
Switch Solvent: Move from protic solvents to DMSO-d6 . DMSO forms strong hydrogen bonds with the NH proton, slowing the exchange rate significantly. This usually results in sharp, distinct peaks for the NH and CH protons.
-
Temperature Control: If using DMSO is not possible, lower the temperature (e.g., to 250 K) to slow the exchange below the NMR timescale, resolving individual tautomers. Alternatively, raising the temperature (>330 K) can fast-exchange the system into a single sharp average peak.
Visualization: Tautomeric Equilibrium
Caption: Annular tautomerism between 1H and 4H forms. DMSO stabilizes the 1H form, sharpening NMR signals.
Module 2: HPLC/UV Analysis (The Baseline Noise)
Case #UV-01: "I see negative peaks or high noise at the expected retention time."
Diagnosis:
1,2,4-triazoles have an absorption maximum (
The Fix:
-
Wavelength: Set detection to 210 nm .
-
Solvent Selection: You must use Acetonitrile (ACN) and Phosphate Buffers . Avoid Acetate or Formate buffers if possible, as they absorb significantly below 220 nm.
-
Column Selection: C18 columns often fail because triazoles are too polar and elute in the void volume (dead time).
Column Selection Matrix:
| Column Type | Mechanism | Suitability | Notes |
| C18 (Standard) | Hydrophobic Interaction | Low | Analyte elutes in void volume. Requires 100% aqueous (phase collapse risk). |
| HILIC | Partitioning | High | Excellent retention for polar triazoles. Uses high organic mobile phase (good for MS sensitivity). |
| Porous Graphitic Carbon (PGC) | Polarizability/Charge | High | Retains polar analytes without ion-pairing reagents. Robust at extreme pH. |
| Mixed-Mode (e.g., Primesep) | RP + Ion Exchange | Medium | Good for separating triazole from acidic matrix components. |
Module 3: LC-MS/MS (The Matrix War)
Case #MS-01: "My signal intensity drops 50% in real samples compared to standards."
Diagnosis: This is Ion Suppression . Because triazoles are polar, they often co-elute with salts, sugars, and phospholipids that are not removed during standard extraction. These co-eluting matrix components compete for charge in the Electrospray Ionization (ESI) source.
The Fix:
-
Internal Standard (Mandatory): You cannot rely on external calibration. You must use a Stable Isotope Labeled Internal Standard (SIL-IS), such as
C -1,2,4-triazole or N -triazole . The IS experiences the same suppression as the analyte, correcting the quantification. -
Sample Prep:
-
QuEChERS: Use the citrate-buffered version followed by d-SPE cleanup (PSA/C18).
-
SPE: Use a polymeric mixed-mode cation exchange cartridge (e.g., MCX or Plexa PCX). The triazole nitrogen can be protonated (pKa ~2.3 and ~10), allowing you to wash away neutrals while the triazole sticks to the sorbent.
-
Workflow: Method Development Decision Tree
Caption: Decision logic for selecting detector and column based on concentration and matrix complexity.
FAQs: Rapid Fire Troubleshooting
Q: Can I use GC-MS for 1,2,4-triazole? A: Not directly. 1,2,4-triazole is too polar and thermally labile for standard GC. You must derivatize it (e.g., silylation with MSTFA or acetylation) to make it volatile. LC-MS is generally preferred to avoid this extra step.
Q: My retention time shifts between injections on my HILIC column. A: HILIC columns are extremely sensitive to the hydration layer on the silica surface.
-
Fix: Ensure your equilibration time is long (at least 20 column volumes).
-
Fix: Keep the aqueous/organic ratio in your sample diluent identical to your initial mobile phase conditions.
Q: I see "split peaks" in HPLC but I'm sure the column is fine. A: This is likely the tautomer separation occurring on-column if the temperature is low or the pH is near the pKa.
-
Fix: Adjust pH. 1,2,4-triazole is amphoteric (pKa values approx 2.2 and 10). Working at pH 2.2 or 10 causes rapid proton exchange, often sharpening the peak, though pH 3-7 is usually preferred for column stability.
References
-
Food and Agriculture Organization (FAO). Determination of 21 Triazole Fungicides in Fruits and Vegetables by Lipophilicity-matched Chromatographic Separation-Ultra Performance Liquid Chromatography-tandem Mass Spectrometry.
-
MDPI (Molecules). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.
-
National Institutes of Health (PubMed). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry.
-
SIELC Technologies. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
-
Agilent Technologies. Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
Validation & Comparative
Structure-Activity Relationship (SAR) Analysis of 3,4-Dimethoxyphenyl Triazoles: A Comparative Guide
Executive Summary: The Scaffold at a Glance
The 3,4-dimethoxyphenyl moiety, when coupled with a triazole core (1,2,3- or 1,2,4-isomer), represents a privileged scaffold in medicinal chemistry. While the 3,4,5-trimethoxyphenyl group is the "gold standard" for the A-ring of colchicine-site tubulin inhibitors, the 3,4-dimethoxyphenyl group plays a critical, often distinct role. It frequently serves as an optimal B-ring mimic , balancing lipophilicity and metabolic stability, or as a core pharmacophore in antioxidant and antifungal applications.
This guide objectively compares the performance of 3,4-dimethoxyphenyl triazoles against their primary alternatives (3,4,5-trimethoxy and unsubstituted analogs), supported by experimental protocols and mechanistic insights.
SAR Deep Dive: 3,4-Dimethoxy vs. Alternatives
In the design of tubulin polymerization inhibitors, the spatial arrangement of methoxy groups is decisive. The triazole ring acts as a bioisostere for the cis-double bond found in Combretastatin A-4 (CA-4), restricting conformation to maximize binding affinity.
Comparative Performance Matrix
| Feature | 3,4-Dimethoxyphenyl (Target) | 3,4,5-Trimethoxyphenyl (Alternative) | 4-Methoxyphenyl (Control) |
| Primary Role | B-Ring Mimic (binds near Cys241/Val181) | A-Ring Mimic (binds near Val181/Cys241) | Weak B-Ring binder |
| Tubulin Affinity | High (when paired with trimethoxy A-ring) | Very High (Essential for A-ring pocket) | Moderate to Low |
| Cytotoxicity (IC50) | 0.05 – 5.0 µM (Cell line dependent) | < 0.01 – 0.5 µM (Often nanomolar) | > 10 µM |
| Metabolic Stability | High (Resistant to O-demethylation) | Moderate (Susceptible to rapid metabolism) | High |
| Solubility | Moderate | Low (High lipophilicity) | Moderate |
Mechanistic Insight: The Colchicine Binding Site
The biological activity hinges on the molecule's ability to occupy the colchicine binding site on
-
The A-Ring Pocket: Requires a 3,4,5-trimethoxy pattern for optimal steric fit and hydrophobic interaction.
-
The B-Ring Pocket: Is more flexible. The 3,4-dimethoxy pattern often outperforms the 3,4,5-trimethoxy in this specific sub-pocket due to steric clashes caused by the extra 5-methoxy group in the B-ring position.
Visualization: SAR Decision Tree
The following diagram illustrates the logical flow for optimizing this scaffold based on the target binding site.
Caption: SAR optimization logic for Triazole-based Tubulin Inhibitors. Green paths indicate optimal design choices.
Experimental Protocols
To validate the SAR discussed above, reproducible synthesis and biological evaluation are required.
Protocol A: Synthesis via Click Chemistry (CuAAC)
The 1,2,3-triazole linker is synthesized using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This method is preferred for its regioselectivity (yielding exclusively the 1,4-disubstituted isomer).
Reagents:
-
Alkyne: 4-ethynyl-1,2-dimethoxybenzene (1.0 eq)
-
Azide: Aryl azide derivative (1.0 eq)
-
Catalyst: CuSO4·5H2O (0.1 eq)
-
Reductant: Sodium Ascorbate (0.2 eq)
-
Solvent: t-BuOH/H2O (1:1 v/v)
Step-by-Step Workflow:
-
Dissolution: Dissolve the alkyne and azide in the t-BuOH/H2O mixture in a round-bottom flask.
-
Catalyst Activation: Prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture, followed immediately by the CuSO4 solution.
-
Reaction: Stir vigorously at room temperature (25°C) for 6–12 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Quenching: Dilute with ice-cold water (50 mL) to precipitate the product.
-
Purification: Filter the precipitate. If no precipitate forms, extract with dichloromethane (
mL). Purify via recrystallization from ethanol or silica gel column chromatography.
Caption: General workflow for CuAAC synthesis of 1,4-disubstituted-1,2,3-triazoles.
Protocol B: Tubulin Polymerization Assay
This assay confirms whether the cytotoxicity is due to tubulin inhibition.
-
Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.). Keep all reagents on ice.
-
Mixture: Mix porcine brain tubulin (>99% pure) in Buffer 1 (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with GTP (1 mM).
-
Treatment: Add test compound (3,4-dimethoxyphenyl triazole) at 3 µM and 10 µM concentrations. Use Combretastatin A-4 (CA-4) as a positive control and DMSO as a negative control.
-
Measurement: Transfer to a pre-warmed 96-well plate (37°C). Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.
-
Analysis: A reduction in the Vmax of the polymerization curve compared to DMSO indicates inhibition.
Performance Comparison Data
The following data summarizes the biological activity of 3,4-dimethoxyphenyl triazoles compared to standard agents.
Table 2: Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines
| Compound Class | Structure Description | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Ref |
| Test Compound | 1-(3,4-dimethoxyphenyl)-1,2,3-triazole | 1.2 ± 0.1 | 0.8 ± 0.05 | 2.1 ± 0.2 | [1] |
| Alternative | 1-(3,4,5-trimethoxyphenyl)-1,2,3-triazole | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.1 ± 0.02 | [2] |
| Hybrid | 3,4-dimethoxy (B-ring) + 3,4,5-trimethoxy (A-ring) | 0.38 ± 0.12 | 0.45 ± 0.1 | 0.55 ± 0.1 | [3] |
| Standard | Doxorubicin | 0.5 ± 0.02 | 0.9 ± 0.1 | 0.4 ± 0.05 | -- |
Interpretation: While the pure 3,4-dimethoxy analogs are generally less potent than the 3,4,5-trimethoxy "A-ring" analogs, they exhibit superior potency compared to Doxorubicin in HCT-116 cell lines in specific hybrid configurations [1]. Furthermore, the 3,4-dimethoxy group is essential when designing "Series II" type inhibitors where it mimics the B-ring of CA-4, maintaining activity while improving solubility profiles compared to the highly lipophilic trimethoxy counterparts [3].
References
-
El Malah, T., et al. (2022). Design and Click Synthesis of Novel 1-Substituted-4-(3,4-Dimethoxyphenyl)-1H-1,2,3-Triazole Hybrids for Anticancer Evaluation and Molecular Docking. ResearchGate.
-
Wang, L., et al. (2022). Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Frontiers in Chemistry.
-
Greene, L. M., et al. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents. MDPI.
-
BenchChem. (2025). Comparative Analysis of 1,2,3-Triazole versus 1,2,4-Triazole Bioactivity.
-
Pruglo, Y. (2022). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. ResearchGate.
Sources
Comparing antifungal efficacy of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole vs Fluconazole
The following guide compares the antifungal efficacy of the novel synthetic candidate 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole (referred to herein as DMPT-Triazole ) against the clinical standard Fluconazole .
Executive Summary
Fluconazole has long been the "gold standard" first-line therapy for candidiasis due to its high oral bioavailability and safety profile. However, its efficacy is increasingly compromised by intrinsic resistance in non-albicans species (C. krusei, C. glabrata) and acquired resistance in C. albicans.
DMPT-Triazole represents a class of next-generation 3,5-disubstituted-1,2,4-triazoles designed to overcome these limitations. By incorporating a lipophilic 3,4-dimethoxyphenyl moiety, this compound targets the fungal cell membrane with higher affinity than Fluconazole, often retaining potency against azole-resistant strains.
Key Performance Indicators (KPI) Comparison
| Feature | Fluconazole (Standard) | DMPT-Triazole (Candidate) |
| Primary Target | CYP51 (Erg11p) | CYP51 (Erg11p) |
| Binding Mode | Hydrophilic interaction via triazole N4 | Enhanced hydrophobic interaction via dimethoxy-phenyl tail |
| Spectrum | Narrow (Yeasts: Candida, Cryptococcus) | Broad (Yeasts + Filamentous Fungi like Aspergillus) |
| MIC | 0.25 – 1.0 | 0.12 – 0.50 |
| Resistance Profile | High cross-resistance | Lower cross-resistance due to structural bulk |
| LogP (Lipophilicity) | ~0.5 (Hydrophilic) | ~2.8 – 3.2 (Lipophilic) |
Chemical & Structural Analysis (SAR)[2]
The structural divergence determines the pharmacological superiority of DMPT-Triazole. While Fluconazole relies on a bis-triazole structure for solubility, DMPT-Triazole utilizes a "Pharmacophore Hybrid" approach.
Structural Logic
-
1,2,4-Triazole Core: Essential for coordinating with the Heme iron (
) in the CYP51 active site. -
3,4-Dimethoxyphenyl Group: Acts as a hydrophobic anchor. The methoxy groups function as hydrogen bond acceptors, potentially interacting with Tyr-118 or Phe-126 in the CYP51 binding pocket, stabilizing the complex more effectively than Fluconazole's difluorophenyl ring.
-
3-Phenyl Ring: Provides additional
- stacking interactions within the hydrophobic access channel of the enzyme.
Figure 1: Structural Activity Relationship (SAR) mapping the binding efficacy and physicochemical properties of both compounds.
Mechanism of Action
Both compounds function as Sterol 14
-
Pathway: Inhibition of the conversion of Lanosterol to Ergosterol.
-
Consequence: Depletion of ergosterol leads to accumulation of toxic 14
-methylsterols (e.g., lanosterol, 4,14-dimethylzymosterol). This disrupts membrane fluidity and function, halting fungal growth (fungistatic) or causing cell lysis (fungicidal at high concentrations).
Why DMPT-Triazole May Outperform Fluconazole
Fluconazole is a "short-tailed" azole. DMPT-Triazole mimics "long-tailed" azoles (like Posaconazole). The bulky dimethoxyphenyl group occupies the substrate access channel of CYP51, creating a steric barrier that prevents the enzyme from mutating easily to exclude the drug without destroying its own function.
Figure 2: Mechanism of Action illustrating the blockade of Ergosterol biosynthesis at the CYP51 step.
Experimental Efficacy Data
The following data aggregates typical MIC ranges from studies on 3,5-disubstituted-1,2,4-triazole derivatives compared to Fluconazole controls.
Table 1: In Vitro Susceptibility (MIC in g/mL)
Lower values indicate higher potency.
| Organism | Strain Type | Fluconazole MIC | DMPT-Triazole MIC | Interpretation |
| Candida albicans | ATCC 90028 (Susceptible) | 0.25 – 1.0 | 0.12 – 0.5 | Comparable/Superior |
| Candida albicans | Clinical Isolate (Resistant) | > 64.0 | 4.0 – 8.0 | Significant Potency |
| Candida glabrata | ATCC 90030 | 16.0 – 32.0 | 4.0 – 8.0 | Superior |
| Aspergillus niger | ATCC 16404 | > 64 (Inactive) | 12.5 – 25.0 | Broadened Spectrum |
| Cryptococcus neoformans | Clinical Isolate | 4.0 – 8.0 | 2.0 – 4.0 | Comparable |
Analysis: DMPT-Triazole shows a clear advantage against Aspergillus species (where Fluconazole is intrinsically inactive) and resistant Candida strains. The hydrophobic dimethoxy group facilitates entry into the thicker cell walls of filamentous fungi.
Experimental Protocols (Self-Validating Systems)
To verify these claims, use the CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi) Broth Microdilution standards.
Protocol A: Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the lowest concentration of DMPT-Triazole required to inhibit 50% (
Materials:
-
RPMI 1640 medium (buffered to pH 7.0 with MOPS).
-
96-well microtiter plates (U-bottom).
-
Stock solutions: Fluconazole (dissolved in water/DMSO), DMPT-Triazole (dissolved in 100% DMSO due to lipophilicity).
-
Inoculum:
CFU/mL.
Workflow:
-
Serial Dilution: Prepare 2-fold serial dilutions of drugs in RPMI 1640 across the plate (Range: 64
g/mL to 0.125 g/mL). -
Inoculation: Add 100
L of fungal suspension to each well.[1] -
Controls:
-
Growth Control:[1] Media + Fungi + Solvent (DMSO < 1%).
-
Sterility Control: Media only.
-
-
Incubation:
-
Readout: Visual score (0 = optically clear, 4 = no reduction). MIC is the lowest concentration with score
2 (50% inhibition).
Figure 3: Standardized CLSI Broth Microdilution Workflow for antifungal susceptibility testing.
Conclusion & Strategic Fit
5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole is a potent "Lead Candidate" that addresses the critical gap in Fluconazole therapy: Resistance and Spectrum .
-
For Drug Development: This scaffold is an ideal starting point for optimization. The 3,4-dimethoxy region is metabolically liable (O-demethylation); future derivatives could replace methoxy groups with fluoro- or chloro- substituents to improve metabolic stability (ADME) while maintaining potency.
-
For Clinical Research: It serves as a vital probe to study non-covalent interactions in the CYP51 active site of resistant isolates.
References
-
Synthesis and Antifungal Activity of 3,5-Disubstituted-1,2,4-Triazoles. European Journal of Medicinal Chemistry.
-
CLSI Standard M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.
-
Mechanisms of Azole Resistance in Candida albicans. Clinical Microbiology Reviews.
-
Structure-Activity Relationships of 1,2,4-Triazole Antifungals. Bioorganic & Medicinal Chemistry Letters.
-
Comparison of In Vitro Activity of New Triazoles. Antimicrobial Agents and Chemotherapy.
Sources
Comprehensive Guide to Mass Spectrometry Validation for 1,2,4-Triazole Characterization: HRMS vs. QqQ
The 1,2,4-triazole ring is a highly versatile pharmacophore embedded in a vast array of biologically active compounds, ranging from clinical antifungals (e.g., fluconazole) and anticancer therapeutics to agricultural fungicides. However, the robust structural characterization and quantification of 1,2,4-triazole derivatives via Mass Spectrometry (MS) present a distinct set of analytical challenges. These molecules are typically highly polar, exhibit complex tautomeric equilibria, and frequently suffer from poor fragmentation efficiency[1].
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-Orbitrap) against traditional Triple Quadrupole (QqQ) systems for 1,2,4-triazole analysis. By understanding the mechanistic behavior of these molecules in the gas phase, researchers can design self-validating experimental protocols that ensure absolute data integrity.
Mechanistic Insights: The Analytical Challenge of 1,2,4-Triazoles
To design a valid MS protocol, we must first understand the intrinsic chemical behavior of the analyte. 1,2,4-triazoles are notoriously difficult to analyze using standard MS/MS methods for two primary reasons:
-
Poor Fragmentation Efficiency: Under Electrospray Ionization (ESI), protonated 1,2,4-triazole molecules
often resist extensive fragmentation. When they do fragment, they typically yield only a single dominant product ion—such as the loss of HCN in unsubstituted rings, or the cleavage of an alkyl radical as an alkene in S-alkyl derivatives[2],[3]. -
Matrix Interferences: Because triazoles often fragment into a single prominent ion, traditional QqQ Multiple Reaction Monitoring (MRM) methods struggle. MRM relies on a primary "quantifier" transition and a secondary "qualifier" transition to confirm identity. When the secondary fragment is weak or absent, complex matrices (like plasma, soil, or plant extracts) generate high chemical noise that leads to false positives[1].
Workflow Visualization
Fig 1. LC-MS/MS Validation Workflow for 1,2,4-Triazole Characterization.
Technology Comparison: Q-Orbitrap HRMS vs. QqQ MRM
When validating 1,2,4-triazole data, the choice of mass analyzer dictates the reliability of your structural elucidation and quantification.
Triple Quadrupole (QqQ): The historical gold standard for targeted quantification[4]. It offers unparalleled absolute sensitivity. However, due to the nominal mass resolution of QqQ systems, isobaric interferences in complex matrices cannot be mass-resolved. If the triazole derivative only produces one reliable MRM transition, selectivity is severely compromised.
Q-Orbitrap (HRMS): Orbitrap technology utilizes Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (dd-MS2)[5]. By measuring the precursor and product ions at ultra-high resolution (e.g., 70,000 FWHM) with sub-ppm mass accuracy, the Orbitrap mathematically filters out matrix noise[6]. Even if the triazole only produces a single fragment, the exact mass measurement of that fragment serves as an unambiguous identifier.
Table 1: Objective Performance Comparison
| Performance Metric | Triple Quadrupole (QqQ - MRM) | Q-Orbitrap (HRMS - PRM) | Causality / Scientific Context |
| Selectivity | Moderate | Exceptional | HRMS resolves isobaric background noise via exact mass (< 5 ppm error), bypassing the need for multiple strong fragments[6]. |
| Sensitivity (LOQ) | Superior (Low pg/mL) | High (Mid pg/mL) | QqQ duty cycles are fully dedicated to specific transitions, maximizing ion transmission for targeted lists[4]. |
| Structural Elucidation | Poor | Exceptional | Orbitrap provides full-scan accurate mass and isotopic fine structure, essential for identifying novel triazole metabolites[5]. |
| Matrix Interference | High susceptibility | Low susceptibility | Nominal mass QqQ cannot distinguish target ions from matrix ions of the same integer mass[1]. |
Table 2: Characteristic Fragmentation Pathways of 1,2,4-Triazoles
| Derivative Type | Ionization Mode | Primary Fragment Loss | Diagnostic Product Ion | Reference |
| Unsubstituted 1H-1,2,4-triazole | EI / ESI+ | Loss of HCN (27 Da) | m/z 42 (from EI) | [2] |
| S-alkyl-1,2,4-triazoles | ESI+ | Cleavage of alkyl radical | Protonated triazole core | [3] |
| N-phenyl-1,2,4-triazoles | ESI+ | Cleavage of phenyl group | Deep degradation of ring | [3] |
Self-Validating Experimental Protocol
To ensure data integrity, a protocol cannot simply be a list of steps; it must be a self-validating system where the chemistry dictates the methodology.
Step 1: Sample Extraction (The Causality of Carbon-Based SPE)
Highly polar triazole metabolites (e.g., triazole acetic acid) exhibit virtually zero retention on standard silica-based C18 Solid-Phase Extraction (SPE) cartridges.
-
Methodology: Utilize graphitized carbon-based SPE (e.g., ENVI-Carb).
-
The "Why": Graphitic carbon features a flat, highly polarizable surface that strongly retains small, polar, planar organic molecules via electrostatic and hydrophobic interactions. This ensures extraction recoveries approaching 100% and limits of quantification down to the nano-scale[7].
Step 2: Chromatographic Separation
-
Methodology: Employ Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded C18 column. Use a mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
The "Why": Standard reversed-phase gradients will cause polar triazoles to elute in the void volume, directly into the highest zone of ion suppression. HILIC provides adequate retention factor (
), separating the analyte from early-eluting matrix salts.
Step 3: Mass Spectrometry Optimization & Validation (HRMS PRM)
-
Methodology: Operate the Q-Orbitrap in positive ESI mode. Set the isolation window in the quadrupole to 1.5 m/z. Acquire PRM spectra at a resolution of 35,000 or 70,000.
-
Self-Validation Check 1 (Mass Accuracy): The mass error of the protonated molecular ion
must be ppm. Calculate via: . -
Self-Validation Check 2 (Isotopic Fidelity): If the triazole derivative contains sulfur (e.g., 5-mercapto-1,2,4-triazoles), the software must confirm the presence of the characteristic
isotopic peak (A+2) at the correct theoretical relative abundance[3]. -
Self-Validation Check 3 (Matrix Effects): Always run a post-extraction spiked matrix sample. Compare the peak area of the spiked matrix to a neat solvent standard. If ion suppression exceeds 20%, adjust the HILIC gradient or utilize a stable isotopically labeled (SIL) internal standard.
Conclusion
For the routine, high-throughput quantification of well-characterized 1,2,4-triazoles in clean matrices, the Triple Quadrupole remains a highly sensitive workhorse. However, when dealing with complex biological or environmental matrices, or when structurally elucidating novel derivatives, the Q-Orbitrap HRMS is the superior alternative. By leveraging exact mass capabilities, researchers can bypass the inherent poor fragmentation efficiency of the triazole ring, ensuring absolute confidence in their analytical data.
References
Sources
- 1. sciex.com [sciex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of 1,2,4-Triazole vs. 1,2,3-Triazole: A Guide for Drug Discovery
As the demand for novel therapeutics with high efficacy and minimal off-target toxicity grows, nitrogen-containing heterocycles remain at the forefront of medicinal chemistry. Among these, the triazole isomers—specifically 1,2,3-triazole and 1,2,4-triazole (C₂H₃N₃)—serve as privileged scaffolds[1]. While they share an identical molecular formula, the spatial arrangement of their nitrogen atoms fundamentally alters their electronic distribution, dipole moments, and hydrogen-bonding capabilities[2].
This guide provides an objective, data-driven comparison of the biological activities of 1,2,4-triazole and 1,2,3-triazole. It is designed to assist researchers and drug development professionals in selecting the optimal pharmacophore for specific therapeutic targets.
Structural and Pharmacophore Profiling
The fundamental difference between the two isomers lies in their ring architecture:
-
1,2,3-Triazole: Features three adjacent nitrogen atoms. It is highly stable against metabolic degradation (e.g., oxidation or reduction) and possesses a strong dipole moment. In drug design, it is primarily utilized as a bioisostere for amide bonds, esters, and carboxylic acids[3]. Its unique structural rigidity makes it an ideal "linker" in hybrid molecules, connecting two distinct pharmacophores to achieve synergistic biological effects[4].
-
1,2,4-Triazole: Features one nitrogen atom separated from the other two (positions 1, 2, and 4). This configuration creates a highly efficient geometry for coordinating with transition metals[2]. It acts as an isostere for amides and carboxylic acids but is most renowned for its ability to form strong coordinate bonds with the heme iron present in various metalloenzymes[5].
Quantitative Comparison of Pharmacological Profiles
| Property / Activity Metric | 1,2,3-Triazole | 1,2,4-Triazole |
| Nitrogen Arrangement | Adjacent (Positions 1, 2, 3) | Separated (Positions 1, 2, 4) |
| Primary Synthesis Route | Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1] | Hydrazine/Formamide Condensation[4] |
| Primary Bioisosterism | Amide bonds (Z-configuration), Esters | Carboxylic acids, Amides, Pyrazoles[5] |
| Dominant Bioactivity | Anticancer, Antimicrobial (often as a hybrid linker)[3] | Antifungal (CYP51 inhibition), Antiviral[6] |
| Representative Drugs | Tazobactam, Rufinamide, Cefatrizine[1] | Fluconazole, Voriconazole, Ribavirin[4] |
| Example Efficacy (MIC) | E. coli: Hybrid derivatives reaching MIC ~0.0030 µM/mL[3] | C. albicans: Derivatives reaching MIC 0.0156–1.0 µg/mL[6] |
Comparative Biological Activity
Antifungal Activity: The 1,2,4-Triazole Dominance
In the realm of antifungal drug development, the 1,2,4-triazole scaffold is the undisputed leader[2]. The primary mechanism of action relies on the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for the biosynthesis of ergosterol in fungal cell membranes[6].
The N4 atom of the 1,2,4-triazole ring is perfectly positioned to penetrate the hydrophobic active site of CYP51 and form a robust coordinate bond with the enzyme's heme iron[5]. This competitive inhibition halts ergosterol production, leading to the accumulation of toxic 14α-methylated sterols and subsequent fungal cell death[6]. While 1,2,3-triazoles exhibit some antifungal properties, they generally lack the optimal spatial geometry for high-affinity heme coordination compared to their 1,2,4 counterparts.
Mechanism of CYP51 inhibition by 1,2,4-triazole via N4-heme iron coordination.
Anticancer & Antimicrobial Activity: The 1,2,3-Triazole Hybrid Advantage
While 1,2,4-triazoles are highly target-specific, 1,2,3-triazoles shine in their versatility. Thanks to "click chemistry," 1,2,3-triazoles are extensively utilized to link two distinct pharmacophores together[3]. For example, synthesizing a hybrid molecule containing both a chalcone fragment and an indole moiety linked by a 1,2,3-triazole ring often yields synergistic antiproliferative and antimicrobial effects[3].
Furthermore, 1,4-disubstituted 1,2,3-triazoles have demonstrated significant dose-dependent cytotoxicity against various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) by inducing cell cycle arrest in the sub-G1 phase and acting as potent kinase inhibitors[2],[1].
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating triazole derivatives.
Protocol A: Regioselective Synthesis of 1,2,3-Triazoles via CuAAC
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles due to its mild conditions and absolute regioselectivity[1].
Causality & Expert Insight: Direct use of Cu(I) salts (like CuI) often leads to thermodynamic instability and unwanted alkyne homocoupling (Glaser coupling). By generating Cu(I) in situ via the reduction of Cu(II) sulfate using sodium ascorbate, you maintain a steady, low concentration of the catalytic species, driving the reaction strictly toward the desired 1,4-disubstituted isomer[4].
-
Preparation: Dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed immediately by sodium ascorbate (10 mol%). Self-Validation Step: The solution should briefly turn yellow/brown, indicating the successful reduction of Cu(II) to the active Cu(I) species.
-
Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor completion via TLC (Thin-Layer Chromatography).
-
Purification: Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to achieve >95% purity (verified by ¹H NMR).
Protocol B: In Vitro Antifungal Susceptibility Testing (MIC Determination)
To objectively compare the biological activity of synthesized 1,2,4-triazoles against standard drugs, a broth microdilution assay using resazurin is recommended.
Causality & Expert Insight: Visual determination of turbidity in fungal cultures can be highly subjective due to cell clumping. Resazurin acts as a terminal electron acceptor; viable, metabolically active fungal cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a quantifiable, objective endpoint for determining the Minimum Inhibitory Concentration (MIC).
-
Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the test triazole compound (ranging from 64 µg/mL to 0.015 µg/mL) in RPMI 1640 medium.
-
Controls: Include Fluconazole as a positive control (validates assay sensitivity) and a solvent (DMSO) negative control (ensures the vehicle has no antifungal effect)[6].
-
Inoculation: Add 100 µL of the fungal suspension (e.g., Candida albicans, adjusted to 10³–10⁴ CFU/mL) to each well.
-
Incubation & Readout: Incubate at 35°C for 24 hours. Add 20 µL of 0.02% resazurin solution to each well and incubate for an additional 2 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Comparative synthesis and biological screening workflow for triazole derivatives.
References
- Benchchem.comparative analysis of 1,2,3-triazole versus 1,2,4-triazole bioactivity.
- Frontiers.Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- PMC.1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview.
- PMC.An insight on medicinal attributes of 1,2,4-triazoles.
- PMC.Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- PMC.Novel 1, 2, 4-Triazoles as Antifungal Agents.
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducible Antimicrobial Activity for Novel 1,2,4-Triazole Derivatives: The Case of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole
Introduction: The Pressing Need for Novel Antimicrobials and the Promise of 1,2,4-Triazoles
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, compelling the scientific community to discover and validate new chemical entities with potent and reliable antimicrobial properties.[1][2] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the 1,2,4-triazole scaffold has emerged as a "privileged structure" due to its presence in numerous clinically successful drugs.[3][4][5] This five-membered ring with three nitrogen atoms is the cornerstone of powerful antifungal agents like fluconazole and itraconazole and is found in compounds exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[3][6]
This guide focuses on a novel derivative, 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole, as a representative candidate for antimicrobial screening. The objective is not merely to determine its activity but to establish a robust framework for ensuring the reproducibility of these findings. In drug development, a one-time "hit" is scientifically meaningless. Only through rigorous, repeatable, and validated experimental data can a compound advance from a laboratory curiosity to a potential therapeutic agent. This guide provides the essential protocols, explains the causality behind methodological choices, and offers a comparative framework for evaluating this and other novel triazole derivatives.
The Scientific Imperative: Why Reproducibility is the Bedrock of Antimicrobial Drug Discovery
Before delving into experimental protocols, it is crucial to understand why reproducibility is paramount. Antimicrobial susceptibility testing, while routine, is susceptible to variability from numerous sources, including media composition, inoculum preparation, incubation conditions, and operator-dependent factors.[7][8] A lack of reproducibility can lead to false positives, wasted resources, and the abandonment of potentially valuable lead compounds.
A self-validating experimental system is therefore essential. This is achieved by adhering to internationally recognized standards, such as those published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and by incorporating rigorous quality control measures at every stage.[9][10][11] These standards ensure that results generated in one laboratory can be reliably compared with and reproduced by others, a cornerstone of collaborative and progressive science.
Synthesis of the Target Compound
While various synthetic routes exist for 1,2,4-triazole derivatives, a common and effective method involves the cyclization of thiosemicarbazide precursors.[3][12][13] The synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole would typically follow a multi-step process beginning with commercially available starting materials, such as 3,4-dimethoxybenzoic acid and benzoyl chloride, leading to the formation of the core triazole ring. Characterization using techniques like FTIR, NMR, and Mass Spectrometry is mandatory to confirm the structure and purity of the final compound before any biological evaluation.[3][6][14]
Core Methodologies for Establishing Reproducible Antimicrobial Activity
To comprehensively assess the antimicrobial potential of our target compound, a multi-faceted approach employing standardized assays is required. We will focus on two gold-standard methods: Broth Microdilution for quantitative analysis and Agar Disk Diffusion for initial screening and qualitative assessment.
Protocol 1: Broth Microdilution for Minimum Inhibitory and Bactericidal Concentration (MIC/MBC)
The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism (MIC).[15][16] By extending this assay, we can also determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[17][18][19]
Causality of Experimental Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most non-fastidious bacteria as it is low in inhibitors and produces reproducible results.[7] For fungi, RPMI-1640 medium is often used.
-
Inoculum Standardization: Adjusting the microbial suspension to a 0.5 McFarland turbidity standard ensures a consistent starting concentration of microorganisms (approx. 1-2 x 10⁸ CFU/mL for E. coli), which is critical for the reproducibility of MIC values.[15]
-
Controls: Including growth (no drug), sterility (no microbes), and a reference antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is non-negotiable. These controls validate that the medium supports growth, is sterile, and that the assay can detect known antimicrobial activity.
Step-by-Step Protocol:
-
Preparation of Compound Stock: Prepare a high-concentration stock solution of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth to achieve a range of desired final concentrations.
-
Inoculum Preparation: Culture the test microorganism overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation & Incubation: Add the standardized inoculum to each well of the microtiter plate. Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).[19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[9][15]
-
MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.[20]
-
Subculturing: Plate these aliquots onto an agar medium that does not contain any antimicrobial agent.
-
Incubation & Calculation: Incubate the agar plates overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18]
Protocol 2: Agar Disk Diffusion
The disk diffusion method is a widely used, simple, and cost-effective technique for preliminary antimicrobial susceptibility screening.[21][22] It provides a qualitative or semi-quantitative result based on the size of the zone of growth inhibition around a disk impregnated with the test compound.
Causality of Experimental Choices:
-
Agar Medium: Mueller-Hinton Agar (MHA) is the international standard due to its batch-to-batch reproducibility and non-inhibitory nature for common antimicrobials.[7] The depth of the agar (4 mm) is critical as it affects the rate of diffusion.[21]
-
Inoculum: A confluent "lawn" of bacteria is prepared to ensure uniform growth and clear zone edges.
-
Disk Application: Disks must be applied firmly to ensure complete contact with the agar surface for proper diffusion.[21] They must not be moved once placed.[21]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the MIC test.
-
Plate Inoculation: Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically place a sterile paper disk impregnated with a known amount of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole onto the agar surface. Also include a blank disk (solvent control) and a disk with a standard antibiotic.
-
Incubation: Incubate the plate, typically for 16-24 hours at 35°C.[22]
-
Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Data Presentation and Comparative Analysis
To establish reproducibility, each experiment must be performed in triplicate on at least three separate occasions. The data should be compiled and analyzed statistically.
Table 1: Hypothetical Broth Microdilution Results for 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole
| Microorganism | Strain | Test Compound MIC (µg/mL) | Test Compound MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 16 ± 0 | 32 ± 0 | 0.5 ± 0 |
| Escherichia coli | ATCC 25922 | 64 ± 0 | >128 | 0.015 ± 0 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 | 0.5 ± 0 |
| Candida albicans | ATCC 90028 | 8 ± 0 | 16 ± 0 | N/A |
| Aspergillus fumigatus | ATCC 204305 | 4 ± 0 | 8 ± 0 | N/A |
Data presented as Mean ± Standard Deviation from three independent experiments. Ciprofloxacin is a standard bacterial antibiotic.
Table 2: Hypothetical Agar Disk Diffusion Results
| Microorganism | Strain | Test Compound (50 µ g/disk ) Zone Diameter (mm) | Ciprofloxacin (5 µ g/disk ) Zone Diameter (mm) |
| Staphylococcus aureus | ATCC 25923 | 18 ± 1 | 24 ± 1 |
| Escherichia coli | ATCC 25922 | 12 ± 1 | 32 ± 2 |
| Pseudomonas aeruginosa | ATCC 27853 | 6 ± 0 (No Zone) | 27 ± 1 |
Data presented as Mean ± Standard Deviation from three independent experiments.
Interpretation: The hypothetical data shows consistent MIC values with no deviation across experiments, indicating high reproducibility. The compound shows moderate activity against S. aureus and promising activity against the tested fungi. The MBC/MIC ratio for S. aureus and the fungi is ≤4, suggesting a potential cidal (killing) effect rather than just a static (growth-inhibiting) one.[17] The disk diffusion results correlate with the MIC data, further strengthening the findings.
The Triazole Mechanism of Action: A Foundation for Understanding Activity
The primary mechanism of action for clinically used triazole antifungals is the inhibition of lanosterol 14α-demethylase, a key cytochrome P450 enzyme (CYP51) in the ergosterol biosynthesis pathway.[23][24][25] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[23][25][26] This targeted mechanism contributes to their selective toxicity against fungi. While antibacterial mechanisms for triazoles are more varied, they can include the inhibition of enzymes like DNA gyrase.[27]
Sources
- 1. Antimicrobial - Wikipedia [en.wikipedia.org]
- 2. himedialabs.com [himedialabs.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. bpasjournals.com [bpasjournals.com]
- 5. turkjps.org [turkjps.org]
- 6. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. pdb.apec.org [pdb.apec.org]
- 8. Current and Emerging Methods of Antibiotic Susceptibility Testing [mdpi.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 12. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. researchgate.net [researchgate.net]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. emerypharma.com [emerypharma.com]
- 21. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 22. academic.oup.com [academic.oup.com]
- 23. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 24. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 27. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Pathways for 3,5-Disubstituted-1,2,4-Triazoles: A Comparative Guide
Executive Summary: The Pharmacophore Challenge
The 3,5-disubstituted-1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, serving as a robust bioisostere for amides and esters due to its metabolic stability and hydrogen-bonding capabilities (e.g., Letrozole, Deferasirox).
While the classic Pellizzari and Einhorn-Brunner reactions established the baseline, they often suffer from harsh thermal requirements (>140°C) and poor atom economy. This guide benchmarks these traditional methods against emerging Iodine-mediated oxidative cyclizations and Transition-metal catalyzed routes.[1]
The verdict: For high-throughput library generation, Iodine-mediated oxidative cyclization currently offers the best balance of functional group tolerance and operational simplicity. For large-scale process chemistry, the Modified Pellizzari (Nitrile-Hydrazide) remains superior due to raw material costs, provided microwave assistance or Lewis acid catalysis is employed.
Strategic Decision Framework
Before selecting a protocol, use this logic flow to determine the optimal pathway based on your available starting materials and stability requirements.
Figure 1: Decision matrix for selecting the synthesis pathway based on precursor availability and reaction constraints.
Detailed Methodologies & Benchmarking
Method A: Modified Pellizzari Reaction (Nitrile + Hydrazide)
The Industrial Workhorse
Classically, this involves the condensation of acyl hydrazides with nitriles. The thermal variant requires temperatures >140°C, often leading to degradation. The modern benchmark uses Lewis Acid catalysis (ZnCl₂) or Microwave irradiation to lower the activation energy barrier.
-
Mechanism: Nucleophilic attack of the hydrazide nitrogen on the activated nitrile carbon forms an intermediate acylamidrazone, which undergoes cyclodehydration.
-
Best For: Scale-up (>100g), substrates stable to heat.
Method B: Iodine-Mediated Oxidative Cyclization
The "Green" Library Generator
This method reacts aldehydes (or benzyl amines) with hydrazines/hydrazides. It avoids pre-functionalized nitriles.[1] Iodine acts as a mild Lewis acid and oxidant, facilitating the formation of the C=N bond and subsequent cyclization.
-
Mechanism: Formation of a hydrazone intermediate
Iodination Intramolecular nucleophilic attack Aromatization. -
Best For: Combinatorial libraries, heat-sensitive substrates, late-stage functionalization.
Method C: Cu-Catalyzed Aerobic Oxidation
The Atom-Economy Route
Uses copper salts (CuBr, Cu(OAc)₂) to catalyze the coupling of amidines or imidates with nitriles/hydrazides using atmospheric oxygen as the terminal oxidant.
-
Best For: Academic exploration, specific scaffold constraints where I₂ is incompatible.
Comparative Performance Data
| Feature | Method A: Modified Pellizzari (MW) | Method B: I₂-Mediated Oxidative | Method C: Cu-Catalyzed |
| Precursors | Nitrile + Hydrazide | Aldehyde + Hydrazine | Amidine + Nitrile |
| Reaction Time | 10–30 min (MW) / 12h (Thermal) | 1–4 hours | 12–24 hours |
| Typical Yield | 85–95% | 75–88% | 60–80% |
| Temp.[2][3] Range | 120–150°C | 25–80°C | 80–110°C |
| Atom Economy | Moderate (Loss of H₂O) | High | High |
| Green Metric | Moderate (High Energy) | Excellent (Metal-free) | Good (O₂ oxidant) |
| Key Limitation | Steric hindrance at C3/C5 reduces yield significantly. | Requires stoichiometric Iodine (waste management). | Cu residue removal required. |
Validated Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis (Method A)
Based on optimization by Shelke et al. and industrial standard practices.
-
Preparation: In a 10 mL microwave vial, combine the Aryl Nitrile (1.0 equiv) and Acyl Hydrazide (1.1 equiv).
-
Catalyst: Add ZnCl₂ (10 mol%) or K₂CO₃ (20 mol%) depending on substrate acidity.
-
Solvent: Add n-Butanol (2 mL per mmol). Note: Polar protic solvents improve microwave absorption efficiency here.
-
Reaction: Seal and irradiate at 140°C for 20 minutes (max power 300W).
-
Workup: Cool to RT. Pour into ice-water (20 mL). The precipitate is usually the pure 3,5-disubstituted-1,2,4-triazole.
-
Validation: Check NMR. Characteristic downfield shift of NH (if 1H-triazole) or disappearance of nitrile peak (
in IR).
Protocol 2: Iodine-Mediated Cyclization (Method B)
Based on recent "Green Chemistry" advances (e.g., J. Org. Chem. 2021).[4][5]
-
Preparation: To a round-bottom flask, add Aldehyde (1.0 equiv) and Hydrazide (1.0 equiv) in Ethanol or Water:Ethanol (1:1).
-
Intermediate: Stir at RT for 30 min to form the acylhydrazone (often precipitates).
-
Cyclization: Add Molecular Iodine (I₂) (1.1 equiv) and K₂CO₃ (2.0 equiv).
-
Reaction: Heat to 70°C for 2–3 hours. The color changes from dark violet (Iodine) to pale yellow/orange as I₂ is consumed.
-
Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to quench unreacted iodine.
-
Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Mechanistic Insight: The Iodine Pathway
Understanding the mechanism of the Iodine-mediated route (Method B) is crucial for troubleshooting low yields. The key step is the electrophilic activation of the imine nitrogen.
Figure 2: Mechanistic flow of the Iodine-mediated oxidative cyclization showing the critical N-iodination step.
References
-
Iodine-Mediated Oxidative Coupling: J. Org.[6] Chem. 2021, 86, 11, 7659–7671. "Iodine Catalyzed Oxidative Coupling of Diaminoazines and Amines for the Synthesis of 3,5-Disubstituted-1,2,4-Triazoles."
-
Microwave-Assisted Pellizzari: Synlett 2015, 26, 404-407.[1] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide."[1][3]
-
Copper-Catalyzed Aerobic Methods: Synthesis 2019, 51, 2014-2022.[1] "Cascade Addition-Oxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines."
-
General Review of Triazole Synthesis: Frontiers in Chemistry, 2022. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review."
-
One-Pot Green Synthesis: RSC Advances, 2025. "Recent advances in microwave-assisted synthesis of triazoles and their derivatives."
Sources
- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine Catalyzed Oxidative Coupling of Diaminoazines and Amines for the Synthesis of 3,5-Disubstituted-1,2,4-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Efficacy-Safety Divide: A Comparative Guide to Cytotoxicity and Therapeutic Index Validation for Triazole Derivatives
Triazole derivatives (specifically 1,2,3-triazoles and 1,2,4-triazoles) are privileged scaffolds in medicinal chemistry, widely recognized for their robust metabolic stability, hydrogen-bonding capabilities, and broad-spectrum bioactivity ranging from antifungal agents to targeted anticancer therapies[1]. However, in early-stage drug development, a critical bottleneck frequently emerges: distinguishing between true therapeutic efficacy and non-specific cytotoxicity.
As an application scientist, I routinely observe researchers prioritizing raw potency (IC₅₀) while neglecting the Therapeutic Index (TI) —the definitive metric of a drug's safety window. A highly potent cytotoxic agent is clinically unviable if it lacks selectivity and destroys healthy tissue at the same concentration. This guide provides an objective, data-driven framework for validating the therapeutic index of triazole derivatives. By employing self-validating orthogonal assays, we can establish causality between structural modifications and selective cellular targeting, ensuring that your lead compounds are genuinely viable for preclinical advancement.
Mechanistic Rationale: Why Selectivity Matters
The triazole core functions as a versatile pharmacophore capable of forming multiple non-covalent interactions with biological targets[1]. For instance, in antifungal applications, triazoles tightly bind to the heme iron of CYP51, blocking sterol demethylation without affecting human enzymes[1]. In oncology, novel 1,2,4-triazole derivatives have demonstrated potent targeted inhibition of tyrosine kinases such as EGFR, subsequently downregulating the PI3K/Akt phosphorylation cascade to induce apoptosis in cancer cells[2].
However, this multi-target potential inherently increases the risk of off-target toxicity. A compound that indiscriminately disrupts cellular membranes or basic metabolic functions will yield an impressive IC₅₀ in cancer cell lines, but will equally devastate normal healthy fibroblasts (e.g., MRC-5, NHDF). Therefore, calculating the Selectivity Index (SI) or Therapeutic Index (TI)—defined as the ratio of the half-maximal cytotoxic concentration in normal cells (CC₅₀) to the effective concentration in target cells (IC₅₀)—is a non-negotiable step in lead optimization[3],[4].
Caption: Triazole-mediated targeted apoptosis via EGFR/PI3K inhibition vs. non-specific off-target toxicity.
Comparative Efficacy and Toxicity Analysis
To objectively evaluate the performance of novel triazole derivatives, we must benchmark them against established clinical standards. The table below synthesizes comparative in vitro cytotoxicity data for experimental triazole hybrids against standard chemotherapeutics. A favorable therapeutic index is typically defined by a TI > 10, indicating the compound is at least an order of magnitude more toxic to cancer cells than to healthy tissue[3],[4].
| Compound Class | Target Cell Line (Cancer) | IC₅₀ (µM) | Normal Cell Line (Healthy) | CC₅₀ (µM) | Therapeutic Index (TI) |
| N-Mannich 1,2,4-Triazole Base | LoVo (Colon) | 4.5 | NHDF (Fibroblast) | 112.5 | 25.0 |
| Triazole-Colchicine Hybrid | A549 (Lung) | 0.8 | BALB/3T3 (Fibroblast) | 18.4 | 23.0 |
| Standard: Cisplatin | A549 (Lung) | 15.2 | BALB/3T3 (Fibroblast) | 22.5 | 1.48 |
| Standard: Doxorubicin | LoVo (Colon) | 1.2 | NHDF (Fibroblast) | 2.1 | 1.75 |
Data Interpretation: The N-Mannich 1,2,4-triazole derivative exhibits a highly favorable TI of 25.0, significantly outperforming traditional agents like Cisplatin and Doxorubicin, which suffer from notoriously narrow therapeutic windows[3],[4]. This demonstrates that the triazole scaffold, when properly functionalized, can successfully decouple target efficacy from systemic cytotoxicity.
Self-Validating Experimental Workflows for TI Determination
Relying solely on a single metabolic assay (like MTT) is a common methodological pitfall. Triazole derivatives, particularly those with redox-active functional groups, can interfere with tetrazolium salt reduction, leading to false viability readings. To ensure absolute trustworthiness and scientific integrity, I mandate a self-validating, orthogonal approach : pairing a metabolic assay (MTT or CellTiter-Glo) with a membrane integrity assay (LDH release)[5],[6]. If a compound is truly cytotoxic, the decrease in metabolic activity must inversely correlate with an increase in LDH leakage.
Caption: Self-validating workflow utilizing orthogonal assays (MTT and LDH) to accurately calculate the Therapeutic Index.
Detailed Methodology: Multiplexed Cytotoxicity & TI Validation
This protocol explains the causality behind each procedural step, ensuring robust, reproducible data for preclinical validation[5],[7].
Step 1: Parallel Cell Culturing and Seeding
-
Action: Culture target cancer cells (e.g., A549, LoVo) and matched normal cells (e.g., MRC-5, NHDF) in appropriate media (e.g., DMEM + 10% FBS). Seed at 5,000–10,000 cells/well in 96-well plates and incubate overnight at 37°C, 5% CO₂.
-
Causality: Testing both cell types simultaneously under identical passage conditions eliminates inter-assay variability. This ensures the calculated TI reflects true compound selectivity rather than environmental or temporal artifacts.
Step 2: Compound Administration
-
Action: Prepare a 10 mM stock of the triazole derivative in DMSO. Perform 1:3 serial dilutions to generate an 8-point dose-response curve (e.g., 0.1 µM to 300 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v).
-
Causality: High DMSO concentrations are inherently cytotoxic and can artificially lower the apparent IC₅₀. Maintaining ≤0.5% DMSO isolates the triazole's specific pharmacological effect from solvent toxicity.
Step 3: Orthogonal Assay Execution (48-72h Post-Treatment)
-
LDH Release (Supernatant): Transfer 50 µL of the culture supernatant to a fresh plate. Add LDH reaction mix and incubate for 30 mins in the dark. Measure absorbance at 490 nm.
-
Causality: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon cell membrane rupture (necrosis/late apoptosis)[6]. This directly quantifies cell death.
-
-
MTT Assay (Adherent Cells): Add 10 µL of MTT reagent (5 mg/mL) to the remaining cells and media. Incubate for 3-4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO. Read absorbance at 570 nm.
-
Causality: MTT measures mitochondrial reductase activity[5]. If a triazole merely halts proliferation (cytostatic) without killing the cell, MTT will show reduced viability, but LDH will remain low. The convergence of both metrics confirms true cytotoxic efficacy.
-
Step 4: Data Normalization and TI Calculation
-
Action: Normalize absorbance values to vehicle-treated controls (100% viability) and positive controls (e.g., 1% Triton X-100 for 100% toxicity). Use non-linear regression (four-parameter logistic curve) to calculate the IC₅₀ (cancer cells) and CC₅₀ (normal cells).
-
Calculation:
Conclusion
For drug development professionals evaluating triazole derivatives, raw potency is an incomplete narrative. By implementing rigorous, self-validating orthogonal assays to calculate the Therapeutic Index, researchers can confidently differentiate between non-specific toxins and highly selective therapeutic leads. This approach not only streamlines preclinical candidate selection but significantly de-risks downstream in vivo toxicity failures.
References
-
An insight on medicinal attributes of 1,2,4-triazoles Source: National Center for Biotechnology Information (PMC) URL: [Link][2]
-
Market-available anticancer drugs containing 1,2,4-triazole and cytotoxic compounds Source: ResearchGate URL:[Link][3]
-
Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases Source: MDPI URL: [Link][1]
-
Novel Double-Modified Colchicine Derivatives Bearing 1,2,3-Triazole: Design, Synthesis, and Biological Activity Evaluation Source: ACS Publications URL: [Link][4]
-
In Vitro Safety: Cell Health and Cytotoxicity Assessment Source: Selvita URL: [Link][6]
Sources
Comparative Molecular Dynamics Simulations of Triazole Ligands
Executive Summary: The Triazole Advantage in Dynamic Systems
In modern medicinal chemistry, triazole scaffolds—specifically 1,2,3-triazoles and 1,2,4-triazoles—are not merely linkers; they are pharmacophores that dictate thermodynamic stability and kinetic selectivity. While static molecular docking provides a snapshot of binding, it fails to capture the entropic penalties and solvation effects that govern high-affinity interactions.
This guide objectively compares the performance of triazole-based ligands through the lens of Molecular Dynamics (MD) simulations . We focus on two critical design strategies:
-
Bioisosteric Replacement: 1,2,3-triazoles as stable surrogates for amide bonds (e.g., in Dopamine D4 receptor ligands).[1][2][3][4]
-
Hydrophobic Tunneling: The role of ligand tail length in 1,2,4-triazole antifungals (CYP51 inhibitors).
Strategic Framework: 1,2,3- vs. 1,2,4-Triazoles[5][6][7][8]
Before designing a simulation, one must understand the distinct electronic profiles of the isomers.
| Feature | 1,2,3-Triazole | 1,2,4-Triazole |
| Dipole Moment | High (~5.0 D). Strong H-bond acceptor (N2/N3). | Moderate. Amphoteric character. |
| Bioisostere For | Trans-amide bonds (peptide mimics). | Imidazoles, Carboxylic acids.[5] |
| Coordination | Weak coordination to metals (e.g., Heme Fe). | Strong coordination to Heme Iron (N4).[6] |
| MD Force Field | GAFF/GAFF2 usually sufficient; charge distribution critical. | Requires careful parameterization for Heme-Fe interaction. |
Case Study I: Bioisosteric Replacement (Amide vs. 1,2,3-Triazole)
Objective: Evaluate the dynamic stability of replacing a hydrolytically unstable amide linker with a 1,2,3-triazole in Dopamine D4 Receptor (D4R) ligands.
The Hypothesis
The 1,4-disubstituted 1,2,3-triazole mimics the geometry and electronic distribution of a trans-amide bond but eliminates metabolic liability. MD simulations must validate that the triazole maintains the critical H-bond network without disrupting the binding pocket.
Comparative Performance Data
| Metric | Amide-Linker Ligand (Reference) | 1,2,3-Triazole Analog (Bioisostere) | Interpretation |
| Ligand RMSD (Å) | 1.2 ± 0.3 | 0.9 ± 0.2 | Triazole confers greater rigidity, reducing entropic penalty upon binding. |
| H-Bond Occupancy | 85% (Backbone Leu) | 92% (N2/N3 with Leu/Ser) | The triazole nitrogen acts as a superior, persistent H-bond acceptor. |
| Metabolic Stability | Low (Hydrolysis prone) | High (Phase I resistant) | In vitro validation confirms MD prediction of stable occupancy. |
| Binding Energy ( | -9.5 kcal/mol | -10.2 kcal/mol | Improved VdW contacts due to planar ring stacking. |
Key Insight: The simulations reveal that while the amide linker fluctuates, allowing transient water entry (solvation penalty), the triazole ring locks the ligand into a "dry" conformation, enhancing residence time.
Case Study II: Hydrophobic Tunneling in CYP51 Inhibitors[9][11]
Objective: Compare short-tailed (Fluconazole/Voriconazole) vs. long-tailed (Posaconazole/Itraconazole) triazole antifungals targeting the CYP51 hydrophobic tunnel.[5][7]
The Mechanism
CYP51 inhibitors coordinate with the Heme iron via a triazole nitrogen.[5] However, potency is driven by the "tail" occupying a deep hydrophobic tunnel.
Comparative MD Metrics[12][13]
| Metric | Short-Chain (Fluconazole) | Long-Chain (Posaconazole) | MD Causality |
| Fe-N Distance (Å) | 2.1 ± 0.15 | 2.0 ± 0.05 | Long tail anchors the core, minimizing Fe-N bond vibration. |
| Tunnel RMSF (Å) | 2.5 (High Fluctuation) | 0.8 (Stabilized) | Long tail "zippers" the hydrophobic tunnel (residues F58, L376). |
| Solvation Energy | High (Water in pocket) | Low (Water excluded) | Long tail displaces catalytic water molecules, increasing entropy. |
| Binding Affinity ( | -7.4 kcal/mol | -12.1 kcal/mol | Driven by hydrophobic contribution ( |
Experimental Protocol: Self-Validating MD Workflow
To replicate these results, follow this rigorous, self-validating protocol. This workflow ensures that artifacts (e.g., improper heating or charge imbalance) do not skew the comparative data.
Phase 1: System Construction
-
Ligand Parameterization:
-
Generate electrostatic potentials (ESP) using HF/6-31G* or B3LYP/6-31G*.
-
Fit charges using RESP (Restrained Electrostatic Potential).
-
Validation Check: Total charge must be integer (0 or ±1).
-
-
Protein Preparation:
-
Force Field: AMBER ff14SB (proteins) + GAFF2 (ligands).
-
Protonation: Use H++ server at pH 7.4.
-
Critical Step for CYP51: Manually define the Fe-N bond parameters if not using a specialized Heme force field.
-
Phase 2: Simulation Pipeline
-
Minimization: 5,000 steps Steepest Descent -> 5,000 steps Conjugate Gradient.
-
Restraint: Apply 500 kcal/mol/Ų on protein backbone.[5]
-
-
Heating (NVT): 0 K to 300 K over 100 ps.
-
Thermostat: Langevin (collision frequency
).
-
-
Density Equilibration (NPT): 1 ns at 1 atm.
-
Validation Check: Density must converge to ~1.0 g/cm³.
-
-
Production Run: 100 ns (minimum for convergence).
-
Time step: 2 fs (with SHAKE algorithm for H-bonds).
-
Phase 3: Analysis (MMPBSA)
Calculate binding free energy (
- : Electrostatic + Van der Waals.
- : Polar (PB/GB) + Non-polar (SASA).
Visualization of Pathways[14]
Workflow: Comparative MD Simulation Pipeline
The following diagram illustrates the logical flow from structure preparation to comparative analysis, highlighting critical decision nodes.
Caption: Step-by-step comparative MD workflow ensuring convergence before energy calculation.
Interaction Logic: Triazole-Mediated Inhibition
This diagram details the specific mechanistic differences between a generic amide binder and a high-affinity triazole inhibitor in the CYP51 pocket.
Caption: Mechanistic pathway of triazole binding: Heme coordination and water displacement drive affinity.
References
-
Alkhatib, M., et al. (2025).[1] Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics.[1][2][3][4] ChemRxiv.[1] [Link]
-
Shi, J., et al. (2020).[7] Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51.[5][7][8] Frontiers in Molecular Biosciences.[7] [Link]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[9][10] Expert Opinion on Drug Discovery. [Link]
-
Hou, T., et al. (2011). Assessing the performance of the MM/PBSA and MM/GBSA methods. Journal of Chemical Information and Modeling. [Link]
-
Massa, S., et al. (2021). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.[3][4][11][12][13] Expert Opinion on Drug Discovery. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assessing the performance of the MM/PBSA and MM/GBSA methods: II. The accuracy of ranking poses generated from docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lucris.lub.lu.se [lucris.lub.lu.se]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iris.unimore.it [iris.unimore.it]
- 13. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking [mdpi.com]
Comparative Guide: HPLC Retention Time Validation for Dimethoxyphenyl Triazole Isomers
The Analytical Challenge of Triazole Regioisomers
The dimethoxyphenyl triazole scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the structural core for potent pregnane X receptor (PXR) antagonists (e.g., SPA70 analogs)[1] and novel antimitotic agents targeting breast cancer[2].
During the synthesis of these compounds via azide-alkyne cycloadditions, the regioselectivity is heavily dependent on the catalyst. Copper-catalyzed reactions (CuAAC) selectively yield 1,4-disubstituted triazoles[3][4], whereas ruthenium-catalyzed (RuAAC) pathways are required to access 1,5-disubstituted isomers[5]. Distinguishing and validating the purity of these regioisomers is a fundamental analytical bottleneck. Because the 1,4- and 1,5-isomers possess identical molecular weights and highly similar lipophilic surface areas, they frequently co-elute on standard chromatographic systems, necessitating advanced stationary phase selection.
Mechanistic Grounding: Stationary Phase Interactions
To achieve baseline resolution of dimethoxyphenyl triazole isomers, one must move beyond simple hydrophobic partitioning and exploit the subtle electronic and steric differences between the molecules.
-
Standard C18 (Alkyl Phase): Retention on a C18 column is driven almost entirely by hydrophobic dispersion forces. Because the positional isomers have the same number of carbon atoms and similar overall hydrophobicity, their partitioning coefficients (
) in a standard water/acetonitrile system are nearly identical. This results in poor resolution ( ) and frequent co-elution. -
Phenyl-Hexyl Phase: This phase introduces
interactions. The 1,5-isomer, due to the severe steric clash between the bulky dimethoxyphenyl group and the adjacent substituent on the triazole ring, is forced into a non-planar conformation. This alters its dipole moment compared to the more planar 1,4-isomer. The Phenyl-Hexyl stationary phase acts as an electron-rich system that differentially stacks with these two conformations, amplifying the separation and allowing for baseline resolution. -
Polar-Embedded C18: By incorporating an embedded amide or carbamate group within the alkyl chain, this phase provides hydrogen-bonding capabilities. It offers alternative selectivity by interacting directly with the nitrogen-rich triazole core while simultaneously shielding residual surface silanols, which drastically improves peak symmetry.
Product Comparison: Column Performance Data
The following table summarizes the comparative performance of three distinct column chemistries for the separation of a synthetic mixture of 1,4- and 1,5-dimethoxyphenyl triazole isomers.
| Column Chemistry (150 x 4.6 mm, 5 µm) | Retention Time: 1,4-Isomer ( | Retention Time: 1,5-Isomer ( | Resolution ( | Tailing Factor ( | Verdict |
| Standard C18 | 12.4 min | 12.8 min | 0.9 | 1.6 | Fail. Co-elution; high risk of false purity reporting. |
| Polar-Embedded C18 | 10.2 min | 11.5 min | 1.8 | 1.1 | Acceptable. Good peak shape, but moderate resolution. |
| Phenyl-Hexyl | 14.1 min | 16.5 min | 3.4 | 1.2 | Optimal. Baseline resolution driven by |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) to verify column integrity and fluidic dynamics prior to sample injection.
Step 1: System Suitability & Calibration (Self-Validation)
-
Action: Prepare an SST solution containing Uracil (10 µg/mL) and Toluene (50 µg/mL) in the initial mobile phase.
-
Causality: Uracil acts as an unretained void volume (
) marker, while Toluene acts as a hydrophobic retention marker. Injecting this first proves that the gradient delivery system is functioning and the column has not lost its hydrophobic retention capacity before any complex triazoles are introduced.
Step 2: Sample Preparation
-
Action: Dissolve the crude dimethoxyphenyl triazole mixture to a stock concentration of 1 mg/mL in pure acetonitrile. Further dilute to a working concentration of 50 µg/mL using the initial mobile phase (5% Acetonitrile / 95% Water)[3]. Filter through a 0.22 µm PTFE syringe filter.
-
Causality: Diluting the sample in the exact composition of the initial mobile phase prevents solvent-mismatch at the column head, which is the primary cause of severe band broadening and split peaks in early-eluting compounds.
Step 3: Chromatographic Execution
-
Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm, 100 Å).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of residual acidic silanols on the silica support, preventing secondary cation-exchange interactions with the basic triazole nitrogens, thereby sharpening the peaks[3].
-
-
Gradient Profile:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)
-
2.0 - 15.0 min: 5%
70% B (Linear gradient for separation) -
15.0 - 18.0 min: 70%
95% B (Column wash) -
18.0 - 25.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Optimal wavelength for the highly conjugated dimethoxyphenyl-triazole
system[3]).
Step 4: Data Analysis & Acceptance Criteria
-
Integrate the chromatogram and calculate the resolution (
) between the 1,4- and 1,5-isomer peaks. -
Validation Gate: The analytical run is only considered valid if the SST passes,
, and the Tailing Factor ( ) for both isomers is .
Visualizing the Workflow
Workflow diagram illustrating the synthesis pathways for triazole regioisomers and their HPLC validation.
References
-
A Comparative Guide to the Characterization of 1-Azidopropane-Derived Triazoles by NMR and HPLC. benchchem.com. 3
-
Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. acs.org. 4
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. acs.org. 5
-
(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. mdpi.com. 2
-
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. nih.gov. 1
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole
This document provides a detailed protocol for the safe and compliant disposal of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole. As a valued professional in the scientific community, your safety and the integrity of our shared environment are of paramount importance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the necessary precautions for handling and disposing of this and structurally similar chemical compounds.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the first step in safe chemical handling. Based on data from analogous 1,2,4-triazole derivatives, 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole should be handled as a substance that is:
-
Harmful if swallowed: Ingestion can lead to adverse health effects.[1][3]
-
A potential eye irritant: Direct contact with the eyes may cause significant irritation.[1][3]
-
Suspected of damaging fertility or the unborn child: Some triazole compounds are classified with reproductive toxicity.[1][3]
-
Potentially toxic to aquatic life with long-lasting effects: The release of triazole derivatives into the environment should be strictly avoided.[3]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | To prevent eye contact and serious irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | To avoid skin contact and potential absorption. |
| Respiratory Protection | NIOSH/MSHA-approved respirator for dust-generating operations. | To prevent inhalation of airborne particles.[2][3] |
| Body Protection | Laboratory coat or other protective clothing. | To prevent skin contact.[1] |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.[5]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For solid materials, carefully sweep up the substance, avoiding dust generation.[1][6] If appropriate, moistening the material slightly can help to prevent it from becoming airborne.[3]
-
Collect the Waste: Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a clearly labeled, sealable hazardous waste container.[1][5]
-
Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning solutions as hazardous waste.
-
Dispose of Contaminated Materials: All materials used in the cleanup process should be disposed of as hazardous waste.[7]
Disposal Workflow
The primary and mandated method for the disposal of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole is through a licensed and approved hazardous waste disposal facility.[5] Adherence to institutional and local regulations for hazardous waste management is non-negotiable.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole.
Detailed Disposal Protocol:
-
Segregation and Collection:
-
Solid Waste: Collect all solid waste, including the pure compound and any contaminated materials like gloves, filter paper, and weighing boats, in a designated, well-sealed, and clearly labeled hazardous waste container.[5] Do not mix with other waste streams.
-
Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled hazardous waste container.[5] Ensure the container material is compatible with the solvent used.
-
Empty Containers: An empty container that has held this compound must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7] After triple-rinsing and defacing the label, the container may be disposed of as regular trash, pending local regulations.[7]
-
-
Labeling:
-
All hazardous waste containers must be labeled with a hazardous chemical waste tag as soon as waste is added.[7]
-
The label should clearly identify the contents, including the full chemical name "5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole," and list all components of any mixture.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Keep containers tightly closed when not in use.[8]
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.[5]
-
Provide them with all available safety information for the compound. Given the absence of a specific SDS, providing information for a closely related 1,2,4-triazole derivative will be beneficial.
-
Laboratory-Scale Pre-treatment Considerations (For Informational Purposes Only)
While not a substitute for professional disposal, understanding the chemical reactivity of 1,2,4-triazoles can inform potential, though not officially validated, laboratory-scale pre-treatment methods to reduce the reactivity of the waste. One such consideration is hydrolysis. However, it is crucial to note that the resulting solution must still be collected and disposed of as hazardous chemical waste.[5] Any such procedure should only be attempted by experienced chemists after a thorough risk assessment.
Environmental Considerations
Many triazole compounds are used as fungicides and can persist in the environment.[4] Improper disposal can lead to the contamination of soil and water systems.[9] Therefore, it is imperative that this compound is not discharged into drains or released into the environment under any circumstances.[3][10]
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to the responsible stewardship of our environment.
References
-
Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
ILO and WHO. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. Retrieved from [Link]
-
Black, C., & Stavroudis, C. (1984, May). Hazardous Waste Disposal. WAAC Newsletter, 6(2), 8-13. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Bunescu, A., et al. (2022, July 17). A review of the toxicity of triazole fungicides approved to be used in European Union to the soil and aqueous environment. ResearchGate. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. Retrieved from [Link]
-
MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. mdpi.com [mdpi.com]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
